Amarogentin
Description
This compound has been reported in Swertia japonica, Gentianella nitida, and other organisms with data available.
secoiridoid glycoside
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O13/c1-2-16-17-6-7-38-26(36)19(17)12-39-28(16)42-29-25(24(35)23(34)21(11-30)40-29)41-27(37)22-18(9-15(32)10-20(22)33)13-4-3-5-14(31)8-13/h2-5,8-10,12,16-17,21,23-25,28-35H,1,6-7,11H2/t16-,17+,21-,23-,24+,25-,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOVHQOUSDWAPQ-WTONXPSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501029787 | |
| Record name | Amarogentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21018-84-8 | |
| Record name | Amarogentin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21018-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amarogentin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021018848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amarogentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2S,3R,4S,5S,6R)-2-[[(4aS,5R,6S)-5-ethenyl-1-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMAROGENTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L82GT5I0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Amarogentin: A Comprehensive Technical Guide on its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amarogentin, a secoiridoid glycoside primarily isolated from plants of the Gentianaceae family, has emerged as a promising natural compound with potent anticancer properties. Extensive research has demonstrated its ability to inhibit proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle in various cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanisms of Action
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, triggering cell cycle arrest, and modulating key signaling pathways that govern cancer cell survival and proliferation. Recent evidence also points to its ability to induce a form of iron-dependent cell death known as ferroptosis.
Induction of Apoptosis
A hallmark of this compound's anticancer activity is its potent ability to induce apoptosis. This is achieved through the modulation of several critical signaling cascades.
1. The PI3K/Akt/mTOR Signaling Pathway: In human gastric cancer cells (SNU-16), this compound has been shown to downregulate the expression of key proteins in the PI3K/Akt/mTOR pathway.[1] This pathway is a central regulator of cell survival, proliferation, and growth. By inhibiting the phosphorylation of PI3K and Akt, and subsequently mTOR, this compound effectively shuts down pro-survival signals, thereby promoting apoptosis.[1]
2. The p53-hTERT Signaling Pathway: In liver cancer cells, this compound's pro-apoptotic effects are mediated through the upregulation of the tumor suppressor protein p53 and the downregulation of human telomerase reverse transcriptase (hTERT).[2] p53 plays a crucial role in initiating apoptosis in response to cellular stress, while the inhibition of hTERT, an enzyme essential for maintaining telomere length and enabling replicative immortality in cancer cells, further contributes to cell death.
3. Modulation of Bcl-2 Family Proteins and Caspase Activation: this compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[3] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, including the cleavage and activation of caspase-3, a key executioner of apoptosis.[3]
Cell Cycle Arrest
This compound effectively halts the progression of the cell cycle, preventing cancer cells from dividing and proliferating. In human gastric cancer cells (SNU-16), this compound induces a dose-dependent arrest at the G2/M phase of the cell cycle.[1] This is accompanied by the downregulation of proteins that drive the cell cycle forward.[1] In liver carcinogenesis models, this compound has been observed to modulate the G1/S checkpoint.[3]
Induction of Ferroptosis
More recent studies have unveiled a novel mechanism of this compound-induced cell death in colorectal cancer: ferroptosis. This iron-dependent form of programmed cell death is characterized by the accumulation of lipid peroxides. This compound's ability to induce ferroptosis is linked to the retardation of the Nrf2/HO-1/GPX4 signaling pathway.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of this compound on various cancer cell lines.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value |
| SNU-16 | Human Gastric Cancer | 12 | 23.6 µM[4] |
| 24 | 17.8 µM[4] | ||
| 48 | 12.4 µM[4] | ||
| HepG2 | Human Liver Cancer | 24 | 132.90 µg/mL[2] |
| 48 | 110.30 µg/mL[2] | ||
| 72 | 78.61 µg/mL[2] | ||
| SMMC-7721 | Human Liver Cancer | 24 | 181.15 µg/mL[2] |
| 48 | 123.78 µg/mL[2] | ||
| 72 | 86.67 µg/mL[2] | ||
| LO2 | Normal Human Liver | 24 | 173.93 µg/mL[2] |
| 48 | 141 µg/mL[2] | ||
| 72 | 115.5 µg/mL[2] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | This compound Concentration | Percentage of Apoptotic Cells |
| SNU-16 | Human Gastric Cancer | 10 µM | 32.5%[1][4] |
| 50 µM | 45.2%[1][4] | ||
| 75 µM | 57.1%[1][4] | ||
| Control | 12.4%[4] | ||
| HepG2 | Human Liver Cancer | Not specified | 35.00% ± 1.56% (24h)[2] |
| 39.43% ± 1.35% (48h)[2] | |||
| 48.00% ± 1.73% (72h)[2] | |||
| SMMC-7721 | Human Liver Cancer | Not specified | 32.25% ± 1.17% (24h)[2] |
| 36.01% ± 0.17% (48h)[2] | |||
| 44.21% ± 2.00% (72h)[2] | |||
| LO2 | Normal Human Liver | Not specified | 19.32% ± 1.76% (24h)[2] |
| 22.89% ± 2.37% (48h)[2] | |||
| 29.10% ± 1.54% (72h)[2] |
Mandatory Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound promotes p53-mediated apoptosis.
Caption: A typical experimental workflow.
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.[5]
Materials:
-
Cancer cells
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time points (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of proteins involved in apoptosis, such as Bcl-2 and cleaved Caspase-3.[6]
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[7]
Materials:
-
Treated and untreated cancer cells
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.[8][9]
Materials:
-
Treated and untreated cancer cells
-
70% cold ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Use software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
This compound demonstrates significant potential as an anticancer agent, acting through multiple, interconnected mechanisms. Its ability to induce apoptosis via modulation of the PI3K/Akt/mTOR and p53 signaling pathways, coupled with its capacity to arrest the cell cycle and induce ferroptosis, underscores its multifaceted approach to inhibiting cancer cell growth. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oncology. Future research should focus on its efficacy in in vivo models for a broader range of cancers and its potential for combination therapies to enhance clinical outcomes.
References
- 1. This compound secoiridoid inhibits in vivo cancer cell growth in xenograft mice model and induces apoptosis in human gastric cancer cells (SNU-16) through G2/M cell cycle arrest and PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis of Liver Cancer Cells via Upregulation of p53 and Downregulation of Human Telomerase Reverse Transcriptase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of liver carcinogenesis by this compound through modulation of G1/S cell cycle check point and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jbuon.com [jbuon.com]
- 5. researchhub.com [researchhub.com]
- 6. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
The Bioavailability of Amarogentin: A Technical Guide for Researchers
An In-depth Exploration of Current Knowledge and Methodologies for Drug Development Professionals
Executive Summary
Amarogentin, a secoiridoid glycoside primarily isolated from plants of the Swertia and Gentiana genera, has garnered significant interest within the scientific community for its diverse pharmacological activities. These include potent anti-cancer, anti-diabetic, anti-inflammatory, and anti-leishmanial properties. Despite its therapeutic promise, a critical gap exists in the understanding of its bioavailability and pharmacokinetic profile. This technical guide synthesizes the current, albeit limited, publicly available data on the bioavailability of this compound, details the experimental protocols utilized in its study, and visualizes key signaling pathways it modulates. The conspicuous absence of comprehensive pharmacokinetic data underscores the urgent need for further research to unlock the full therapeutic potential of this promising natural compound. This document serves as a foundational resource for researchers, scientists, and drug development professionals dedicated to advancing this compound from a laboratory curiosity to a clinical reality.
Introduction to this compound and the Imperative of Bioavailability
This compound is a bitter-tasting compound that has been the subject of numerous in vitro and in vivo studies demonstrating its potential to treat a range of diseases. However, the therapeutic efficacy of any compound is intrinsically linked to its bioavailability – the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is paramount for designing effective drug delivery systems and determining appropriate dosing regimens. At present, the scientific literature explicitly states that "further research is needed to investigate its bioavailability and stability in the human body"[1][2][3]. This guide will therefore focus on the existing knowledge base while highlighting the critical need for dedicated pharmacokinetic studies.
Quantitative Data: A Summary of the State of Research
To date, comprehensive studies detailing the oral and intravenous bioavailability, plasma concentration-time profiles, and clearance rates of this compound in humans or preclinical animal models have not been published. The following table summarizes the types of in-vivo studies that have been conducted, which, while not providing pharmacokinetic parameters, offer insights into dosages and routes of administration that have demonstrated biological effects.
Table 1: Summary of In-Vivo Studies Investigating the Efficacy of this compound
| Species | Route of Administration | Dosage | Investigated Effect | Reference |
| Mice | Oral (p.o.) | 100 mg/kg | Amelioration of carbon tetrachloride-induced liver fibrosis | [4] |
| Mice | Subcutaneous (s.c.) | 10-50 mg/kg | Reduction of tumor growth in a SNU-16 nude mouse xenograft model | [5] |
| Mice | Intravenous (i.v.) | 18 mg/kg | Inhibition of in-vivo thrombus formation | [6] |
| Hamsters | Not specified | Dose-dependent | Reduction of parasite burden in spleen of L. donovani infected animals | [5] |
Experimental Protocols: Methodologies for this compound Research
The investigation of this compound's biological effects and its quantification in various matrices have employed a range of standard experimental protocols. A clear understanding of these methodologies is essential for designing future bioavailability studies.
Animal Models in Efficacy Studies
-
Mouse Model of Liver Fibrosis: Liver fibrosis was induced in mice using carbon tetrachloride. This compound (100 mg/kg) was administered orally to evaluate its hepatoprotective effects. The study assessed markers of liver damage and fibrosis to determine the compound's efficacy[4].
-
Nude Mouse Xenograft Model for Cancer Research: Human gastric cancer cells (SNU-16) were implanted in nude mice to form tumors. This compound was administered subcutaneously at doses of 10-50 mg/kg to investigate its anti-tumor activity by measuring the reduction in tumor growth[5].
-
Mouse Model of Thrombosis: Thrombus formation was induced in the mesenteric microvessels of mice. The effect of intravenously administered this compound (18 mg/kg) on prolonging the occlusion time was measured to assess its anti-platelet activity in vivo[6].
Analytical Methodologies for Quantification
The accurate quantification of this compound in biological matrices is a prerequisite for any pharmacokinetic study. The primary methods cited in the literature are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 2: Analytical Methods for the Quantification of this compound
| Analytical Technique | Matrix | Purpose | Reference |
| HPLC | Swertia chirayita plant parts | Quantification of this compound content | [7] |
| LC-MS/MS | Rat plasma | Pharmacokinetic study of a herbal preparation containing secoiridoid glycosides | [8] |
Detailed Protocol for HPLC Quantification of this compound in Plant Material (Adapted from Sharma et al., 2018)
-
Sample Preparation: Dried and powdered plant material is extracted with a suitable solvent, such as methanol, using a Soxhlet apparatus.
-
Chromatographic System: A binary HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column is typically employed for separation.
-
Mobile Phase: The composition of the mobile phase is optimized for the separation of this compound from other plant constituents. A common mobile phase could be a gradient of acetonitrile (B52724) and water or a buffer solution.
-
Detection: this compound is detected by its UV absorbance at a specific wavelength.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a standard curve generated with known concentrations of purified this compound[7].
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating specific intracellular signaling pathways. Visualizing these pathways can aid in understanding its mechanism of action and identifying potential biomarkers for its activity.
PI3K/Akt Signaling Pathway in Gastric Cancer
This compound has been shown to induce apoptosis and G2/M cell cycle arrest in human gastric cancer cells by downregulating the PI3K/Akt signaling pathway[4][9].
Caption: this compound's inhibition of the PI3K/Akt signaling pathway.
PLCγ2-PKC and MAPK Pathways in Platelet Activation
This compound has been demonstrated to inhibit collagen-induced platelet aggregation by interfering with the PLCγ2-PKC and MAPK signaling cascades[6][10].
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. This compound, Natural Bitter Terpenoids: Research Update with Pharmacological Potential, Patent and Toxicity Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound, a Secoiridoid Glycoside, Abrogates Platelet Activation through PLCγ2-PKC and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, 21018-84-8 [thegoodscentscompany.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound, a secoiridoid glycoside, abrogates platelet activation through PLC γ 2-PKC and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Amarogentin: A Technical Guide to its Discovery, Natural Sources, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amarogentin is a bitter secoiridoid glycoside that was first isolated from the medicinal plant Swertia chirayita.[1][2] Renowned for its extreme bitterness, it is a compound of significant interest in the pharmaceutical and food industries. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and quantitative data on its abundance. Furthermore, it details standardized experimental protocols for its extraction, isolation, and quantification. The guide also elucidates the key signaling pathways through which this compound exerts its diverse pharmacological effects, including its anticancer, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Discovery and Characterization
This compound was initially isolated from the medicinal plant Swertia chirayita, a herb used extensively in traditional Ayurvedic medicine.[1][2] It is one of the most bitter natural compounds known to exist.[3] Structurally, this compound is a secoiridoid glycoside, characterized by a complex molecular architecture that includes an iridoid backbone, a glucose moiety, and a biphenyl-triol ring system.[4]
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Gentianaceae family. The primary natural sources include various species of Gentiana and Swertia.
Key Plant Sources:
-
Swertia chirayita : This is the plant from which this compound was first isolated and is considered a principal source.[1][2] It is native to the temperate Himalayan regions.
-
Gentiana lutea (Great Yellow Gentian) : The roots of this plant are a well-known source of this compound and have a long history of use in herbal bitters.[3][5]
-
Swertia japonica [5]
The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and its geographical origin.
Quantitative Analysis of this compound in Natural Sources
The following table summarizes the quantitative data on this compound content in various plant species and their parts, as determined by High-Performance Liquid Chromatography (HPLC).
| Plant Species | Plant Part | This compound Content (% of dry weight) | Reference |
| Swertia chirayita | Flowers | 0.617% | |
| Leaves | 0.447% | ||
| Stem | 0.426% | ||
| Roots | 0.369% | ||
| Gentiana lutea | Leaves (dry extract) | 2.06% (20.6 mg/g) | [8] |
Experimental Protocols
Extraction and Isolation of this compound
This protocol outlines a general method for the extraction and isolation of this compound from plant material.
Workflow for this compound Extraction and Isolation
Caption: A generalized workflow for the extraction and isolation of this compound.
Methodology:
-
Preparation of Plant Material : The plant material (e.g., whole plant of Swertia chirayita) is dried and ground into a fine powder.
-
Extraction : The powdered material is subjected to extraction, typically using a Soxhlet apparatus or maceration with a suitable solvent like methanol or a hydro-alcoholic mixture.[9]
-
Filtration and Concentration : The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Column Chromatography : The crude extract is subjected to column chromatography for fractionation. A silica (B1680970) gel column is commonly used.[9]
-
Gradient Elution : The column is eluted with a gradient of solvents, such as hexane (B92381) and ethyl acetate, to separate the different chemical constituents.
-
Purification : Fractions containing this compound are collected and may be subjected to further purification steps, such as preparative HPLC, to obtain the pure compound.
Quantification of this compound by HPLC
This protocol provides a general method for the quantitative analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Methodology:
-
Standard Preparation : A stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a series of calibration standards.
-
Sample Preparation : A known weight of the dried plant extract is dissolved in the mobile phase or a suitable solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.
-
HPLC Conditions :
-
Column : A C18 reverse-phase column is typically used.
-
Mobile Phase : A gradient elution system is often employed, commonly consisting of water and methanol or acetonitrile.
-
Flow Rate : A typical flow rate is around 1 mL/min.
-
Detection : UV detection is performed at a wavelength where this compound shows maximum absorbance, generally around 235 nm.
-
-
Data Analysis : The concentration of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram to the calibration curve generated from the standard solutions.
Signaling Pathways and Mechanisms of Action
This compound exhibits a range of biological activities by modulating various signaling pathways.
Anticancer Activity: Apoptosis Induction
This compound has been shown to induce apoptosis in cancer cells through the modulation of several key signaling molecules.
This compound-Induced Apoptotic Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.
In liver cancer cells, this compound upregulates the tumor suppressor protein p53 while downregulating the expression of Akt and human telomerase reverse transcriptase (hTERT), leading to the induction of apoptosis.[1][5] In human gastric cancer cells, it has been shown to induce G2/M cell cycle arrest and apoptosis by downregulating the PI3K/Akt/m-TOR signaling pathway.
Anti-inflammatory Activity: COX-2 Inhibition
This compound demonstrates anti-inflammatory properties, in part, by targeting the cyclooxygenase-2 (COX-2) enzyme.
This compound's Anti-inflammatory Mechanism via COX-2 Inhibition
References
- 1. This compound, Natural Bitter Terpenoids: Research Update with Pharmacological Potential, Patent and Toxicity Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound from Gentiana rigescens Franch Exhibits Antiaging and Neuroprotective Effects through Antioxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C29H30O13 | CID 115149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound from Gentiana rigescens Franch Exhibits Antiaging and Neuroprotective Effects through Antioxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
Amarogentin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amarogentin is a secoiridoid glycoside, a class of natural compounds known for their diverse biological activities.[1][2][3] Primarily isolated from plants of the Swertia and Gentiana genera, it is one of the most bitter substances known.[4] This bitterness has led to its traditional use in remedies for digestive ailments.[4] Modern scientific investigation has unveiled a broader pharmacological profile for this compound, revealing its potential as an anti-cancer, anti-inflammatory, anti-diabetic, and anti-leishmanial agent.[2][3] This guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound, with a focus on the experimental methodologies used to elucidate its functions and the signaling pathways it modulates.
Chemical Structure and Physicochemical Properties
This compound is a complex molecule characterized by a secoiridoid core linked to a glucose moiety, which is further esterified with a biphenylcarboxylic acid.[4] Its unique structure is fundamental to its biological activity.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | [(2S,3R,4S,5S,6R)-2-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate | |
| CAS Number | 21018-84-8 | |
| Molecular Formula | C29H30O13 | |
| Molecular Weight | 586.54 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 229-230 °C (as monohydrate) | |
| Solubility | Soluble in DMSO, methanol (B129727), ethanol; poorly soluble in water |
Biological Activities and Quantitative Data
This compound exhibits a wide range of biological activities, with potential therapeutic applications in various diseases. The following table summarizes key quantitative data from preclinical studies.
Table 2: Quantitative Biological Activity Data for this compound
| Biological Activity | Assay System | Target/Cell Line | Parameter | Value | Reference(s) |
| Anti-cancer | MTT Assay | SNU-16 (Human Gastric Cancer) | IC50 | 12.4 µM (48h) | [5] |
| Nude Mouse Xenograft | SNU-16 | Tumor Growth Inhibition | Dose-dependent (10-50 mg/kg) | [5] | |
| Anti-inflammatory | In silico molecular docking | COX-1 | Binding Free Energy | -8.57 KCal/mol | |
| In silico molecular docking | COX-2 | Binding Free Energy | -52.35 KCal/mol | ||
| Anti-platelet | Light Transmission Aggregometry | Human Platelets (collagen-induced) | Inhibition | Dose-dependent (15-60 µM) | |
| Anti-leishmanial | In vivo hamster model | Leishmania donovani | Parasite Suppression | More effective than free drug in liposomal/niosomal forms | [1] |
| Kinase Activation | In vitro kinase assay | AMP-activated protein kinase (AMPK) | EC50 | 277 pM | [4] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. This compound has been shown to downregulate this pathway, contributing to its anti-cancer effects.[5]
MAPK Signaling Pathway in Platelet Activation
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in platelet activation, a process critical for hemostasis and thrombosis. This compound inhibits collagen-induced platelet aggregation by suppressing the MAPK pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
In Vitro Anti-Cancer Activity
This protocol is adapted for assessing the cytotoxicity of this compound against SNU-16 human gastric cancer cells.[5]
-
Cell Seeding: Seed SNU-16 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay assesses the long-term proliferative potential of cancer cells after treatment with this compound.[5]
-
Cell Seeding: Seed a low number of SNU-16 cells (e.g., 500 cells/well) in a 6-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Recovery: Replace the drug-containing medium with fresh complete medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (containing ≥50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the control.
In Vivo Anti-Cancer Activity
This protocol describes the evaluation of this compound's anti-tumor efficacy in an in vivo setting.[5]
-
Animal Model: Use 4-6 week old female athymic nude mice.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ SNU-16 cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (length x width²)/2.
-
Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle control via subcutaneous injection daily for a specified period (e.g., 21 days).
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
Experimental Workflows
Visualizing experimental workflows can aid in the planning and execution of research.
Pharmacokinetics and ADME
Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent. However, comprehensive ADME data for this compound in humans is currently limited in publicly available literature. Preclinical studies suggest that its bioavailability may be a limiting factor, and research into novel delivery systems, such as liposomal and niosomal formulations, is underway to improve its pharmacokinetic profile.[1][2] Further studies are required to fully characterize the ADME properties of this compound.
Conclusion
This compound is a promising natural compound with a diverse range of biological activities. Its ability to modulate key signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, underscores its potential in the treatment of cancer and inflammatory conditions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Future research should focus on comprehensive pharmacokinetic studies and the development of optimized delivery systems to translate the preclinical potential of this compound into clinical benefits.
References
- 1. Evaluation of the in-vivo activity and toxicity of this compound, an antileishmanial agent, in both liposomal and niosomal forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. This compound as Topical Anticancer and Anti-Infective Potential: Scope of Lipid Based Vesicular in its Effective Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound secoiridoid inhibits in vivo cancer cell growth in xenograft mice model and induces apoptosis in human gastric cancer cells (SNU-16) through G2/M cell cycle arrest and PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Amarogentin's Activation of Bitter Taste Receptors: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of Amarogentin, a potent bitter compound, and its interaction with human bitter taste receptors (TAS2Rs). Tailored for researchers, scientists, and drug development professionals, this document outlines the quantitative data on this compound's receptor activation, detailed experimental protocols for its characterization, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound is a secoiridoid glycoside and is recognized as one of the most bitter natural compounds.[1] It is primarily isolated from plants of the Gentiana (Gentian) and Swertia genera.[1][2] Its intense bitterness is mediated through the activation of specific TAS2Rs, G protein-coupled receptors expressed in taste buds on the tongue.[3][4] Beyond its role in taste perception, this compound has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[2]
Quantitative Analysis of this compound-Induced TAS2R Activation
This compound has been shown to activate a subset of the 25 known human TAS2Rs with varying potencies. The half-maximal effective concentration (EC50) values, a measure of a compound's potency, have been determined for several of these receptors. The available quantitative data is summarized in the table below.
| Bitter Taste Receptor | EC50 (µM) | Reference(s) |
| hTAS2R43 | 30 | [5] |
| hTAS2R46 | 10 | [5] |
| hTAS2R47 | 3 | [5] |
| hTAS2R50 | 100 | [5] |
| hTAS2R1 | Data not available | [6] |
| hTAS2R4 | Data not available | [6] |
| hTAS2R30 | Data not available | [6] |
| hTAS2R39 | Data not available | [6] |
Table 1: EC50 values for this compound activation of human bitter taste receptors (hTAS2Rs). While hTAS2R1, hTAS2R4, hTAS2R30, and hTAS2R39 have been identified as being activated by this compound, specific EC50 values are not currently available in the cited literature.
Signaling Pathway of this compound-Mediated Bitter Taste Transduction
The activation of TAS2Rs by this compound initiates a canonical intracellular signaling cascade, leading to the perception of bitterness. This pathway is primarily mediated by the G-protein gustducin.
Upon binding of this compound to a TAS2R, the associated G-protein, gustducin, is activated.[1] The G-protein's βγ subunits then activate phospholipase C beta 2 (PLCβ2).[1] PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[1] This increase in cytosolic Ca²⁺ leads to depolarization of the taste receptor cell, ultimately resulting in neurotransmitter release and the transmission of a signal to the brain, which is perceived as a bitter taste.[1]
Experimental Protocols for Characterizing this compound Activity
The most common method for determining the activity of this compound on bitter taste receptors is a cell-based calcium mobilization assay using a heterologous expression system.
Cell Culture and Transfection
This protocol describes the transient transfection of Human Embryonic Kidney 293T (HEK293T) cells.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Plasmid DNA: expression vectors for the human TAS2R of interest and a chimeric G-protein, Gα16-gust44.
-
Transfection reagent (e.g., Lipofectamine 3000)
-
6-well plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells into 6-well plates at a density of 4.5 x 10⁵ to 6.0 x 10⁵ cells per well in 2 mL of complete growth medium. Incubate overnight.[2]
-
Transfection Complex Preparation:
-
In a sterile tube, dilute the TAS2R and Gα16-gust44 plasmid DNA in Opti-MEM.
-
In a separate sterile tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor and G-protein expression.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium upon receptor activation.
Materials:
-
Transfected HEK293T cells in a 96-well black, clear-bottom plate
-
Fluo-4 AM calcium indicator dye
-
Probenecid (optional, to prevent dye leakage)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM in HBSS. Probenecid can be included to improve dye retention.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading buffer.
-
Incubate the plate at 37°C for 1 hour in the dark.[5]
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye. Leave a final volume of buffer in each well.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS from the stock solution. The final DMSO concentration should be below 1%.
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the excitation wavelength to ~488 nm and the emission wavelength to ~520 nm.
-
Record a baseline fluorescence reading for each well.
-
Use the automated injector to add the this compound solutions to the wells.
-
Continuously record the fluorescence intensity for a set period (e.g., 90-120 seconds) to capture the calcium transient.
-
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. The response is often normalized to the baseline fluorescence (ΔF/F). EC50 values are determined by plotting the ΔF/F against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This technical guide provides a comprehensive overview of this compound's interaction with bitter taste receptors. The quantitative data, detailed signaling pathway, and experimental protocols serve as a valuable resource for researchers in the fields of taste biology, pharmacology, and drug discovery. Further investigation into the activation of other TAS2Rs by this compound and the elucidation of its downstream effects in various physiological contexts will continue to be an exciting area of research.
References
- 1. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hek293.com [hek293.com]
- 4. researchgate.net [researchgate.net]
- 5. Construction of a bioluminescence-based assay for bitter taste receptors (TAS2Rs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Amarogentin Signaling Pathways In Vitro
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro signaling pathways modulated by amarogentin, a secoiridoid glycoside known for its potent bitter taste and diverse pharmacological activities. The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts in oncology, immunology, and metabolic diseases.
Introduction
This compound, primarily isolated from plants of the Swertia and Gentiana genera, has garnered significant scientific interest for its multifaceted biological effects, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[1][2] In vitro studies have been instrumental in elucidating the molecular mechanisms that underpin these activities. This compound interacts with a range of cellular targets, from cell surface receptors to intracellular signaling cascades, to elicit its effects. This guide details the key signaling pathways influenced by this compound, providing quantitative data and experimental methodologies to facilitate further investigation.
Core Signaling Pathways Modulated by this compound
This compound's mechanism of action involves the modulation of several key signaling pathways that are crucial for cell survival, proliferation, inflammation, and metabolism.
2.1 Anti-Cancer Signaling Pathways
In cancer cell lines, this compound has been shown to induce apoptosis and inhibit proliferation by targeting critical oncogenic pathways.
2.1.1 p53-Associated Apoptotic Pathway in Liver Cancer
In human liver cancer cell lines HepG2 and SMMC-7721, this compound treatment leads to an upregulation of the tumor suppressor protein p53.[3][4] This is accompanied by the downregulation of Akt, RelA (a subunit of NF-κB), and human telomerase reverse transcriptase (hTERT), all of which are involved in promoting cell survival and proliferation.[3][5] The mitogen-activated protein kinase (MAPK) pathway, however, did not appear to be related to the anticancer effects of this compound in these cells.[3]
2.1.2 PI3K/Akt/mTOR Pathway in Gastric Cancer
In human gastric cancer cells (SNU-16), this compound induces G2/M cell cycle arrest and apoptosis.[6][7] This is mediated through the downregulation of the PI3K/Akt/mTOR signaling pathway.[6][7] Treatment with this compound resulted in decreased protein expression of m-TOR, p-PI3K, PI3K, p-Akt, and Akt, while upregulating cyclin D1 and cyclin E.[6]
2.1.3 Cyclooxygenase-2 (COX-2) Inhibition
Experimental studies have revealed that this compound can downregulate the expression and activity of COX-2, an enzyme implicated in inflammation and carcinogenesis.[8][9] This inhibition of COX-2 is considered a key aspect of its anti-carcinogenic activity, as it can curtail hyperproliferation.[8] Computational modeling suggests that this compound may act as a selective inhibitor of COX-2 over COX-1.[8][10]
2.2 Anti-Inflammatory and Immunomodulatory Signaling
This compound exhibits immunomodulatory effects by interacting with immune cells and inhibiting pro-inflammatory signaling cascades.
2.2.1 Bitter Taste Receptor (TAS2R) Signaling in Keratinocytes and Mast Cells
This compound is an agonist for several bitter taste receptors (TAS2Rs), including TAS2R1 and TAS2R50, which are expressed in extra-oral tissues like skin keratinocytes and mast cells.[11][12][13] In human keratinocytes (HaCaT cells), activation of TAS2Rs by this compound promotes cell differentiation, evidenced by increased expression of keratin (B1170402) 10, involucrin, and transglutaminase.[14] In human mast cells (LAD-2), this compound inhibits the substance P-induced production of newly synthesized TNF-α.[12][13] Furthermore, in TNF-α and histamine (B1213489) co-stimulated HaCaT keratinocytes, this compound reduces the expression of IL-8 and MMP-1.[12] The inhibitory effects of this compound on IL-8 and MMP-1 secretion in HaCaT cells can be reversed by the PLC inhibitor U73122, indicating the involvement of the canonical bitter taste receptor signaling pathway.[13]
2.2.2 AMPK/SIRT1/NF-κB Pathway in Neuronal Cells
In in vitro models of sepsis using lipopolysaccharide (LPS)-treated NSC-34 and HT22 neuronal cells, this compound was found to mitigate neuronal damage, inflammation, and oxidative stress.[15] It achieves this by activating the AMPK/SIRT1 pathway, which subsequently leads to the inhibition of NF-κB phosphorylation.[15][16] The protective effects of this compound were attenuated by an AMPK inhibitor, confirming the central role of this pathway.[15]
2.3 Signaling Pathways in Platelet Activation
This compound has been demonstrated to inhibit collagen-induced platelet activation.[17][18] This anti-platelet effect is mediated through the inhibition of the PLCγ2-PKC and MAPK signaling pathways.[17][18] Specifically, this compound treatment leads to a concentration-dependent inhibition of the phosphorylation of p38, ERK2, and JNK1, but does not affect Akt phosphorylation.[17]
2.4 Neuroprotective and Neurogenic Signaling
In PC12 cells, a model for neuronal studies, this compound has been shown to exhibit neuroprotective and neuritogenic activities. It protects these cells from hydrogen peroxide-induced oxidative stress by increasing the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[19] this compound also promotes neurite outgrowth, an effect that is enhanced in the presence of Nerve Growth Factor (NGF).[19] This neurogenesis is mediated by the activation of the INSR/PI3K/AKT and Ras/Raf/MEK/ERK signaling pathways.[20]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on this compound.
Table 1: Anti-Cancer Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| SNU-16 (Human Gastric Cancer) | MTT Assay | IC50 (48h) | 12.4 µM | [10] |
| SNU-16 (Human Gastric Cancer) | Annexin V-FITC | % Apoptotic Cells (10 µM) | 32.5% | [6][7] |
| SNU-16 (Human Gastric Cancer) | Annexin V-FITC | % Apoptotic Cells (50 µM) | 45.2% | [6][7] |
| SNU-16 (Human Gastric Cancer) | Annexin V-FITC | % Apoptotic Cells (75 µM) | 57.1% | [6][7] |
Table 2: Enzyme Inhibition and Receptor Activation by this compound
| Target | Assay Type | Parameter | Value | Reference |
| AMP-activated protein kinase (AMPK) | Kinase Assay | EC50 | 277 pM | [2][21] |
| Cyclooxygenase-2 (COX-2) | Molecular Docking | Binding Free Energy | -52.35 KCal/mol | [10][22] |
| Cyclooxygenase-1 (COX-1) | Molecular Docking | Binding Free Energy | -8.57 KCal/mol | [10] |
Table 3: Effects of this compound on Neuronal Cells
| Cell Line | Treatment Condition | Effect | Concentration | Reference |
| PC12 | This compound alone | Increased neurite outgrowth | 0.3, 1, 3 µM | [19] |
| PC12 | This compound + NGF (1 ng/ml) | Enhanced neurite outgrowth | 3 µM | [19] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited in vitro studies.
4.1 Cell Culture and Treatments
-
Liver Cancer Cells (HepG2, SMMC-7721): Cells were cultured in appropriate media and treated with a gradient concentration of this compound to determine inhibitory ratios using a Cell Counting Kit-8.[4]
-
Gastric Cancer Cells (SNU-16): Cells were grown and treated with this compound (10, 50, and 75 µM) to assess effects on viability (MTT assay), colony formation (clonogenic assay), morphology (phase-contrast microscopy), and apoptosis (flow cytometry).[6][7]
-
Neuronal Cells (NSC-34, HT22): Sepsis was induced in vitro by treating cells with lipopolysaccharide (LPS). Subsequently, cells were treated with varying concentrations of this compound (1, 5, 10 µM).[15]
-
PC12 Cells: For neuroprotection assays, cells were pre-treated with this compound (1, 3, or 10 µM) for 24 hours, followed by exposure to 0.9 mM hydrogen peroxide for 1 hour.[19] For neuritogenesis assays, cells were treated with this compound (0.3, 1, and 3 µM) for 48 hours.[19]
-
Keratinocytes (HaCaT) and Mast Cells (LAD-2): LAD-2 cells were stimulated with substance P, while HaCaT cells were co-stimulated with TNF-α and histamine in the presence or absence of this compound.[12][13]
4.2 Molecular Biology and Biochemistry Techniques
-
Western Blotting: Used to determine the protein expression levels of key signaling molecules such as p53, Akt, RelA, hTERT, PI3K, mTOR, and MAPKs in various cell lines after this compound treatment.[3][6][15][17]
-
Quantitative Real-Time PCR (qPCR): Employed to measure the mRNA expression levels of genes like p53, Akt, RelA, and hTERT in liver cancer cells.[3][5]
-
Flow Cytometry: Utilized to detect and quantify apoptosis in cancer cells using Annexin V-FITC/Propidium Iodide staining.[4][7]
-
ELISA: Used to measure the secretion of cytokines such as IL-4, IL-6, and IL-13 in cell culture supernatants.[1]
-
Enzyme Activity Assays: Activities of antioxidant enzymes like SOD and CAT were measured in PC12 cell lysates using corresponding assay kits.[19]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound's anti-cancer signaling pathways in liver and gastric cancer cells.
Caption: Immunomodulatory and neuroprotective signaling pathways of this compound.
Caption: Experimental workflow for apoptosis analysis in SNU-16 cells.
Conclusion
This compound modulates a complex network of in vitro signaling pathways, providing a molecular basis for its observed anti-cancer, anti-inflammatory, and neuroprotective effects. The p53, PI3K/Akt/mTOR, and COX-2 pathways are key targets in its anti-neoplastic activity. Its immunomodulatory actions are, at least in part, mediated through bitter taste receptors and the AMPK/SIRT1/NF-κB axis. Furthermore, its ability to inhibit platelet aggregation and promote neurogenesis highlights its potential for therapeutic applications in cardiovascular and neurodegenerative diseases. This guide provides a foundational resource for scientists and researchers, offering a structured overview of this compound's in vitro signaling landscape to inform future studies and drug development initiatives.
References
- 1. Anti‐inflammatory effects of this compound on 2,4‐dinitrochlorobenzene‐induced atopic dermatitis–like mice and in HaCat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound Induces Apoptosis of Liver Cancer Cells via Upregulation of p53 and Downregulation of Human Telomerase Reverse Transcriptase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis of Liver Cancer Cells via Upregulation of p53 and Downregulation of Human Telomerase Reverse Transcriptase in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound secoiridoid inhibits in vivo cancer cell growth in xenograft mice model and induces apoptosis in human gastric cancer cells (SNU-16) through G2/M cell cycle arrest and PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jbuon.com [jbuon.com]
- 8. The Bitter Barricading of Prostaglandin Biosynthesis Pathway: Understanding the Molecular Mechanism of Selective Cyclooxygenase-2 Inhibition by this compound, a Secoiridoid Glycoside from Swertia chirayita | PLOS One [journals.plos.org]
- 9. Item - The Bitter Barricading of Prostaglandin Biosynthesis Pathway: Understanding the Molecular Mechanism of Selective Cyclooxygenase-2 Inhibition by this compound, a Secoiridoid Glycoside from Swertia chirayita - Public Library of Science - Figshare [plos.figshare.com]
- 10. This compound | AMPK | Apoptosis | TargetMol [targetmol.com]
- 11. The human bitter taste receptor hTAS2R50 is activated by the two natural bitter terpenoids andrographolide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Displays Immunomodulatory Effects in Human Mast Cells and Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. gd-online.de [gd-online.de]
- 15. This compound has protective effects against sepsis-induced brain injury via modulating the AMPK/SIRT1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound, a Secoiridoid Glycoside, Abrogates Platelet Activation through PLCγ2-PKC and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, a secoiridoid glycoside, abrogates platelet activation through PLC γ 2-PKC and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound from Gentiana rigescens Franch Exhibits Antiaging and Neuroprotective Effects through Antioxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound, a secoiridoid glycoside, activates AMP- activated protein kinase (AMPK) to exert beneficial vasculo-metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Buy this compound | 21018-84-8 | >98% [smolecule.com]
Amarogentin: A Comprehensive Technical Guide for Therapeutic Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amarogentin is a secoiridoid glycoside, a natural bitter compound first isolated from the medicinal plant Swertia chirayita.[1][2] It is recognized for its wide range of pharmacological activities and has garnered significant attention for its therapeutic potential in various disease models.[1][2][3] This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate its therapeutic effects. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
This compound has demonstrated promising anti-cancer, anti-diabetic, hepatoprotective, anti-inflammatory, and neuroprotective properties.[2][3][4] Its mechanisms of action are multifaceted, often involving the modulation of key signaling pathways, induction of apoptosis, and regulation of cellular metabolism.[1][2][5] This document summarizes the key findings and presents them in a structured format to facilitate further investigation and development of this compound as a potential therapeutic agent.
Pharmacological Data
The following tables summarize the quantitative data on the efficacy of this compound in various experimental models.
Table 1: In Vitro Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Duration | Reference |
| SNU-16 | Human Gastric Cancer | MTT Assay | 12.4 µM | 48 hours | [6] |
| SNU-16 | Human Gastric Cancer | Apoptosis Assay | 10, 50, 75 µM (32.5%, 45.2%, 57.1% apoptotic cells) | Not Specified | [5][7] |
| Mouse Skin | Skin Carcinogenesis Model | Not Specified | 0.5 mg (IC50) | Not Specified | [8] |
Table 2: In Vivo Therapeutic Efficacy of this compound
| Disease Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Liver Carcinogenesis | CCl4/NDEA-induced mice | 0.2 mg/kg body weight | Prevented progression of liver carcinogenesis at mild dysplastic stage. | [7] |
| Gastric Cancer Xenograft | Nude mice with SNU-16 cells | 10-50 mg/kg (s.c.) | Dose-dependent reduction in tumor growth. | [6] |
| Type 1 Diabetes | Streptozotocin-induced rats | Dose-dependent | Attenuated hyperglycemia. | [1][9][10] |
| Liver Fibrosis | Carbon tetrachloride-induced mice | 25, 50, 100 mg/kg (oral) | Delayed the formation of liver fibrosis. | [11] |
| Thrombosis | Mice | 15-60 µM | Inhibited in vivo thrombus formation. | [12][13] |
Table 3: Neuroprotective and Anti-inflammatory Effects of this compound
| Model | System | Effective Concentration | Key Effects | Reference |
| Oxidative Stress | PC12 cells (H2O2-induced) | 1, 3, 10 µM | Improved cell survival, increased antioxidant enzyme activity. | [14] |
| Neuritogenic Activity | PC12 cells | 0.3, 1, 3 µM | Induced neurite outgrowth in a dose-dependent manner. | [14] |
| Platelet Aggregation | Human Platelets (Collagen-induced) | 15-60 µM | Inhibited platelet aggregation. | [12][13] |
| Anti-inflammatory | HaCat cells | Not Specified | Inhibits inflammatory response. | [15] |
Mechanisms of Action and Signaling Pathways
This compound exerts its therapeutic effects by modulating several key signaling pathways. Below are diagrams illustrating the primary mechanisms of action.
Anti-Cancer Mechanism: PI3K/Akt/mTOR Pathway Inhibition
In human gastric cancer cells, this compound has been shown to induce apoptosis and cause G2/M cell cycle arrest by downregulating the PI3K/Akt/mTOR signaling pathway.[5] This pathway is crucial for cell survival, proliferation, and growth.
Anti-Platelet and Anti-inflammatory Mechanism: MAPK Pathway Inhibition
This compound has been demonstrated to abrogate platelet activation by inhibiting the PLCγ2-PKC cascade and the MAPK signaling pathway.[12][13] It also suppresses the MAPK pathway to exert hepatoprotective effects against liver fibrosis.[11]
References
- 1. This compound ameliorates diabetic disorders in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effects of this compound against Carbon Tetrachloride-Induced Liver Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. This compound secoiridoid inhibits in vivo cancer cell growth in xenograft mice model and induces apoptosis in human gastric cancer cells (SNU-16) through G2/M cell cycle arrest and PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. Protective Effects of this compound against Carbon Tetrachloride-Induced Liver Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. e-jarb.org [e-jarb.org]
- 12. researchgate.net [researchgate.net]
- 13. jbuon.com [jbuon.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vivo Efficacy of Amarogentin
For Researchers, Scientists, and Drug Development Professionals
Amarogentin, a secoiridoid glycoside primarily isolated from plants of the Swertia and Gentiana genera, is a compound of significant interest in the pharmaceutical and medical research communities.[1][2][3] Renowned for its potent bitterness, this compound has a rich history in traditional medicine, particularly in Ayurveda, for treating liver ailments.[4][5] Modern scientific inquiry has substantiated many of its historical uses, revealing a broad spectrum of pharmacological activities, including anti-diabetic, hepatoprotective, anti-cancer, and anti-leishmanial effects.[5][6][7] This technical guide provides a consolidated overview of the in vivo efficacy of this compound, focusing on key therapeutic areas. It synthesizes quantitative data from various studies, details experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development.
Anti-Diabetic and Vasculo-Metabolic Effects
This compound has demonstrated significant potential in the management of diabetes and related metabolic disorders. In vivo studies have shown its ability to ameliorate hyperglycemia and improve insulin (B600854) sensitivity.[6][8][9]
Data Presentation: In Vivo Anti-Diabetic Efficacy of this compound
| Animal Model | Induction Method | This compound Dosage | Treatment Duration | Key Quantitative Outcomes |
| Type 1 Diabetic Rats | Streptozotocin (B1681764) (STZ)-induced | Dose-dependent | Not Specified | Attenuated hyperglycemia; Reversed decreased GLUT4 in skeletal muscle; Reduced elevated PEPCK in the liver.[8][9] |
| Type 2 Diabetic Rats | Fructose-rich diet | Not Specified | Not Specified | Decreased Homeostasis Model Assessment-Insulin Resistance (HOMA-IR); Increased insulin sensitivity.[8][9] |
| Diabetic Mice | Streptozotocin (STZ)-induced | Not Specified | Not Specified | Attenuated diabetes-mediated neointimal thickening, collagen, and lipid deposition in the aorta; Improved circulating lipid levels and liver function.[10] |
Experimental Protocols: A Representative Anti-Diabetic Study
A common experimental design to evaluate the anti-diabetic effects of this compound involves the use of streptozotocin (STZ)-induced diabetic rats, which models Type 1 diabetes.[8][9][11]
-
Animal Model: Male Wistar rats are often used.
-
Induction of Diabetes: A single intraperitoneal injection of STZ (dissolved in citrate (B86180) buffer) is administered to induce diabetes. Blood glucose levels are monitored, and rats with fasting blood glucose above a certain threshold (e.g., 250 mg/dL) are selected for the study.
-
Grouping and Treatment: The diabetic animals are divided into several groups: a diabetic control group receiving a vehicle, treatment groups receiving different doses of this compound orally, and a positive control group receiving a standard anti-diabetic drug like metformin.[8]
-
Parameters Monitored: Over the treatment period, parameters such as fasting blood glucose, body weight, and oral glucose tolerance are regularly measured.
-
Terminal Analysis: At the end of the study, animals are euthanized, and blood and tissue samples (liver, skeletal muscle) are collected for biochemical analysis (e.g., lipid profile, insulin levels) and protein expression analysis (e.g., Western blotting for GLUT4 and PEPCK).[8][9]
Mandatory Visualization: Experimental Workflow and Signaling Pathway
Hepatoprotective Activity
This compound has shown significant protective effects against liver damage in various in vivo models. Its mechanisms of action include enhancing antioxidant defense systems and modulating signaling pathways involved in liver fibrosis and injury.[1][5][6][7]
Data Presentation: In Vivo Hepatoprotective Efficacy of this compound
| Animal Model | Induction Method | This compound Dosage (mg/kg) | Treatment Duration | Key Quantitative Outcomes |
| Mice | Carbon tetrachloride (CCl4) | 25, 50, 100 | 7 weeks | Dose-dependent decrease in ALT, AST, MDA, and hydroxyproline; Dose-dependent increase in albumin, cGMP, GPx, and SOD; Downregulation of α-SMA and TGF-β₁.[1] |
| Mice | CCl4 | 100 | Not Specified | Altered endogenous metabolite profiles related to amino acid and fatty acid metabolism.[2] |
| Rats | α-naphthylisothiocyanate (ANIT) | Not Specified | Not Specified | Decreased plasma AST, ALT, ALP, TBIL, DBIL, and TBA; Improved bile flow rate; Suppressed oxidative stress.[12] |
Experimental Protocols: A Representative Hepatofibrosis Study
The carbon tetrachloride (CCl4)-induced liver fibrosis model in mice is widely used to study the hepatoprotective effects of compounds like this compound.[1][2]
-
Animal Model: C57BL/6 or Swiss albino mice are commonly used.[2][4]
-
Induction of Fibrosis: Mice receive subcutaneous or intraperitoneal injections of CCl4 (typically dissolved in olive oil) twice a week for several weeks (e.g., seven weeks).[1][4]
-
Grouping and Treatment: The animals are divided into a control group, a CCl4 model group, this compound treatment groups (receiving various oral doses), and a positive control group (e.g., colchicine).[1]
-
Biochemical and Histopathological Analysis: At the end of the treatment period, blood and liver tissues are collected. Serum is analyzed for liver function enzymes (ALT, AST), and liver tissue is used for histopathological examination (e.g., H&E and Masson's trichrome staining) and to measure markers of oxidative stress (MDA, SOD) and fibrosis (hydroxyproline, α-SMA, TGF-β₁).[1]
Mandatory Visualization: Experimental Workflow and Signaling Pathway
References
- 1. Protective Effects of this compound against Carbon Tetrachloride-Induced Liver Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum metabonomics study of the hepatoprotective effect of this compound on CCl4-induced liver fibrosis in mice by GC-TOF-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound, Natural Bitter Terpenoids: Research Update with Pharmacological Potential, Patent and Toxicity Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound ameliorates diabetic disorders in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a secoiridoid glycoside, activates AMP- activated protein kinase (AMPK) to exert beneficial vasculo-metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound ameliorates diabetic disorders in animal models | springermedizin.de [springermedizin.de]
- 12. This compound relieves cholestatic liver injury caused by ANIT in rats by regulating the FXR and Nrf2 pathways [ijbms.mums.ac.ir]
Amarogentin: A Comprehensive Technical Guide to its Influence on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amarogentin, a bitter secoiridoid glycoside primarily isolated from plants of the Gentianaceae family, has garnered significant scientific interest due to its diverse pharmacological activities. These include antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. At the molecular level, this compound exerts its effects by modulating a complex network of signaling pathways and altering the expression of numerous genes. This technical guide provides an in-depth analysis of the effects of this compound on gene expression, detailing the signaling pathways involved, summarizing the available quantitative data, and outlining the key experimental methodologies used in this field of research. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the exploration of this compound's therapeutic potential.
Introduction
This compound is a naturally occurring compound recognized for its potent biological activities.[1][2][3] Its therapeutic potential is attributed to its ability to interact with and modulate various cellular processes. A critical aspect of its mechanism of action lies in its capacity to regulate gene expression, thereby influencing protein synthesis and, consequently, cellular function. This guide will explore the known effects of this compound on the expression of genes involved in key physiological and pathological processes, including oxidative stress, inflammation, cancer, and diabetes.
Effects on Gene Expression: A Quantitative Overview
This compound has been shown to modulate the expression of a wide array of genes. While much of the existing literature describes these changes qualitatively (e.g., "significant increase" or "downregulation"), this section aims to present the available quantitative data to facilitate a more precise understanding of its impact.
Table 1: Quantified Effects of this compound on Gene and Protein Expression
| Category | Gene/Protein | Cell/Tissue Type | Treatment Conditions | Fold/Percentage Change | Reference |
| Diabetes | GLUT4 (protein) | Skeletal muscle (STZ-induced diabetic rats) | This compound administration | Reversed decrease (specific fold change not provided, but visually significant in Western blot) | [4][5] |
| Diabetes | PEPCK (protein) | Liver (STZ-induced diabetic rats) | This compound administration | Reduced elevated expression (specific fold change not provided, but visually significant in Western blot) | [4] |
Note: A significant portion of the available research on this compound's effects on gene expression does not provide specific fold-change or percentage-change data. The qualitative effects are discussed in the relevant sections below.
Key Signaling Pathways Modulated by this compound
This compound's influence on gene expression is mediated through its interaction with several crucial signaling pathways. Understanding these pathways is fundamental to elucidating its mechanism of action.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response.[6][7] this compound has been shown to activate this pathway, leading to the upregulation of several antioxidant and cytoprotective genes.[8]
-
Mechanism of Action: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating their transcription.[6]
-
Target Genes: this compound treatment leads to the increased expression of Nrf2 itself, as well as its downstream targets, including superoxide (B77818) dismutase (SOD2), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[8] It also upregulates the anti-apoptotic protein Bcl-x1.[8]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.[9][10] this compound has been shown to inhibit the phosphorylation of key components of this pathway, including p38, ERK, and JNK, in various cell types.[9][10] This inhibition is associated with its anti-inflammatory and anti-platelet activation effects.[2][9][10]
-
Mechanism of Action: In response to inflammatory stimuli, upstream kinases activate the MAPK cascades (p38, ERK, and JNK). These activated kinases then phosphorylate downstream transcription factors, leading to the expression of inflammatory genes. This compound intervenes by preventing the phosphorylation and subsequent activation of p38, ERK, and JNK.
-
Downstream Effects: By inhibiting the MAPK pathway, this compound reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as MCP-1.[2]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is central to cell survival, growth, and proliferation.[11] Dysregulation of this pathway is common in cancer. This compound has demonstrated anti-cancer effects by downregulating the PI3K/Akt signaling pathway.[12][13][14]
-
Mechanism of Action: Growth factors activate receptor tyrosine kinases, which in turn activate PI3K. PI3K then phosphorylates PIP2 to PIP3, which recruits and activates Akt. Activated Akt phosphorylates numerous downstream targets, promoting cell survival and proliferation. This compound inhibits the phosphorylation and activation of Akt.
-
Downstream Effects: Inhibition of the PI3K/Akt pathway by this compound leads to G2/M cell cycle arrest and apoptosis in cancer cells.[12][13] This is associated with the upregulation of the tumor suppressor p53 and downregulation of human telomerase reverse transcriptase (hTERT).[13]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[15][16] this compound has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB.[15][16]
-
Mechanism of Action: In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound inhibits the phosphorylation of NF-κB, preventing its activation and nuclear translocation.[15][16]
-
Downstream Effects: By inhibiting the NF-κB pathway, this compound reduces the expression of pro-inflammatory cytokines and mediators.[15][16] This is also linked to the activation of the AMPK/SIRT1 pathway, which can suppress NF-κB signaling.[15][16]
Notch Signaling Pathway
The Notch signaling pathway is involved in cell fate decisions, proliferation, and stem cell maintenance.[17] Aberrant Notch signaling is implicated in cancer development and the maintenance of cancer stem cells. This compound has been found to inhibit the Notch signaling pathway in lung cancer cells.[17]
-
Mechanism of Action: The Notch pathway is activated by the binding of a ligand (e.g., Delta-like ligand 4, DLL4) to the Notch receptor. This triggers a series of proteolytic cleavages, releasing the Notch intracellular domain (NICD), which translocates to the nucleus. In the nucleus, NICD forms a complex with transcription factors to activate the expression of target genes, such as Hes1.[17] this compound treatment leads to a decrease in the expression of DLL4, NICD, and Hes1.[17]
-
Downstream Effects: By inhibiting the Notch pathway, this compound can suppress cancer stem cell-like features, reduce cell proliferation, migration, and invasion in lung cancer cells.[17]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of this compound's effects on gene and protein expression.
Gene Expression Analysis by Real-Time Quantitative PCR (qPCR)
References
- 1. boneandcancer.org [boneandcancer.org]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. stackscientific.nd.edu [stackscientific.nd.edu]
- 4. This compound ameliorates diabetic disorders in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. youtube.com [youtube.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. mycetoma.edu.sd [mycetoma.edu.sd]
- 10. Cytokine Elisa [bdbiosciences.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. Microbe Insights [microbiosci.com]
- 15. bosterbio.com [bosterbio.com]
- 16. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 17. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
Preliminary Research on Amarogentin Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amarogentin, a secoiridoid glycoside primarily isolated from plants of the Swertia and Gentiana genera, has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-diabetic, and anti-inflammatory properties. As with any potential therapeutic agent, a thorough understanding of its toxicity profile is paramount for further development. This technical guide provides a preliminary overview of the existing research on this compound toxicity. It summarizes available quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate further investigation by researchers and drug development professionals. While current data suggests a favorable safety profile in specific contexts, this guide also highlights the significant gaps in the toxicological data for this compound, underscoring the need for comprehensive future studies.
Quantitative Toxicity Data
The publicly available quantitative data on this compound toxicity is currently limited. Most studies have focused on its therapeutic efficacy, with toxicity assessments being secondary endpoints.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (hrs) | IC50 (µM) | Reference |
| SNU-16 (Human Gastric Cancer) | MTT | 12 | 23.6 | [1] |
| 24 | 17.8 | [1] | ||
| 48 | 12.4 | [1] |
Table 2: In Vivo Toxicity of this compound
| Species | Dosing Regimen | Duration | Observed Effects | Reference |
| Hamster | Not specified (free, liposomal, and niosomal forms) | Not specified | No toxicity observed based on blood pathology, histological staining of tissues, and specific enzyme levels related to normal liver function. | [2] |
| Mice | 25, 50, and 100 mg/kg (oral) | 7 weeks | Delayed the formation of CCl4-induced liver fibrosis; decreased ALT, AST, MDA, and hydroxyproline (B1673980) levels; increased albumin, cGMP, GPx, and SOD levels. | [3] |
| Mice | 100 mg/kg (oral) | Not specified | Hepatoprotective effects against CCl4-induced liver fibrosis. |
No Observed Adverse Effect Level (NOAEL) and Lethal Dose 50 (LD50) data for this compound from acute, sub-chronic, or chronic toxicity studies are not available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the toxicity assessment of this compound are not extensively published. The following sections provide generalized protocols based on the methodologies mentioned in the existing literature and standard toxicological practices.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on a given cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control.
-
Incubation: Incubate the plates for desired time points (e.g., 12, 24, 48 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vivo Acute Oral Toxicity Study (General Protocol - OECD 423)
As no specific acute toxicity studies for this compound were found, this is a generalized protocol.
-
Animal Selection: Use healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females are used first).
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days.
-
Dosing: Administer this compound orally by gavage at a starting dose of 2000 mg/kg body weight to a single animal. If the animal survives, dose two additional animals at the same level.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Data Analysis: Based on the observed mortality, the LD50 can be estimated.
In Vivo Sub-chronic Toxicity Study and Histopathological Analysis (General Protocol)
This protocol is a generalized representation based on the hamster study that reported no toxicity.
-
Animal Model: Use a relevant animal model, such as hamsters.
-
Dosing: Administer this compound (in free or encapsulated form) daily via an appropriate route (e.g., oral gavage) for a specified period (e.g., 28 or 90 days). Include a control group receiving the vehicle.
-
Clinical Observations: Monitor the animals daily for any signs of toxicity. Record body weight and food/water consumption regularly.
-
Blood Pathology: At the end of the study, collect blood samples for hematological and clinical chemistry analysis. Key parameters for liver function include alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).
-
Histopathology: Euthanize the animals and perform a full necropsy. Collect major organs (liver, kidney, spleen, heart, lungs, etc.), weigh them, and preserve them in 10% neutral buffered formalin. Process the tissues for histopathological examination by embedding in paraffin, sectioning, and staining with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic Examination: A qualified pathologist should examine the stained tissue sections for any treatment-related pathological changes.
Western Blot Analysis for Signaling Pathway Proteins
This is a general protocol for assessing the effect of this compound on protein expression and phosphorylation in signaling pathways.
-
Cell Lysis: Treat cells with this compound for the desired time and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-PLCγ2, PLCγ2, p-MAPK, MAPK, p-Akt, Akt, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways Implicated in this compound's Effects
Several signaling pathways have been identified to be modulated by this compound, which may be relevant to its potential toxicological and pharmacological effects.
PLCγ2-PKC and MAPK Signaling Pathway
This compound has been shown to inhibit collagen-induced platelet aggregation by affecting the PLCγ2-PKC and MAPK signaling pathways.
Figure 1: this compound's inhibition of the PLCγ2-PKC and MAPK signaling pathways.
AMPK/SIRT1/NF-κB Signaling Pathway
This compound has demonstrated protective effects in a model of sepsis-induced brain injury by modulating the AMPK/SIRT1/NF-κB pathway.
References
- 1. oecd.org [oecd.org]
- 2. This compound secoiridoid inhibits in vivo cancer cell growth in xenograft mice model and induces apoptosis in human gastric cancer cells (SNU-16) through G2/M cell cycle arrest and PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the AMPK-SIRT1 pathway contributes to protective effects of Salvianolic acid A against lipotoxicity in hepatocytes and NAFLD in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Extraction of Amarogentin from Swertia chirata
Audience: Researchers, scientists, and drug development professionals.
Introduction
Swertia chirata, a medicinal herb found in the Himalayan region, is a rich source of various bioactive phytochemicals, including xanthones, flavonoids, and secoiridoid glycosides.[1][2] Among these, Amarogentin, a secoiridoid glycoside, is of significant interest due to its potent biological activities.[1][3] It is known to be one of the most bitter natural compounds and is responsible for many of the plant's therapeutic properties, such as anti-cancer, anti-diabetic, hepatoprotective, and anti-inflammatory effects.[3][4] this compound has been shown to modulate various cellular pathways, including the downregulation of cyclooxygenase-2 (COX-2) and inhibition of the PI3K/Akt signaling pathway.[5][6]
These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from Swertia chirata, tailored for research and drug development applications.
Phytochemical Profile
Swertia chirata contains a diverse array of bioactive compounds. The primary chemical constituents of therapeutic importance include:
-
Secoiridoids: this compound, Swertiamarin, Gentiopicrin, Amaroswerin.[7][8]
-
Triterpenoids: Ursolic Acid, Oleanolic Acid.[8]
This compound is a key biomarker for Swertia chirata and is often used for the standardization of its extracts.[9]
Extraction Methodologies
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Various techniques have been evaluated, with their efficiencies depending on parameters such as solvent choice, temperature, and extraction duration.
Plant Material Preparation
-
Obtain whole dried plant material of Swertia chirata. The inflorescence and leaf mixture (IL) has been reported to contain the highest quantity of this compound.[7]
-
Grind the plant material into a coarse powder. For certain methods, a specific particle size (e.g., 3 mm) may be optimal.[8]
-
For initial purification, the powdered material can be defatted using a non-polar solvent like petroleum ether (40-60°C) prior to the main extraction.[10]
Protocol 1: Static Extraction (SE)
This method has been reported to be the most efficient for this compound recovery from S. chirata.[11][12]
Materials:
-
Powdered Swertia chirata
-
Erlenmeyer flask
-
Shaker (optional)
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 1 gram of the powdered plant material and place it in an Erlenmeyer flask.
-
Add a defined volume of methanol (a solvent-to-solid ratio of 40 mL/g can be used as a starting point).[13]
-
Seal the flask and keep it at room temperature for 24 hours. Occasional shaking can improve extraction efficiency.
-
After 24 hours, filter the mixture to separate the extract from the plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Store the dried extract at -20°C for further analysis.
Protocol 2: Ultrasonic Extraction (USE)
Ultrasonication offers a more rapid extraction process compared to static methods.[12]
Materials:
-
Powdered Swertia chirata
-
Methanol
-
Beaker or flask
-
Ultrasonic bath/sonicator
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place 1 gram of powdered plant material in a beaker.
-
Add methanol (e.g., 40 mL).
-
Place the beaker in an ultrasonic bath.
-
Sonicate the mixture for a specified duration. Optimal times can range from 15 to 50 minutes.[12][13]
-
Maintain a controlled temperature during sonication (e.g., 35°C to 65°C) as higher temperatures can enhance extraction.[8][13]
-
After sonication, filter the extract and concentrate it using a rotary evaporator.
Protocol 3: Hydro-alcoholic Extraction for Purification
This method is suitable when planning for subsequent purification steps like column chromatography.[9]
Materials:
-
Powdered Swertia chirata
-
Hydro-alcoholic solution (e.g., 70% ethanol (B145695) or methanol)
-
Reflux apparatus or soxhlet extractor
-
Separatory funnel
-
n-Butanol
-
Distilled water
Procedure:
-
Extract the powdered plant material with a hydro-alcoholic solution using a suitable method (e.g., reflux or maceration).
-
Concentrate the hydro-alcoholic extract to remove the alcohol.
-
Resuspend the dried extract in water.
-
Perform liquid-liquid partitioning by first extracting with chloroform in a separatory funnel to remove less polar compounds. Discard the chloroform layer.[10]
-
Subsequently, extract the remaining aqueous layer with n-butanol. The n-butanol fraction will contain the bitter compounds, including this compound.[10]
-
Collect the n-butanol layer and concentrate it to dryness. This enriched extract is now ready for chromatographic purification.
Purification Protocol
Purification is essential to isolate this compound from other co-extracted compounds.
Protocol 4: Column Chromatography
Materials:
-
Enriched extract (from Protocol 3.4)
-
Silica (B1680970) gel (for column chromatography)
-
Macroporous resin (e.g., D101)[14]
-
Solvent system for elution (e.g., gradient of ethyl acetate (B1210297) and methanol)
-
Glass column
-
Fraction collector
Procedure:
-
Adsorption: Dissolve the enriched extract in a minimal amount of the initial mobile phase. Alternatively, use a macroporous resin column by first filtering the aqueous leaching liquor through the column.[14]
-
Packing: Prepare a silica gel column using a suitable solvent slurry.
-
Loading: Carefully load the dissolved sample onto the top of the column.
-
Elution: Begin elution with a solvent system. A gradient system is often effective. For resin, an elution with 70% ethanol can be used to parse this compound.[14]
-
Fraction Collection: Collect the eluate in separate fractions using a fraction collector.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.[9]
-
Pooling and Concentration: Pool the pure fractions and concentrate them to obtain isolated this compound.
Data Presentation: Quantitative Summary
Table 1: Comparison of Extraction Methods for this compound from S. chirata
| Extraction Method | Solvent | Duration | Reported Yield (mg/g of dry plant material) | Reference |
| Static Extraction (SE) | Methanol | 24 hours | 5.79 | [11][12] |
| Continuous Shaking (CSE) | Methanol | 24 hours | 3.74 (approx.) | [12] |
| Ultrasonic Extraction (USE) | Methanol | 15 minutes | Lower than SE and CSE | [12] |
Table 2: Stability of this compound in Different Solvents over 6 Months
| Solvent System | Initial Purity (%) | Purity after 6 Months (%) | Degradation (%) | Reference |
| Methanol | 99.87 | 97.21 | 2.66 | [10] |
| Methanol:Water (75:25) | 99.87 | 27.81 | 72.06 | [10] |
| Methanol:Water (50:50) | 99.87 | 18.35 | 81.52 | [10] |
| Methanol:Water (25:75) | 99.87 | 21.46 | 78.41 | [10] |
| Water | 99.87 | 45.83 | 54.04 | [10] |
| Data indicates that pure methanol is the best solvent for storing isolated this compound.[10] |
Analytical Quantification Protocols
Accurate quantification of this compound is crucial for standardization and quality control.
Protocol 5: High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Reverse-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[15]
-
Mobile Phase: A gradient or isocratic system can be used. A common mobile phase consists of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water (25:75 v/v).[12]
-
Injection Volume: 20 µL.[12]
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions (e.g., 2.5, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.[12]
-
Sample Preparation: Dissolve a known weight of the dried plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.[9] Calculate the concentration using the standard calibration curve.
Protocol 6: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a rapid and high-throughput alternative for quantification.
Instrumentation:
-
HPTLC system with an automatic sampler and scanner.
-
Stationary Phase: Silica gel 60 F254 HPTLC plates.[16]
-
Mobile Phase: A suitable solvent system (e.g., ethyl acetate:methanol:water).
-
Detection: Densitometric scanning at 235 nm.
Procedure:
-
Standard and Sample Application: Spot known volumes of the standard this compound solution and sample extracts onto the HPTLC plate using an automatic sampler.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Drying: Dry the plate thoroughly.
-
Scanning: Scan the dried plate using a TLC scanner at 235 nm.
-
Quantification: Correlate the peak areas of the sample spots with the calibration curve generated from the standards.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway Diagram
This compound has been shown to abrogate collagen-induced platelet activation by inhibiting the Phospholipase C (PLC) γ2-Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[17]
Caption: this compound's Inhibition of Platelet Activation Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. hakon-art.com [hakon-art.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | AMPK | Apoptosis | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of extraction parameters of pentacyclic triterpenoids from Swertia chirata stem using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. CN108752397A - A kind of extracting method of this compound - Google Patents [patents.google.com]
- 15. A New RP-HPLC Method for Simultaneous Determination of Amaroswerin, this compound and Andrographolide in a Herbal Drug "Chirayata" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. akjournals.com [akjournals.com]
- 17. This compound, a secoiridoid glycoside, abrogates platelet activation through PLC γ 2-PKC and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Amarogentin using HPLC-UV
Abstract
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise and accurate quantification of Amarogentin. This protocol is particularly relevant for the analysis of this compound in plant extracts, such as those from Swertia chirayita, and is designed for use by researchers in natural product chemistry, quality control laboratories, and drug development. The method is simple, reproducible, and specific, making it suitable for routine analysis.
Introduction
This compound is a secoiridoid glycoside known for being one of the most bitter natural compounds.[1] It is a key bioactive constituent in plants of the Gentianaceae family, notably Swertia chirayita, which is used in traditional medicine.[2][3] The therapeutic potential of this compound necessitates a reliable method for its quantification to ensure the quality and consistency of herbal products and for pharmacological research. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the accurate quantification of such secondary metabolites.[2] This document provides a comprehensive protocol for the determination of this compound using a reverse-phase HPLC-UV system.
Experimental Protocol
This section outlines the necessary reagents, equipment, and step-by-step procedures for sample preparation and chromatographic analysis.
2.1 Materials and Reagents
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade/deionized)
-
Dichloromethane (B109758) (for optional defatting step)
-
Plant material (e.g., dried and powdered Swertia chirayita)
-
0.22 µm or 0.45 µm Syringe filters
2.2 Equipment
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Analytical balance
-
Soxhlet apparatus (optional, for extraction)
-
Rotary evaporator
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
2.3 Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 5 µg/mL to 200 µg/mL. These will be used to construct the calibration curve.
2.4 Sample Preparation
The following protocol is a general guideline for extracting this compound from plant material.[6][7]
-
Defatting (Optional): Weigh 2 g of the dried, powdered plant material. To remove non-polar compounds, perform an initial extraction with dichloromethane using a Soxhlet apparatus.[6] Discard the dichloromethane extract.
-
Methanol Extraction: Extract the defatted plant material (or the initial 2 g sample if not defatting) with 100 mL of methanol for several hours (e.g., 8 hours in a Soxhlet apparatus or by heating in a water bath).[6][7]
-
Concentration: Filter the methanol extract. Concentrate the filtrate to dryness using a rotary evaporator.
-
Partitioning: Dissolve the dried residue in 25 mL of distilled water and partition it with n-butanol (3 x 20 mL). Combine the n-butanol layers.[6]
-
Final Preparation: Evaporate the n-butanol layers to dryness. Re-dissolve the final residue in a known volume of the mobile phase (e.g., 10 mL).
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.
2.5 Chromatographic Conditions
The following HPLC parameters have been shown to be effective for this compound analysis.[3][8][9]
| Parameter | Condition |
| Instrument | Waters HPLC or equivalent with UV Detector |
| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Methanol:Water (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | ~30-35 minutes |
Method Validation Summary
The described HPLC-UV method has been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.[8][9] Key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 5.93 - 190 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.296 µg/mL |
| Limit of Quantification (LOQ) | 0.593 µg/mL (for Amaroswerin, a related compound) |
| Accuracy (% Recovery) | 102.30% |
| Precision (% RSD) | < 3% for intra-day and inter-day repeatability |
| Specificity | The method demonstrates good resolution for this compound from other components in plant extracts. |
Table based on data from a validation study for this compound and a related compound, Amaroswerin.[9]
Quantitative Results in Swertia chirayita
The validated method has been applied to determine the this compound content in various parts of Swertia chirayita plants. The results highlight a significant variation in concentration depending on the plant part and cultivation method.[6][7][10]
| Sample Source | This compound Content (% w/w) |
| Field Grown Plant - Flowers | 0.617% |
| Field Grown Plant - Leaves | 0.447% |
| Field Grown Plant - Stem | 0.426% |
| Field Grown Plant - Roots | 0.369% |
| Tissue Cultured Plant | 0.08% |
| Callus Culture | 0.05% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Chemical classification of this compound.
Conclusion
The HPLC-UV method described provides a robust and reliable tool for the quantification of this compound in various sample matrices, particularly in herbal extracts. The protocol is straightforward, utilizing standard reverse-phase chromatography, and has been validated for its accuracy, precision, and linearity. This application note serves as a comprehensive guide for researchers and quality control analysts, facilitating the standardized analysis of this important bioactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative HPLC analysis of swertiamarin, mangiferin, this compound. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A New RP-HPLC Method for Simultaneous Determination of Amaroswerin, this compound and Andrographolide in a Herbal Drug "Chirayata" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indian Journals [indianjournals.com]
- 10. file.sdiarticle3.com [file.sdiarticle3.com]
Application Notes and Protocols for Amarogentin Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amarogentin is a secoiridoid glycoside first isolated from the medicinal plant Swertia chirayita.[1][2] It is known for its potent bitter taste and a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and hepatoprotective effects.[1][2][3][4][5] These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, protocols for cell culture treatment, and key signaling pathways it modulates.
Mechanism of Action
This compound exerts its biological effects through various mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and modulating key cellular signaling pathways.[6][7] In cancer cells, it has been shown to stimulate apoptosis and reduce cell proliferation.[1][3] Its anti-inflammatory properties are attributed to its ability to block pro-inflammatory mediators such as TNF-α and IL-6.[1][2][3][5] Furthermore, this compound has demonstrated anti-diabetic activity by improving insulin (B600854) sensitivity and modifying glucose metabolism.[1][3]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Gastric Cancer Cells (SNU-16)
| Concentration (µM) | Apoptotic Cells (%) | Reference |
| 10 | 32.5 | [6][7] |
| 50 | 45.2 | [6][7] |
| 75 | 57.1 | [6][7] |
Table 2: Effect of this compound on PC12 Cells under Oxidative Stress
| Treatment | Effect | Concentration | Reference |
| This compound | Increased SOD2, CAT, GPx, Nrf2, and Bcl-x1 gene expression | 1 and 3 µM | [8][9] |
| This compound | Reduced intracellular ROS and MDA levels | Not specified | [8][9] |
| This compound | Induced neurite outgrowth | 0.3, 1, and 3 µM | [8] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol provides a general workflow for treating adherent cell lines with this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Adherent cell line of interest
-
Cell culture flasks/plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in DMSO. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate cell culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow for 24 hours.
-
Treatment Preparation: Dilute the this compound stock solution to the desired final concentrations in a complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (e.g., <0.1%).
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO but without this compound).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream assays such as cell viability (MTT, WST-1), apoptosis (flow cytometry with Annexin V/PI staining), cell cycle analysis (flow cytometry with propidium (B1200493) iodide), protein expression (Western blotting), or gene expression (RT-qPCR).
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. This compound, Natural Bitter Terpenoids: Research Update with Pharmacological Potential, Patent and Toxicity Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as Topical Anticancer and Anti-Infective Potential: Scope of Lipid Based Vesicular in its Effective Delivery | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound secoiridoid inhibits in vivo cancer cell growth in xenograft mice model and induces apoptosis in human gastric cancer cells (SNU-16) through G2/M cell cycle arrest and PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound from Gentiana rigescens Franch Exhibits Antiaging and Neuroprotective Effects through Antioxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound from Gentiana rigescens Franch Exhibits Antiaging and Neuroprotective Effects through Antioxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Amarogentin in Diabetic Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amarogentin, a secoiridoid glycoside primarily isolated from plants of the Gentianaceae family, has emerged as a promising natural compound in the field of diabetic research.[1][2] Its multifaceted pharmacological activities, particularly its anti-diabetic properties, have garnered significant attention.[2] this compound has been shown to modulate glucose metabolism and improve insulin (B600854) sensitivity, making it a valuable tool for investigating novel therapeutic strategies for both type 1 and type 2 diabetes.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in diabetic research, targeted at researchers, scientists, and professionals in drug development.
Mechanism of Action in Diabetes
This compound exerts its anti-diabetic effects through several key mechanisms, primarily centered around the regulation of glucose transport, gluconeogenesis, and cellular energy sensing.
1. Modulation of Glucose Transporter 4 (GLUT4) and Phosphoenolpyruvate Carboxykinase (PEPCK):
In diabetic animal models, this compound has been demonstrated to influence the expression of critical proteins involved in glucose homeostasis. It reverses the decreased levels of Glucose Transporter 4 (GLUT4) in skeletal muscle.[3] GLUT4 is the primary insulin-regulated glucose transporter responsible for glucose uptake into muscle and adipose tissue. By increasing GLUT4 expression, this compound facilitates the disposal of glucose from the bloodstream into peripheral tissues.[3][4]
Simultaneously, this compound reduces the elevated expression of Phosphoenolpyruvate Carboxykinase (PEPCK) in the liver.[3] PEPCK is a rate-limiting enzyme in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. By downregulating PEPCK, this compound helps to suppress excessive hepatic glucose production, a key contributor to hyperglycemia in diabetes.[3]
2. Activation of AMP-Activated Protein Kinase (AMPK):
A pivotal mechanism underlying the beneficial effects of this compound is its ability to activate AMP-activated protein kinase (AMPK).[5] AMPK acts as a cellular energy sensor; its activation initiates signaling cascades that promote catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP. In the context of diabetes, AMPK activation by this compound leads to:
-
Enhanced Glucose Uptake: Activated AMPK promotes the translocation of GLUT4 to the plasma membrane in skeletal muscle cells, thereby increasing glucose uptake.[6]
-
Suppression of Gluconeogenesis: AMPK activation in the liver inhibits the expression of gluconeogenic enzymes like PEPCK, reducing hepatic glucose output.[7]
-
Improved Insulin Sensitivity: By modulating various downstream targets, AMPK activation contributes to overall improvements in insulin sensitivity.[7]
The following diagram illustrates the signaling pathway of this compound in regulating glucose metabolism.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration/EC₅₀ | Effect | Reference |
| AMPK Activation | Human α2β1γ1 trimeric AMPK | 277 pM (EC₅₀) | Activates the trimeric kinase | [8] |
Table 2: In Vivo Effects of this compound in Diabetic Rat Models
| Animal Model | Treatment | Parameter | Result | Reference |
| Fructose-rich chow-fed rats | This compound (0.5 mg/kg) | Plasma Glucose | Decreased from 135.7 ± 2.1 to 120.8 ± 1.7 mg/dL (p < 0.05) | [1] |
| Fructose-rich chow-fed rats | This compound (0.5 mg/kg) | Plasma Insulin | Decreased from 3.2 ± 0.2 to 2.6 ± 0.2 μg/L (p < 0.05) | [1] |
| Fructose-rich chow-fed rats | This compound (dose-dependent) | HOMA-IR | Significantly reduced | [9] |
| STZ-induced diabetic rats | This compound (dose-dependent) | Plasma Glucose | Dose-dependent attenuation of hyperglycemia | [3] |
| STZ-induced diabetic rats | This compound (0.5 mg/kg) | GLUT4 Expression (Skeletal Muscle) | Reversed the STZ-induced decrease | [3] |
Experimental Protocols
This section provides detailed protocols for key experiments to study the effects of this compound in diabetes research.
In Vivo Studies: Induction of Diabetes and this compound Treatment
1. Streptozotocin (STZ)-Induced Type 1 Diabetes Model in Rats
This protocol describes the induction of type 1 diabetes in rats using streptozotocin, a chemical toxic to pancreatic β-cells.[10]
-
Animals: Male Sprague-Dawley or Wistar rats (180-220 g).
-
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), cold
-
Saline (0.9% NaCl), sterile
-
Glucose meter and test strips
-
-
Procedure:
-
Fast the rats for 12-16 hours before STZ injection.
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use. A typical dose is 50-65 mg/kg body weight.[11]
-
Administer the STZ solution via a single intraperitoneal (i.p.) injection.
-
Administer a 5% glucose solution to the drinking water for the first 24 hours post-injection to prevent initial hypoglycemia.
-
Monitor blood glucose levels 48-72 hours after STZ injection from the tail vein. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic.
-
-
This compound Treatment:
-
Prepare this compound solution or suspension. For oral administration, this compound can be dissolved in water or suspended in a vehicle like 0.5% carboxymethylcellulose (CMC).[12]
-
Administer this compound orally via gavage at desired doses (e.g., 0.1, 0.5, 1.0 mg/kg) daily for the duration of the study (e.g., 4-8 weeks).[1][13]
-
2. High-Fructose Diet-Induced Type 2 Diabetes/Insulin Resistance Model in Rats
This protocol outlines the induction of insulin resistance and a type 2 diabetic phenotype using a high-fructose diet.
-
Animals: Male Sprague-Dawley or Wistar rats (180-220 g).
-
Diet:
-
Control group: Standard rat chow and plain drinking water.
-
Fructose (B13574) group: Standard rat chow and a 10-20% fructose solution as the sole source of drinking water.
-
-
Procedure:
-
House the rats in individual cages and provide ad libitum access to their respective diets and drinking solutions.
-
The development of insulin resistance typically occurs over 6-8 weeks.
-
Monitor body weight, food and fluid intake, and fasting blood glucose and insulin levels periodically.
-
-
This compound Treatment:
-
Introduce this compound into the treatment group's regimen after the establishment of insulin resistance.
-
Administer this compound orally at the desired doses daily for the specified treatment period.
-
Metabolic Assays
1. Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to clear a glucose load from the circulation.
-
Procedure:
-
Fast rats for 12-16 hours.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (2 g/kg body weight) orally via gavage.
-
Collect blood samples at 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose concentrations at each time point.
-
2. Homeostasis Model Assessment of Insulin Resistance (HOMA-IR)
HOMA-IR is an index used to quantify insulin resistance.
-
Procedure:
-
Measure fasting blood glucose (mg/dL) and fasting plasma insulin (µU/mL) levels.
-
Calculate HOMA-IR using the formula: HOMA-IR = [Fasting Insulin (µU/mL) x Fasting Glucose (mg/dL)] / 405
-
In Vitro Assays
1. Glucose Uptake Assay in L6 Myotubes
This assay measures the uptake of a fluorescently labeled glucose analog in a skeletal muscle cell line.
-
Cell Culture:
-
Culture L6 myoblasts in DMEM with 10% FBS.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days.
-
-
Procedure:
-
Seed differentiated L6 myotubes in a 96-well plate.
-
Serum-starve the myotubes for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
Treat the cells with various concentrations of this compound or insulin (positive control) for a specified time (e.g., 30 minutes).
-
Add a fluorescent glucose analog, such as 2-NBDG (2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), to each well and incubate for 15-30 minutes.
-
Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
Molecular Biology Protocols
1. Western Blot for GLUT4, PEPCK, and Phospho-AMPK
This protocol details the detection of specific protein expression levels in tissue or cell lysates.
-
Sample Preparation:
-
Homogenize frozen skeletal muscle or liver tissue, or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Anti-GLUT4 (1:1000)
-
Anti-PEPCK (1:1000)
-
Anti-phospho-AMPKα (Thr172) (1:1000)
-
Anti-AMPKα (1:1000)
-
Anti-β-actin (1:5000) or Anti-GAPDH (1:5000) as a loading control.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify band intensities using densitometry software.
-
Conclusion
This compound presents a valuable pharmacological tool for the investigation of diabetes and the development of novel anti-diabetic therapies. Its well-defined mechanisms of action, including the modulation of GLUT4 and PEPCK expression and the activation of the AMPK signaling pathway, provide a solid foundation for further research. The detailed protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in both in vivo and in vitro models of diabetes. Further exploration of this compound's therapeutic potential is warranted and could lead to the development of new strategies for the management of diabetic disorders.
References
- 1. Analysis of GLUT4 Distribution in Whole Skeletal Muscle Fibers: Identification of Distinct Storage Compartments That Are Recruited by Insulin and Muscle Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, Natural Bitter Terpenoids: Research Update with Pharmacological Potential, Patent and Toxicity Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates diabetic disorders in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quercetin, a Lead Compound against Type 2 Diabetes Ameliorates Glucose Uptake via AMPK Pathway in Skeletal Muscle Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ndineuroscience.com [ndineuroscience.com]
- 10. Treatment of Streptozotocin-Induced Diabetic Rats with Alogliptin: Effect on Vascular and Neural Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Amarogentin: A Novel Pharmacological Tool for the Investigation of Autophagy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Amarogentin, a secoiridoid glycoside predominantly isolated from plants of the Swertia and Gentiana genera, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1] Recent investigations into its molecular mechanisms have highlighted its potential as a modulator of fundamental cellular processes. Of particular interest is its interaction with key signaling pathways that regulate autophagy, the cellular "self-eating" process essential for maintaining cellular homeostasis, clearing damaged organelles and misfolded proteins, and adapting to metabolic stress. These notes provide a comprehensive overview of this compound as a tool for studying autophagy, detailing its mechanism of action and providing protocols for its application in experimental settings.
Mechanism of Action: Modulation of the PI3K/Akt/mTOR Signaling Pathway
The primary mechanism through which this compound is proposed to influence autophagy is by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (B549165) (mTOR) signaling pathway.[2] The mTOR complex 1 (mTORC1) is a critical negative regulator of autophagy. Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting key components of the autophagy initiation machinery, including the ULK1 complex.
This compound has been shown to downregulate the expression of key proteins in the PI3K/Akt/mTOR pathway.[2] By inhibiting this pathway, this compound can effectively "lift the brakes" on autophagy, leading to the initiation and progression of the autophagic process. This makes this compound a valuable tool for researchers seeking to induce autophagy through mTORC1 inhibition.
Data Presentation: Quantitative Effects of this compound on Cellular Processes
While direct quantitative data on this compound's effect on autophagy markers is still emerging, its impact on related cellular processes, such as apoptosis in cancer cells, has been documented.
| Cell Line | Treatment Concentration (µM) | Duration (hours) | Parameter Measured | Observed Effect | Reference |
| SNU-16 (Human Gastric Cancer) | 10, 50, 75 | Not Specified | Apoptotic Cells | 32.5%, 45.2%, and 57.1% increase, respectively | [2] |
| SNU-16 (Human Gastric Cancer) | Not Specified | Not Specified | PI3K, p-PI3K, Akt, p-Akt, mTOR protein expression | Downregulation | [2] |
| Platelets | 15-60 | Not Specified | Collagen-induced Platelet Aggregation | Inhibition (IC50 ≈ 30 µM) | [3] |
Note: The provided data primarily focuses on apoptosis and related signaling. Further research is required to quantify the dose- and time-dependent effects of this compound on specific autophagy markers such as LC3-II accumulation and p62 degradation.
Experimental Protocols
The following protocols are provided as a guide for researchers to investigate the effects of this compound on autophagy.
Protocol 1: Assessment of Autophagy Induction by Western Blotting
This protocol details the detection of two key autophagy markers, LC3-II (an autophagosome marker) and p62/SQSTM1 (an autophagy substrate). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or a vehicle control (DMSO) for desired time points (e.g., 6, 12, 24 hours). A positive control, such as rapamycin (an mTOR inhibitor), should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of LC3-II and p62 to the loading control. Calculate the LC3-II/LC3-I ratio.
Protocol 2: Visualization of Autophagosomes by Immunofluorescence
This protocol allows for the visualization and quantification of autophagosomes (LC3 puncta) in this compound-treated cells.
Materials:
-
This compound
-
Cells grown on coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound as described in Protocol 1.
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block with blocking solution for 30 minutes.
-
Incubate with primary anti-LC3B antibody for 1 hour.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash with PBS and counterstain with DAPI.
-
-
Imaging and Analysis: Mount the coverslips onto slides with antifade medium. Visualize the cells using a fluorescence microscope. Capture images and quantify the number of LC3 puncta per cell using image analysis software.
Protocol 3: Autophagic Flux Assay
This assay distinguishes between an increase in autophagosome formation and a blockage in their degradation by lysosomes. This is achieved by treating cells with this compound in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control. For the last 2-4 hours of the treatment period, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a parallel set of wells.
-
Analysis: Analyze the levels of LC3-II and p62 by Western blotting (as in Protocol 1) or visualize LC3 puncta by immunofluorescence (as in Protocol 2).
-
Interpretation: A further increase in LC3-II levels or the number of LC3 puncta in the presence of the lysosomal inhibitor compared to this compound treatment alone indicates a functional autophagic flux.
Visualizations
The following diagrams illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for studying its effects on autophagy.
Caption: this compound-mediated induction of autophagy via mTORC1 inhibition.
Caption: Experimental workflow for assessing this compound-induced autophagy.
Conclusion
This compound presents itself as a promising pharmacological agent for inducing autophagy, primarily through its inhibitory effects on the PI3K/Akt/mTOR signaling pathway. The protocols outlined in these application notes provide a framework for researchers to systematically investigate and quantify the impact of this compound on this fundamental cellular process. Further studies are warranted to fully elucidate the dose-response and temporal dynamics of this compound-induced autophagy and to explore its therapeutic potential in diseases associated with dysfunctional autophagy.
References
- 1. This compound, Natural Bitter Terpenoids: Research Update with Pharmacological Potential, Patent and Toxicity Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound secoiridoid inhibits in vivo cancer cell growth in xenograft mice model and induces apoptosis in human gastric cancer cells (SNU-16) through G2/M cell cycle arrest and PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Secoiridoid Glycoside, Abrogates Platelet Activation through PLCγ2-PKC and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amarogentin-Induced Apoptosis in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amarogentin, a secoiridoid glycoside primarily isolated from plants of the Swertia and Gentiana genera, has garnered significant attention in oncological research for its potent anti-cancer properties.[1] This document provides detailed application notes and protocols for utilizing this compound to induce apoptosis in cancer cell lines, drawing from published research findings. This compound has been demonstrated to trigger programmed cell death in various cancer models, including liver and gastric cancer, through the modulation of key signaling pathways.[2][3] These protocols are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.
Mechanism of Action
This compound induces apoptosis through multiple signaling cascades. In liver cancer cells, it has been shown to upregulate the tumor suppressor protein p53 and downregulate human telomerase reverse transcriptase (hTERT).[2][4] This leads to the suppression of Akt and NF-κB pathways.[4] Furthermore, this compound can modulate the Bax/Bcl-2 ratio, leading to the activation of caspase-3 and subsequent PARP cleavage, key events in the apoptotic cascade.[5][6] In gastric cancer cells, this compound has been observed to induce G2/M cell cycle arrest and apoptosis by downregulating the PI3K/Akt/m-TOR signaling pathway.[3][7]
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound on Liver Cancer Cell Lines
| Cell Line | Time Point (hours) | IC50 (µg/mL) | Citation |
| LO2 (Normal Liver Cells) | 24 | 173.93 | [4] |
| 48 | 141.00 | [4] | |
| 72 | 115.50 | [4] | |
| HepG2 (Liver Cancer) | 24 | 132.90 | [4] |
| 48 | 110.30 | [4] | |
| 72 | 78.61 | [4] | |
| SMMC-7721 (Liver Cancer) | 24 | 181.15 | [4] |
| 48 | 123.78 | [4] | |
| 72 | 86.67 | [4] |
Table 2: Apoptosis Rates Induced by this compound
| Cell Line | Treatment | Duration (hours) | Apoptosis Rate (%) | Citation |
| LO2 (Normal Liver Cells) | 90 µg/mL this compound | 24 | 19.32 ± 1.76 | [4] |
| 48 | 22.89 ± 2.37 | [4] | ||
| 72 | 29.10 ± 1.54 | [4] | ||
| HepG2 (Liver Cancer) | 90 µg/mL this compound | 24 | 35.00 ± 1.56 | [4] |
| 48 | 39.43 ± 1.35 | [4] | ||
| 72 | 48.00 ± 1.73 | [4] | ||
| SMMC-7721 (Liver Cancer) | 90 µg/mL this compound | 24 | 32.25 ± 1.17 | [4] |
| 48 | 36.01 ± 0.17 | [4] | ||
| 72 | 44.21 ± 2.00 | [4] | ||
| SNU-16 (Gastric Cancer) | 10 µM this compound | Not Specified | 32.5 | [3][7] |
| 50 µM this compound | Not Specified | 45.2 | [3][7] | |
| 75 µM this compound | Not Specified | 57.1 | [3][7] | |
| Untreated Control | Not Specified | 12.4 | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SNU-16)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 75 µM) for specified time points (e.g., 24, 48, 72 hours).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells following this compound treatment.[4]
Materials:
-
Cancer cell lines (e.g., LO2, HepG2, SMMC-7721)
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 90 µg/mL) for 24, 48, and 72 hours.[4]
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 500 µL of 1X Binding Buffer.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[4]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of proteins involved in apoptosis signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein extraction buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-hTERT, anti-Akt, anti-Bax, anti-Bcl2, anti-caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in protein extraction buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound-induced apoptosis signaling in liver cancer.
Caption: this compound-induced apoptosis signaling in gastric cancer.
Caption: General experimental workflow for studying this compound-induced apoptosis.
References
- 1. This compound, Natural Bitter Terpenoids: Research Update with Pharmacological Potential, Patent and Toxicity Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis of Liver Cancer Cells via Upregulation of p53 and Downregulation of Human Telomerase Reverse Transcriptase in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound secoiridoid inhibits in vivo cancer cell growth in xenograft mice model and induces apoptosis in human gastric cancer cells (SNU-16) through G2/M cell cycle arrest and PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis of Liver Cancer Cells via Upregulation of p53 and Downregulation of Human Telomerase Reverse Transcriptase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prevention of liver carcinogenesis by this compound through modulation of G1/S cell cycle check point and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jbuon.com [jbuon.com]
Application Note: Quantitative Determination of Amarogentin using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amarogentin is a bitter secoiridoid glycoside found in plants of the Gentianaceae family, such as Swertia chirayita and Gentiana lutea. It is known for a variety of pharmacological activities, including anti-diabetic, anti-inflammatory, and hepatoprotective effects. Accurate and sensitive quantification of this compound is crucial for quality control of herbal products, pharmacokinetic studies, and drug development. This application note details a robust and sensitive LC-MS/MS method for the detection and quantification of this compound in various matrices.
Principle
This method utilizes the separation power of high-performance liquid chromatography (HPLC) coupled with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). The sample is first subjected to a preparation procedure to extract this compound. The extract is then injected into the LC system, where this compound is separated from other components on a reversed-phase C18 column. The eluent from the column is introduced into the mass spectrometer, where this compound is ionized, and specific precursor-to-product ion transitions are monitored for quantification.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix.
a) Plant Material (e.g., Swertia chirata)
-
Air-dry the plant material at 25–30°C.
-
Grind the dried material into a fine powder.
-
Accurately weigh 1 g of the powdered sample.
-
Extract the sample with methanol (B129727). The combined methanol extract is then concentrated to dryness.[1]
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol or a mixture of water and an organic solvent like acetonitrile) compatible with the LC-MS/MS system.[2]
-
Filter the reconstituted sample through a 0.2-µm syringe filter before injection.
b) Plasma Samples
-
For plasma samples, a solid-phase extraction (SPE) is recommended to remove proteins and other interfering substances.[3]
-
Use Oasis HLB solid-phase extraction cartridges for the extraction of this compound.[3]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[2]
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following parameters are recommended and may require optimization for specific instruments and applications.
a) Liquid Chromatography
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., 5 µm, 4.6 mm × 250 mm)[4] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A gradient program should be optimized to ensure good separation. |
| Flow Rate | 0.3 - 1 mL/min[3][5] |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 30°C |
b) Mass Spectrometry
| Parameter | Recommended Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[3] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[3] |
| Precursor Ion (m/z) | 585[3] |
| Product Ion (m/z) | 227[3] |
| Gas Temperature | 350°C[6] |
| Gas Flow | 13 L/min[6] |
| Nebulizer Pressure | 40 psi[6] |
| Capillary Voltage | 3000 V[6] |
Data Presentation
Quantitative Data Summary
The following table summarizes the quantitative performance parameters reported for this compound analysis using various methods.
| Parameter | Value | Method | Reference |
| Linearity Range | 2.968 - 95.00 ppm | RP-HPLC | [4] |
| LOD | 0.05 µg/mL | HPLC | [7] |
| LOQ | 0.10 µg/mL | HPLC | [7] |
| LOD | ≤37 ng/mL | RP-HPLC | [8] |
| LOQ | ≤112 ng/mL | RP-HPLC | [8] |
| LOD | 1.28 ng/mL | icELISA | [1] |
| Detectable Range | 1.95 - 62.5 ng/mL | icELISA | [1] |
| Recovery | 94.5% | HPTLC | [9] |
| Recovery | 91.0% - 106.4% | icELISA | [1] |
| Recovery | 96.7% - 101.5% | RP-HPLC | [8] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS detection of this compound.
Signaling Pathway (Illustrative Example)
While the prompt asks for a signaling pathway, the provided topic is a chemical analysis method, which does not involve a biological signaling pathway. The diagram above illustrates the logical workflow of the analytical method as requested.
References
- 1. Sensitive quantitative analysis of the bitter glycoside this compound by specific monoclonal antibody-based indirect competitive enzyme-linked immunosor ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02922A [pubs.rsc.org]
- 2. organomation.com [organomation.com]
- 3. A sensitive and selective LC-MS-MS method for simultaneous determination of picroside-I and kutkoside (active principles of herbal preparation picroliv) using solid phase extraction in rabbit plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New RP-HPLC Method for Simultaneous Determination of Amaroswerin, this compound and Andrographolide in a Herbal Drug "Chirayata" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. prolabintefarm.com [prolabintefarm.com]
- 8. Quantitative analysis of iridoids, secoiridoids, xanthones and xanthone glycosides in Gentiana lutea L. roots by RP-HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Amarogentin Dosage for Animal Model Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of amarogentin dosage and administration in various preclinical animal models. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.
Data Presentation: this compound Dosage in Animal Models
The following table summarizes the reported dosages of this compound used in different animal models for studying its anti-cancer, anti-diabetic, and anti-inflammatory properties.
| Therapeutic Area | Animal Model | Dosage | Route of Administration | Frequency | Duration | Key Findings | Reference |
| Cancer | Nude mice (SNU-16 human gastric cancer cell xenograft) | 10, 25, and 50 mg/kg | Subcutaneous (s.c.) | Not specified | Not specified | Dose-dependent reduction in tumor growth. | [1][2][3] |
| Diabetes | Streptozotocin-induced type 1 diabetic rats | 0.5 mg/kg | Not specified | Not specified | Not specified | Reduced plasma glucose levels and reversed the decrease in GLUT4 levels in skeletal muscle. | [2][3] |
| Diabetes | Fructose-rich diet-induced type 2 diabetic rats | Not specified | Not specified | Not specified | Not specified | Decreased Homeostasis Model Assessment-Insulin Resistance (HOMA-IR) and increased insulin (B600854) sensitivity. | |
| Anti-inflammatory | DNCB-induced atopic dermatitis-like mice | Not specified | Oral | Not specified | Not specified | Therapeutic effect on atopic dermatitis-like symptoms. | |
| Leishmaniasis | Hamsters infected with L. donovani | Not specified | Not specified | Not specified | Not specified | Dose-dependent reduction in parasite burden in the spleen. | [2][3] |
| Anti-aging/ Neuroprotection | PC12 cells (in vitro) | 1, 3, and 10 µM | Not applicable | 24 hours | 24 hours | Improved cell viability under oxidative stress. | [4] |
| Sepsis-induced brain injury | C57/BL6J mice (cecal ligation and puncture model) | 25, 50, and 100 mg/kg | Not specified | Not specified | Not specified | Improved neurological function and reduced neuroinflammation and oxidative stress. | [5] |
| Platelet Aggregation | Mice | Not specified | Not specified | Not specified | Not specified | Inhibited in vivo thrombus formation. | [1][6] |
Experimental Protocols
Anti-Cancer Studies: Human Gastric Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor effects of this compound on human gastric cancer cell growth.
Animal Model: Male nude mice (e.g., BALB/c nude).
Cell Line: SNU-16 human gastric cancer cells.
Protocol:
-
Cell Culture: Culture SNU-16 cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Cell Implantation:
-
Harvest SNU-16 cells during the exponential growth phase.
-
Resuspend the cells in a sterile phosphate-buffered saline (PBS) or serum-free medium.
-
Subcutaneously inject approximately 5 x 10^6 cells into the flank of each nude mouse.
-
-
This compound Preparation and Administration:
-
Prepare this compound solution for subcutaneous injection. A common vehicle is a mixture of DMSO, PEG300, and saline. For example, a formulation could be 5% DMSO, 40% PEG300, and 55% saline.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into control and treatment groups.
-
Administer this compound subcutaneously at doses ranging from 10 to 50 mg/kg. The control group should receive the vehicle only.
-
The frequency of administration should be determined based on preliminary pharmacokinetic and tolerability studies.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions (length and width) with calipers every few days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
-
Analyze the data for statistical significance in tumor growth inhibition between the treated and control groups.
-
Anti-Diabetic Studies: Streptozotocin (STZ)-Induced Type 1 Diabetes Model
Objective: To investigate the anti-hyperglycemic effects of this compound in a model of type 1 diabetes.
Animal Model: Male Sprague-Dawley or Wistar rats.
Induction of Diabetes:
-
Fast the rats overnight before STZ injection.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate (B86180) buffer (pH 4.5).
-
Inject a single intraperitoneal (i.p.) dose of STZ (e.g., 60-65 mg/kg). The dose may need to be optimized based on the rat strain.
-
Confirm the induction of diabetes by measuring blood glucose levels from the tail vein 48-72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.
Protocol:
-
This compound Preparation and Administration:
-
Prepare this compound for oral administration. It can be suspended in a vehicle such as a 0.5% or 1% solution of carboxymethyl cellulose-sodium (CMC-Na).
-
Divide the diabetic rats into control and treatment groups.
-
Administer this compound orally at the desired dose (e.g., 0.5 mg/kg). The control group receives the vehicle only.
-
The frequency of administration is typically once daily.
-
-
Monitoring:
-
Monitor blood glucose levels and body weight regularly throughout the study.
-
At the end of the study, collect blood samples for analysis of insulin and other relevant biomarkers.
-
Harvest tissues such as the pancreas, liver, and skeletal muscle for histological examination and molecular analysis (e.g., Western blotting for GLUT4 expression).
-
-
Oral Glucose Tolerance Test (OGTT):
-
Towards the end of the treatment period, an OGTT can be performed.
-
Fast the rats overnight and then administer an oral glucose load (e.g., 2 g/kg).
-
Measure blood glucose levels at 0, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Anti-Inflammatory Studies: 2,4-Dinitrochlorobenzene (DNCB)-Induced Atopic Dermatitis-Like Model
Objective: To assess the therapeutic potential of this compound in a mouse model of atopic dermatitis.
Animal Model: Male BALB/c mice.
Induction of Atopic Dermatitis:
-
Sensitization:
-
Shave the dorsal skin of the mice.
-
Apply a 1% DNCB solution (dissolved in a 4:1 acetone:olive oil mixture) to the shaved back skin.
-
-
Challenge:
-
After a sensitization period (e.g., 3-5 days), repeatedly apply a lower concentration of DNCB (e.g., 0.2-0.5%) to the same area to elicit an inflammatory response. This is typically done 2-3 times a week for several weeks.
-
Protocol:
-
This compound Administration:
-
Begin oral administration of this compound (suspended in a suitable vehicle) at the start of the challenge phase or after the development of skin lesions.
-
The dosage will need to be determined based on pilot studies.
-
The control group should receive the vehicle only.
-
-
Evaluation of Skin Lesions:
-
Visually score the severity of skin lesions based on erythema, edema, excoriation, and dryness.
-
Measure skin thickness using a caliper.
-
-
Histological and Immunological Analysis:
-
At the end of the study, collect skin tissue for histological analysis (e.g., H&E staining to assess epidermal thickness and inflammatory cell infiltration).
-
Measure serum levels of IgE and inflammatory cytokines (e.g., IL-4, IL-13, TNF-α).
-
Signaling Pathway Diagrams
// Nodes this compound [label="this compound", fillcolor="#FBBC05"]; PI3K [label="PI3K", fillcolor="#4285F4"]; Akt [label="Akt", fillcolor="#4285F4"]; mTOR [label="mTOR", fillcolor="#4285F4"]; CellCycle [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#EA4335", shape=ellipse]; Apoptosis [label="Apoptosis", fillcolor="#34A853", shape=ellipse]; TumorGrowth [label="Tumor Growth", fillcolor="#EA4335", shape=ellipse];
// Edges this compound -> PI3K [label=" inhibits", color="#EA4335"]; PI3K -> Akt [label=" activates", color="#34A853"]; Akt -> mTOR [label=" activates", color="#34A853"]; mTOR -> TumorGrowth [label=" promotes", color="#34A853"]; this compound -> CellCycle [color="#EA4335"]; this compound -> Apoptosis [color="#34A853"]; CellCycle -> TumorGrowth [label=" inhibits", color="#EA4335"]; Apoptosis -> TumorGrowth [label=" inhibits", color="#EA4335"];
// Invisible edges for alignment {rank=same; this compound; PI3K; Akt; mTOR;} } .dot Caption: this compound's anti-cancer signaling pathway.
// Nodes this compound [label="this compound", fillcolor="#FBBC05"]; AMPK [label="AMPK", fillcolor="#4285F4"]; SIRT1 [label="SIRT1", fillcolor="#4285F4"]; NFkB [label="NF-κB", fillcolor="#EA4335"]; Inflammation [label="Pro-inflammatory\nCytokines (TNF-α, IL-6)", fillcolor="#EA4335", shape=ellipse]; OxidativeStress [label="Oxidative Stress", fillcolor="#EA4335", shape=ellipse];
// Edges this compound -> AMPK [label=" activates", color="#34A853"]; AMPK -> SIRT1 [label=" activates", color="#34A853"]; SIRT1 -> NFkB [label=" inhibits", color="#EA4335"]; NFkB -> Inflammation [label=" promotes", color="#34A853"]; NFkB -> OxidativeStress [label=" promotes", color="#34A853"]; } .dot Caption: this compound's anti-inflammatory signaling pathway.
// Nodes Start [label="Start:\nSelect Rats", fillcolor="#F1F3F4"]; Fasting [label="Overnight Fasting", fillcolor="#F1F3F4"]; STZ [label="STZ Injection\n(i.p.)", fillcolor="#FBBC05"]; Confirm [label="Confirm Diabetes\n(Blood Glucose > 250 mg/dL)", fillcolor="#EA4335"]; Grouping [label="Randomize into Groups\n(Control & this compound)", fillcolor="#4285F4"]; Treatment [label="Daily Oral Administration\n(Vehicle or this compound)", fillcolor="#34A853"]; Monitoring [label="Monitor Blood Glucose\n& Body Weight", fillcolor="#F1F3F4"]; OGTT [label="Perform OGTT", fillcolor="#4285F4"]; Endpoint [label="Endpoint:\nCollect Blood & Tissues", fillcolor="#F1F3F4"]; Analysis [label="Data Analysis", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Start -> Fasting; Fasting -> STZ; STZ -> Confirm; Confirm -> Grouping; Grouping -> Treatment; Treatment -> Monitoring [label=" for duration of study"]; Monitoring -> Endpoint; Treatment -> OGTT [style=dashed]; OGTT -> Endpoint; Endpoint -> Analysis; } .dot Caption: Workflow for STZ-induced diabetes model.
References
- 1. This compound, a Secoiridoid Glycoside, Abrogates Platelet Activation through PLCγ2-PKC and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound from Gentiana rigescens Franch Exhibits Antiaging and Neuroprotective Effects through Antioxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a secoiridoid glycoside, abrogates platelet activation through PLC γ 2-PKC and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Amarogentin in Nanoparticle Drug Delivery Systems
Introduction
Amarogentin is a potent secoiridoid glycoside, primarily isolated from plants of the Swertia and Gentiana species.[1][2] It is renowned for its intense bitterness and a wide spectrum of pharmacological activities, including anti-cancer, anti-diabetic, hepatoprotective, and anti-inflammatory properties.[1][2][3] Its therapeutic potential is demonstrated by its ability to modulate key cellular pathways, such as inducing apoptosis in cancer cells, improving insulin (B600854) sensitivity, and enhancing antioxidant defense systems.[1][4] However, the clinical translation of this compound is significantly hampered by its poor bioavailability and stability in the human body.[1][2]
Nanoparticle drug delivery systems offer a promising strategy to overcome these limitations.[1][5][6] By encapsulating this compound within nanocarriers, it is possible to enhance its solubility, protect it from enzymatic degradation, control its release profile, and potentially target it to specific tissues, thereby increasing its therapeutic efficacy and minimizing side effects.[5][7][8] These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to formulating, characterizing, and evaluating this compound-loaded nanoparticles.
Application Notes
Application in Cancer Therapy
This compound has demonstrated significant anti-cancer potential across various tumor models.[1][3] It has been shown to inhibit the proliferation of cancer cells and stimulate apoptosis (programmed cell death).[1][9] A key mechanism of action is the downregulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth in many cancers.[9] Studies on human gastric cancer cells (SNU-16) revealed that this compound induces G2/M cell cycle arrest and apoptosis by inhibiting the PI3K/Akt/m-TOR pathway.[9] In liver cancer models, this compound promotes apoptosis by upregulating the tumor suppressor protein p53 and downregulating human telomerase reverse transcriptase (hTERT).[10] Encapsulating this compound in nanoparticles can enhance its delivery to tumor tissues through the Enhanced Permeability and Retention (EPR) effect, increasing its local concentration and therapeutic impact.[11]
Application in Diabetes Management
This compound exhibits potent anti-diabetic activity by modulating glucose metabolism and improving insulin sensitivity.[1][4] In animal models of type 1 diabetes, this compound was shown to reverse the decreased levels of glucose transporter 4 (GLUT4) in skeletal muscle and reduce the elevated expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) in the liver.[4][12] GLUT4 is a key transporter for glucose uptake into muscle cells, while PEPCK is a rate-limiting enzyme in hepatic gluconeogenesis. By promoting GLUT4 expression and inhibiting PEPCK, this compound helps lower blood glucose levels.[4][12] In type 2 diabetes models, it has been shown to decrease insulin resistance.[12] A nanoformulation could improve the oral bioavailability of this compound, providing a more effective and sustained glycemic control compared to the free compound.[7]
Application in Hepatoprotective Therapy
This compound demonstrates significant protective effects against liver damage and fibrosis.[1][13] It functions by enhancing the body's natural antioxidant defense systems and reducing toxin-induced liver injury.[1][2] In mouse models of liver fibrosis, this compound was found to suppress the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in the progression of fibrosis.[13] Nano-delivery systems can be particularly advantageous for liver diseases, as nanoparticles often accumulate in the liver, allowing for passive targeting and increased drug concentration at the site of injury.[14]
Experimental Protocols
The following protocols provide a framework for the synthesis, characterization, and evaluation of this compound-loaded nanoparticles. These are generalized methods and may require optimization based on specific experimental goals.
Overall Experimental Workflow
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol uses the oil-in-water (o/w) single emulsion-solvent evaporation method, a robust technique for encapsulating hydrophobic compounds like this compound into biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[15]
Materials:
-
This compound (purity >95%)
-
PLGA (50:50 lactide:glycolide ratio, inherent viscosity 0.55-0.75 dL/g)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of DCM. Ensure complete dissolution by vortexing.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution by dissolving 200 mg of PVA in 20 mL of deionized water with gentle heating and stirring. Cool to room temperature.
-
Emulsification: Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath (e.g., using a probe sonicator at 40% amplitude for 2 minutes). This will form the o/w emulsion.
-
Solvent Evaporation: Immediately transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate, leading to nanoparticle hardening.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step three times to remove residual PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., 2% trehalose) and freeze-dry for 48 hours to obtain a powdered form of the nanoparticles for storage.
Protocol 2: Physicochemical Characterization of Nanoparticles
Proper characterization is essential to ensure the quality, stability, and reproducibility of the nanoparticle formulation.[16][17]
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS).[18]
-
Procedure:
-
Reconstitute lyophilized nanoparticles in deionized water to a concentration of ~0.1 mg/mL.
-
Sonicate briefly to ensure a uniform dispersion.
-
Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) to measure the hydrodynamic diameter (particle size), PDI (size distribution), and surface charge (zeta potential).
-
B. Morphology:
-
Technique: Transmission Electron Microscopy (TEM).[18]
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow it to air-dry.
-
Optionally, negatively stain with 1% phosphotungstic acid for better contrast.
-
Image the grid under a TEM to observe the size, shape, and surface morphology of the nanoparticles.
-
C. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Technique: UV-Vis Spectroscopy.[18]
-
Procedure:
-
Combine the supernatants collected during the washing steps (Protocol 1, Step 6). Measure the amount of unencapsulated this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).
-
Alternatively, dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., DCM), then extract the drug into a known volume of a second solvent (e.g., methanol) and measure its concentration.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] x 100
-
-
Table 1: Example Characterization Data for this compound-PLGA Nanoparticles
| Formulation Batch | Average Size (nm) | PDI | Zeta Potential (mV) | EE (%) | DL (%) |
|---|---|---|---|---|---|
| AG-NP-01 | 185.4 ± 5.2 | 0.12 ± 0.02 | -21.5 ± 1.8 | 85.3 ± 4.1 | 7.7 ± 0.4 |
| AG-NP-02 | 192.1 ± 6.8 | 0.15 ± 0.03 | -19.8 ± 2.1 | 82.6 ± 3.5 | 7.5 ± 0.3 |
| AG-NP-03 | 188.9 ± 4.9 | 0.13 ± 0.01 | -22.4 ± 1.5 | 88.1 ± 2.9 | 7.9 ± 0.2 |
(Note: Data are presented as mean ± standard deviation and are for illustrative purposes.)
Protocol 3: In Vitro Drug Release Study
This protocol assesses the release kinetics of this compound from the nanoparticles, which is crucial for predicting their in vivo performance.[19]
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the acidic tumor microenvironment)
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
Procedure:
-
Disperse 10 mg of nanoparticles in 2 mL of the release medium (e.g., PBS pH 7.4).
-
Transfer the suspension into a dialysis bag and seal it securely.
-
Immerse the bag in 50 mL of the same release medium in a beaker.
-
Place the beaker in a shaking water bath at 37°C with continuous agitation (e.g., 100 rpm).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the medium from the beaker and replace it with 1 mL of fresh medium to maintain sink conditions.
-
Analyze the amount of this compound in the collected samples using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative percentage of drug released versus time.
Protocol 4: In Vitro Cell Viability (MTT) Assay
This assay evaluates the cytotoxicity of the this compound nanoparticles against cancer cells.[9]
Materials:
-
Cancer cell line (e.g., SNU-16 human gastric cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Free this compound, empty nanoparticles (placebo), and this compound-loaded nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of free this compound, empty nanoparticles, and this compound-loaded nanoparticles for 48 hours. Include untreated cells as a control.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 5: In Vivo Antitumor Efficacy Study
This protocol outlines a xenograft mouse model to assess the in vivo therapeutic effect of the nanoformulation.[9][20] Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
SNU-16 cancer cells
-
This compound-loaded nanoparticles, empty nanoparticles, free this compound
-
Sterile PBS
Procedure:
-
Tumor Inoculation: Subcutaneously inject 5 x 10⁶ SNU-16 cells into the flank of each mouse.
-
Group Formation: Once tumors reach a palpable volume (~100 mm³), randomly divide the mice into treatment groups (n=5-8 per group):
-
Group 1: Saline (Control)
-
Group 2: Empty Nanoparticles
-
Group 3: Free this compound (e.g., 10 mg/kg)
-
Group 4: this compound-loaded Nanoparticles (equivalent to 10 mg/kg this compound)
-
-
Treatment: Administer treatments via intravenous or intraperitoneal injection every three days for 3-4 weeks.
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice a week.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Major organs can be collected for histological analysis.
-
Analysis: Compare the tumor growth inhibition across the different treatment groups.
Table 2: Example In Vivo Antitumor Efficacy Data
| Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
|---|---|---|
| Saline (Control) | 1540 ± 210 | - |
| Empty Nanoparticles | 1495 ± 195 | 2.9 |
| Free this compound (10 mg/kg) | 985 ± 150 | 36.0 |
| AG-NPs (10 mg/kg) | 430 ± 98 | 72.1 |
(Note: Data are presented as mean ± standard deviation and are for illustrative purposes.)
References
- 1. This compound, Natural Bitter Terpenoids: Research Update with Pharmacological Potential, Patent and Toxicity Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. This compound as Topical Anticancer and Anti-Infective Potential: Scope of Lipid Based Vesicular in its Effective Delivery | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Nanotechnology as a Key to Enhance the Benefits and Improve the Bioavailability of Flavonoids in the Food Industry [mdpi.com]
- 6. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant-Based Antidiabetic Nanoformulations: The Emerging Paradigm for Effective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LJMU Research Online [researchonline.ljmu.ac.uk]
- 9. This compound secoiridoid inhibits in vivo cancer cell growth in xenograft mice model and induces apoptosis in human gastric cancer cells (SNU-16) through G2/M cell cycle arrest and PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Induces Apoptosis of Liver Cancer Cells via Upregulation of p53 and Downregulation of Human Telomerase Reverse Transcriptase in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. This compound ameliorates diabetic disorders in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective Effects of this compound against Carbon Tetrachloride-Induced Liver Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Nanotechnology in Drug Delivery for Liver Fibrosis [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Techniques for physicochemical characterization of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advancements in Nanoparticle Characterization | Springer Nature Experiments [experiments.springernature.com]
- 18. nanocomposix.com [nanocomposix.com]
- 19. Frontiers | Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate) [frontiersin.org]
- 20. This compound - Antiparasitics - CAT N°: 24914 [bertin-bioreagent.com]
Application Notes and Protocols for Studying Protein-Ligand Interactions of Amarogentin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amarogentin, a secoiridoid glycoside primarily extracted from plants of the Swertia and Gentiana genera, is a potent bitter compound with a wide array of demonstrated biological activities.[1][2][3] Its therapeutic potential is underscored by its anti-oxidative, anti-tumor, anti-diabetic, and anti-inflammatory properties.[1][2][4] These effects are rooted in its ability to modulate various cellular signaling pathways through direct interactions with key regulatory proteins. This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound as a tool to study protein-ligand interactions, with a focus on its known targets.
This compound has been shown to interact with several important proteins, including AMP-activated protein kinase (AMPK), cyclooxygenase-2 (COX-2), and components of the PI3K/Akt/mTOR and PLCγ2-PKC signaling cascades.[1][5][6][7] Understanding the molecular basis of these interactions is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's interaction with its protein targets. This data is essential for designing and interpreting experiments.
Table 1: Binding Affinity and Potency of this compound
| Target Protein | Assay Type | Parameter | Value | Reference |
| AMP-activated protein kinase (AMPK) α2 subunit | In vitro kinase assay | EC50 | 277 pM | [8] |
| Cyclooxygenase-1 (COX-1) | Molecular Dynamics Simulation | Binding Free Energy | -8.57 KCal/mol | [7] |
| Cyclooxygenase-2 (COX-2) | Molecular Dynamics Simulation | Binding Free Energy | -52.35 KCal/mol | [7] |
| SNU-16 human gastric cancer cells | Cell growth inhibition assay | IC50 | 12.4 μM (after 48 hours) | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general workflow for studying its protein-ligand interactions.
Experimental Protocols
In Vitro Kinase Assay for AMPK Activation
This protocol is designed to assess the direct effect of this compound on the activity of AMP-activated protein kinase (AMPK).
Materials:
-
Recombinant human AMPK (α2β1γ1)
-
This compound
-
SAMS peptide (substrate)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM ATP)
-
Phosphocellulose paper
-
Scintillation counter
-
Phosphoric acid (0.75%)
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant AMPK, and the SAMS peptide substrate.
-
Add varying concentrations of this compound to the reaction mixture. A typical concentration range to test would be from 1 pM to 1 µM. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporation of ³²P into the SAMS peptide using a scintillation counter.
-
Calculate the percentage of AMPK activation relative to a positive control (e.g., a known AMPK activator like A-769662) and determine the EC50 value for this compound.
COX-2 Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the inhibitory effect of this compound on cyclooxygenase-2 (COX-2) activity.
Materials:
-
Human recombinant COX-2 enzyme
-
This compound
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a COX-2 enzyme solution in the assay buffer containing heme.
-
In a 96-well plate, add the assay buffer, the fluorometric probe, and varying concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Add the COX-2 enzyme solution to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence kinetics at the appropriate excitation and emission wavelengths for the chosen probe over a period of 5-10 minutes.
-
Calculate the rate of the reaction for each concentration of this compound.
-
Determine the percentage of COX-2 inhibition and calculate the IC50 value.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation
This protocol allows for the investigation of this compound's effect on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway in a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line with a constitutively active PI3K pathway)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), and total mTOR.
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and blotting equipment
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells to an appropriate confluency and treat them with various concentrations of this compound for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle-treated control.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on pathway activation.
Molecular Docking of this compound with a Target Protein
This protocol outlines the general steps for performing a molecular docking study to predict the binding mode of this compound to a protein of interest.
Software:
-
Molecular modeling software (e.g., AutoDock, GOLD, Glide)
-
Protein and ligand preparation tools (e.g., AutoDockTools, Maestro)
-
Visualization software (e.g., PyMOL, VMD)
Procedure:
-
Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Obtain the 3D structure of this compound. Minimize its energy and assign appropriate charges.
-
Binding Site Definition: Define the binding site on the protein. This can be based on the location of a known co-crystallized ligand or predicted using binding site prediction tools.
-
Docking: Run the docking algorithm to predict the binding poses of this compound within the defined binding site. The software will generate multiple poses and score them based on a scoring function that estimates the binding affinity.
-
Analysis: Analyze the top-ranked poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein. Visualize the interactions using molecular graphics software.
Molecular Dynamics (MD) Simulation of this compound-Protein Complex
This protocol provides a general workflow for performing an MD simulation to study the dynamic behavior and stability of the this compound-protein complex.
Software:
-
MD simulation package (e.g., GROMACS, AMBER, NAMD)
-
Force field (e.g., AMBER, CHARMM, OPLS)
-
Analysis tools provided with the MD package
Procedure:
-
System Setup: Use the best-ranked docked pose from the molecular docking study as the starting structure. Solvate the complex in a water box with appropriate ions to neutralize the system.
-
Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., tens to hundreds of nanoseconds) to observe the dynamics of the complex.
-
Trajectory Analysis: Analyze the simulation trajectory to study the stability of the this compound-protein complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF) of protein residues, and the persistence of key intermolecular interactions over time. Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) can also be performed on the trajectory to estimate the binding affinity.
Conclusion
This compound serves as a valuable chemical probe for investigating the intricacies of several fundamentally important signaling pathways. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the protein-ligand interactions of this compound and to leverage its properties for drug discovery and development. By combining in vitro, in cellulo, and in silico approaches, a comprehensive understanding of this compound's molecular mechanisms can be achieved.
References
- 1. researchgate.net [researchgate.net]
- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 3. This compound regulates self renewal pathways to restrict liver carcinogenesis in experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. The Bitter Barricading of Prostaglandin Biosynthesis Pathway: Understanding the Molecular Mechanism of Selective Cyclooxygenase-2 Inhibition by this compound, a Secoiridoid Glycoside from Swertia chirayita - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Amarogentin Stability in Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on maintaining the stability of amarogentin in solution. Below, you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: this compound, a secoiridoid glycoside, is susceptible to degradation influenced by several factors, including the choice of solvent, pH, temperature, and exposure to light. Understanding these factors is critical for ensuring the integrity of your experimental results and the shelf-life of any formulations.
Q2: Which solvents are recommended for storing this compound solutions?
A2: Based on stability studies, pure methanol (B129727) is the most suitable solvent for the long-term storage of this compound.[1] Aqueous solutions, including methanol-water mixtures, lead to significant degradation over time. If aqueous solutions are necessary for your experiments, they should be prepared fresh and used immediately.
Q3: How does the presence of water in the solvent affect this compound's stability?
A3: The presence of water significantly accelerates the degradation of this compound.[1] Studies have shown a dramatic decrease in this compound content in methanol-water mixtures compared to pure methanol over a six-month period.[1] This is likely due to hydrolysis of the glycosidic bond and other labile parts of the molecule.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation products of this compound under various stress conditions have not been extensively characterized in publicly available literature, the degradation of secoiridoid glycosides, in general, involves several key pathways. These include hydrolysis of the O-glycosidic bond under acidic or basic conditions, leading to the formation of the aglycone and the sugar moiety.[2] The molecule can also undergo oxidation of its phenolic groups and thermal or photodegradation.[2] The appearance of additional spots on TLC and extra peaks in HPLC chromatograms of aged this compound solutions confirms the formation of degradation products.[1]
Troubleshooting Guide
Problem: I am observing a rapid loss of this compound in my solution.
-
Solution:
-
Solvent Choice: Verify the solvent you are using. If it is an aqueous solution or a mixture containing water, this is the most likely cause of degradation. Switch to pure methanol for storage if possible.[1]
-
Fresh Preparation: If your experimental conditions require an aqueous buffer, prepare the this compound solution immediately before use. Do not store aqueous solutions of this compound.
-
Storage Conditions: Ensure your solutions are stored at an appropriate temperature, protected from light. For long-term storage, solid this compound should be kept at -20°C.
-
Problem: I see extra peaks in my HPLC analysis of an this compound sample.
-
Solution:
-
Degradation: These extra peaks are likely degradation products.[1] This indicates that your sample has lost purity.
-
Stability-Indicating Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the intact this compound from its degradation products. This is crucial for accurately quantifying the amount of remaining active compound.
-
Re-evaluation: If significant degradation has occurred, the sample may not be suitable for your experiment. It is advisable to use a fresh, pure sample of this compound.
-
Quantitative Data Summary
The stability of this compound in different solvent systems was evaluated over a six-month period. The percentage of this compound remaining was determined by HPLC.
Table 1: Stability of this compound in Various Solvents over Six Months [1]
| Solvent System (v/v) | Initial this compound Content (%) | This compound Content after 6 Months (%) | Percentage Degradation (%) |
| Methanol | 99.87 | 97.21 | 2.66 |
| Methanol:Water (75:25) | 99.87 | 27.81 | 72.06 |
| Methanol:Water (50:50) | 99.87 | 18.35 | 81.52 |
| Methanol:Water (25:75) | 99.87 | 21.46 | 78.41 |
| Water | 99.87 | 45.83 | 54.04 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its stability under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in pure methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
- Mix an equal volume of the this compound stock solution with 0.1 M HCl.
- Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis:
- Mix an equal volume of the this compound stock solution with 0.1 M NaOH.
- Incubate at 60°C and collect samples at various time points.
- Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation:
- Mix an equal volume of the this compound stock solution with 3% hydrogen peroxide (H₂O₂).
- Keep the solution at room temperature and collect samples at various time points.
-
Thermal Degradation:
- Place the this compound stock solution in a temperature-controlled oven at 70°C.
- Collect samples at various time points.
-
Photolytic Degradation:
- Expose the this compound stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
- Collect samples after the exposure period.
3. Sample Analysis:
-
Analyze all samples by a validated stability-indicating HPLC-UV method. A suitable method has been described using a C18 column with a mobile phase of methanol and water in a gradient elution, with detection at 235 nm.[3]
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase:
-
A: Water
-
B: Methanol
-
-
Gradient Elution:
-
Start with a suitable ratio of A:B and gradually increase the proportion of B to elute any potential degradation products. A starting point could be 70:30 (A:B) moving to 20:80 (A:B) over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 235 nm.[3]
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the quantification of this compound in the presence of its degradation products.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
References
Amarogentin Degradation Analysis: A Technical Support Center
Welcome to the technical support center for the analysis of amarogentin and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshoot common issues, and answer frequently asked questions related to the stability and analysis of this potent bitter compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation analysis important?
This compound is a secoiridoid glycoside known for being one of the most bitter natural compounds.[1] It is a key bioactive component in medicinal plants from the Swertia and Gentiana genera.[2][3] Understanding its degradation is crucial for ensuring the quality, stability, and efficacy of herbal formulations and pharmaceutical products containing this compound. Degradation can lead to a loss of bitterness and potentially a decrease in therapeutic activity.
Q2: What are the primary pathways of this compound degradation?
The primary degradation pathway for this compound, as with many glycosides, is hydrolysis. This reaction cleaves the glycosidic bond, resulting in the formation of this compound aglycone and a sugar moiety.[4] This process can be influenced by factors such as pH, temperature, and the presence of enzymes.
Q3: How stable is this compound in different solvents?
The stability of this compound is highly dependent on the solvent system used for storage. Studies have shown that this compound exhibits the highest stability in pure methanol (B129727). In contrast, its stability significantly decreases in aqueous solutions and methanol-water mixtures. The presence of water appears to accelerate its degradation.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | 1. Secondary Interactions: Silanol groups on the stationary phase interacting with the analyte. 2. Column Overload: Injecting too high a concentration of the sample. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. | 1. Use a mobile phase with a suitable buffer or an ion-pairing reagent. Consider using a column with end-capping. 2. Dilute the sample and re-inject. 3. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. |
| Inconsistent Retention Times | 1. Mobile Phase Composition Fluctuation: Inaccurate mixing of mobile phase components. 2. Column Temperature Variation: Fluctuations in ambient temperature can affect retention times. 3. Column Degradation: Loss of stationary phase over time. | 1. Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can help. 2. Use a column oven to maintain a constant temperature. 3. Replace the column with a new one. |
| Ghost Peaks | 1. Contamination: Impurities in the sample, solvent, or from the HPLC system. 2. Carryover: Residual sample from a previous injection. | 1. Use high-purity solvents and filter samples before injection. Flush the HPLC system thoroughly. 2. Implement a robust needle wash protocol between injections. |
| Low Signal Intensity | 1. Incorrect Detection Wavelength: The selected wavelength is not optimal for this compound. 2. Sample Degradation: The sample may have degraded prior to analysis. 3. Detector Malfunction: Issues with the detector lamp or settings. | 1. The optimal UV detection wavelength for this compound is around 235 nm.[5] 2. Ensure proper sample storage conditions (e.g., protection from light and heat). 3. Check the detector lamp's age and intensity. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines the conditions for inducing the degradation of this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M sodium hydroxide (B78521) before analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.
-
Incubate the mixture at 60°C for 2 hours.
-
Neutralize the solution with 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed sample in methanol for analysis.
-
-
Photolytic Degradation:
-
Expose a methanolic solution of this compound (1 mg/mL) in a quartz cuvette to UV light (254 nm) and visible light in a photostability chamber for 24 hours.
-
3. Analysis:
-
Analyze the stressed samples using a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed this compound standard to identify degradation peaks.
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of water (A) and methanol (B) is often effective. A starting composition of 45:55 (Methanol:Water) can be a good starting point.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 235 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Data Presentation
Table 1: Stability of this compound in Different Solvents over Six Months
| Solvent System (Methanol:Water) | Initial Purity (%) | Purity after 6 months (%) | % Decrease in this compound |
| 100:0 | 99.87 | 97.21 | 2.66 |
| 75:25 | 99.87 | 27.81 | 72.06 |
| 50:50 | 99.87 | 18.35 | 81.52 |
| 25:75 | 99.87 | 21.46 | 78.41 |
| 0:100 | 99.87 | 45.83 | 54.04 |
Data adapted from a study on the degradation of this compound on storage in different solvents.[5]
Visualizations
Logical Workflow for this compound Degradation Analysis
Caption: Workflow for analyzing this compound degradation.
Potential Signaling Pathways Modulated by this compound
Caption: this compound's impact on signaling pathways.
References
Technical Support Center: Optimizing Amarogentin Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Amarogentin in cell viability experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a bitter secoiridoid glycoside naturally found in plants of the Swertia and Gentiana genera.[1][2] It is recognized for a wide array of pharmacological effects, including anti-cancer, anti-inflammatory, anti-diabetic, and antioxidant properties.[2][3] In cancer research, this compound has been demonstrated to inhibit the growth of cancer cells and promote apoptosis (programmed cell death) in various cancer cell lines.[2][3][4]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: The optimal concentration of this compound is highly dependent on the specific cell line being studied. Based on published research, a common starting point for dose-response experiments is in the micromolar (µM) range. For example, studies have used concentrations from 1 µM to 100 µM to observe effects on different cell types.[1][4][5] It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your particular cell line.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[6] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, the stock solution should be diluted in the cell culture medium. It's crucial to ensure that the final DMSO concentration in the culture medium is kept low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[7]
Q4: How stable is this compound in a cell culture medium?
A4: The stability of compounds like this compound in cell culture media can be affected by factors such as pH, temperature, and interactions with media components. It is best practice to prepare fresh dilutions of this compound in culture medium for each experiment to ensure consistent activity.
Q5: What are the known signaling pathways affected by this compound?
A5: this compound has been shown to modulate several key signaling pathways. It can downregulate the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell survival and proliferation.[1][8][9] It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and carcinogenesis.[10] Additionally, this compound can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability | - Concentration of this compound is too low.- Incubation time is too short.- The specific cell line is resistant to this compound.- Improper storage or handling of this compound leading to degradation. | - Perform a dose-response experiment with a wider and higher concentration range (e.g., 1 µM to 200 µM).- Increase the incubation time (e.g., 24h, 48h, 72h).- Research the specific cell line to see if resistance mechanisms to similar compounds have been reported.- Ensure proper storage of this compound stock solutions at -20°C or -80°C and prepare fresh dilutions for each experiment. |
| High variability between replicate wells | - Uneven cell seeding.- Inaccurate pipetting of this compound or assay reagents.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding and mix gently after seeding.- Calibrate pipettes regularly and use proper pipetting techniques.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| Unexpected increase in cell viability at certain concentrations | - Hormesis effect, where low doses of a substance can be stimulatory.- Experimental artifact. | - Repeat the experiment with a narrower concentration range around the observed stimulatory effect to confirm.- Carefully check all calculations and dilutions. |
| Vehicle control (e.g., DMSO) shows cytotoxicity | - The final concentration of the solvent is too high. | - Ensure the final concentration of DMSO in the cell culture medium is non-toxic for your cell line (typically ≤ 0.5%).[7] Run a vehicle control titration to determine the maximum tolerable concentration. |
| Difficulty reproducing results from published literature | - Differences in experimental conditions (cell line passage number, serum concentration, etc.).- Variation in the purity or source of this compound. | - Standardize all experimental parameters as much as possible.- Use this compound from a reputable supplier and note the lot number. |
Experimental Protocols
Determining Optimal this compound Concentration using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in cell culture medium from your DMSO stock solution. A common starting range is 0 µM (vehicle control) to 100 µM.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound-containing medium to the respective wells. Include wells with medium only (blank) and medium with the highest concentration of DMSO used (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Data Presentation
Table 1: Effect of this compound on Viability of Various Cell Lines
| Cell Line | Concentration Range | Effect | Reference |
| Human Gastric Cancer (SNU-16) | 10, 50, 75 µM | Dose-dependent cytotoxicity and apoptosis | [4] |
| PC12 (rat pheochromocytoma) | 1, 3, 10 µM | Neuroprotective effect against oxidative stress | [5] |
| Platelets | 15-60 µM | Inhibition of collagen-induced aggregation | [8][9] |
| Papillary Thyroid Carcinoma (PTC) | 20-160 µg/mL | Modulated cell viability and stimulated ferroptosis | [11] |
| K6001 Yeast | 1, 3, 10, 20 µM | Extended replicative lifespan at 1, 3, and 10 µM | [5] |
Signaling Pathways & Experimental Workflow
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. This compound secoiridoid inhibits in vivo cancer cell growth in xenograft mice model and induces apoptosis in human gastric cancer cells (SNU-16) through G2/M cell cycle arrest and PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound from Gentiana rigescens Franch Exhibits Antiaging and Neuroprotective Effects through Antioxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, a secoiridoid glycoside, abrogates platelet activation through PLC γ 2-PKC and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Secoiridoid Glycoside, Abrogates Platelet Activation through PLCγ2-PKC and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bitter Barricading of Prostaglandin Biosynthesis Pathway: Understanding the Molecular Mechanism of Selective Cyclooxygenase-2 Inhibition by this compound, a Secoiridoid Glycoside from Swertia chirayita | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Amarogentin HPLC Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC quantification of amarogentin.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound standards and samples?
A1: this compound is susceptible to degradation in the presence of water. For long-term storage, it is highly recommended to dissolve this compound in pure methanol (B129727) and store it at low temperatures (e.g., -20°C) in a tightly sealed container to prevent solvent evaporation and moisture absorption. Storing this compound in methanol-water mixtures or pure water can lead to significant degradation over time, with the appearance of additional peaks in the chromatogram.[1]
Q2: What is a common HPLC method for this compound quantification?
A2: A widely used method for this compound quantification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A typical setup includes:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][3]
-
Mobile Phase: An isocratic or gradient mixture of methanol and water, or acetonitrile (B52724) and water. A common isocratic mobile phase is a mixture of acetonitrile and water (e.g., 25:75 v/v).[2][3]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at approximately 235 nm.[4]
-
Injection Volume: 20 µL
Q3: What are the expected retention times for this compound?
A3: Retention times for this compound can vary depending on the specific HPLC method, column, and system. However, in a study using a C18 column with a methanol:water (45:55, v/v) mobile phase at a flow rate of 1 mL/min, the retention time for this compound was approximately 18.6 minutes.[4] It is crucial to run a standard under your specific conditions to determine the exact retention time.
Troubleshooting Guides
Peak Shape Problems
Q: My this compound peak is tailing. What are the possible causes and solutions?
A: Peak tailing can lead to inaccurate quantification. Here are common causes and how to address them:
-
Secondary Interactions: The basic functional groups in this compound can interact with acidic silanol (B1196071) groups on the silica-based C18 column, causing tailing.[5][6]
-
Solution:
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.[5]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.[9]
-
Solution:
-
Flush the column: Use a strong solvent to wash the column.
-
Replace the column: If flushing does not resolve the issue, the column may need to be replaced.
-
-
dot
Caption: A flowchart for troubleshooting this compound peak tailing.
Co-elution and Resolution Issues
Q: I am seeing overlapping peaks, and I suspect co-elution of this compound with other compounds. How can I resolve this?
A: Co-elution is a common challenge when analyzing complex mixtures like plant extracts. This compound may co-elute with other structurally similar secoiridoids, such as swertiamarin (B1682845).
-
Optimize Mobile Phase Composition:
-
Change Solvent Strength: A slight adjustment in the percentage of the organic solvent (methanol or acetonitrile) can alter the retention times and improve separation.[10]
-
Try a Different Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can change the selectivity of the separation.
-
-
Adjust the Gradient: If using a gradient method, making the gradient shallower (i.e., increasing the organic solvent concentration more slowly) can enhance resolution.
-
Modify Mobile Phase pH: As with peak tailing, adjusting the pH can alter the ionization state of interfering compounds and improve their separation from this compound.
dot
Caption: A decision tree for resolving co-elution issues.
Baseline and Sensitivity Issues
Q: I am experiencing baseline noise and/or low sensitivity. What should I check?
A: A noisy baseline or low signal-to-noise ratio can compromise the accuracy of your quantification.
-
Mobile Phase Preparation:
-
Degassing: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the system.
-
Fresh Solvents: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.
-
-
System Leaks: Check for any leaks in the pump, injector, and fittings.
-
Detector Lamp: The detector lamp may be nearing the end of its life, leading to decreased sensitivity and increased noise.
-
Sample Preparation: Ensure your sample is free of particulate matter by filtering it through a 0.45 µm filter before injection.
Experimental Protocols
Extraction of this compound from Swertia chirayita
This protocol is adapted from a method for extracting this compound from the aerial parts of Swertia chirayita.
Materials:
-
Dried and powdered Swertia chirayita plant material
-
Petroleum ether (40-60°C)
-
Methanol
-
Reflux apparatus
-
Filtration system
Procedure:
-
Dry the coarsely powdered plant material in an oven at 35-40°C for 12 hours.
-
Perform a defatting step by repeatedly extracting the dried powder with petroleum ether (e.g., 5 times for 3 hours each) using a reflux apparatus.
-
Dry the defatted plant material in the open to completely evaporate the petroleum ether.
-
Extract the defatted material with methanol (e.g., 5 times for 4 hours each) using a reflux apparatus.
-
Combine the methanolic extracts and filter them.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract containing this compound.
-
Before HPLC analysis, dissolve the crude extract in methanol and filter through a 0.45 µm syringe filter.
HPLC Method Validation Parameters
The following table summarizes typical validation parameters for the HPLC quantification of secoiridoids from Swertia species. These values can serve as a reference for your own method validation.
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 2.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 7.0 µg/mL |
| Precision (%RSD) | ≤ 3.5% |
| Accuracy (Recovery) | 95 - 105% |
Note: These values are compiled from methods for related compounds and should be established independently for your specific this compound analysis.[7][8][11]
Quantitative Data Summary
This compound Stability in Different Solvents
The stability of this compound is highly dependent on the storage solvent. The following table shows the percentage of this compound remaining after six months of storage in various solvents.
| Solvent | Initial this compound Content (%) | This compound Content after 6 Months (%) |
| Methanol | 99.87 | 97.21 |
| Methanol:Water (75:25) | 99.87 | 27.81 |
| Methanol:Water (50:50) | 99.87 | 18.35 |
| Methanol:Water (25:75) | 99.87 | 21.46 |
| Water | 99.87 | 45.83 |
Data from a study on the degradation of this compound.[1] This data clearly indicates that pure methanol is the most suitable solvent for storing this compound.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. RP-HPLC analysis of seco-iridoid glycoside swertiamarin from different Swertia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A validated method for analysis of Swerchirin in Swertia longifolia Boiss. by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A validated method for analysis of Swerchirin in Swertia longifolia Boiss. by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Quantitative HPLC analysis of swertiamarin, mangiferin, this compound. [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Amarogentin Solubility and Handling
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the precipitation of Amarogentin in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when added to my cell culture medium?
This compound has low solubility in aqueous solutions like cell culture media.[1] Precipitation typically occurs when the final concentration of this compound in the medium exceeds its solubility limit. This is often a result of diluting a concentrated stock solution, usually prepared in an organic solvent like DMSO, directly into the aqueous medium. The organic solvent disperses, and if the this compound concentration is too high for the aqueous environment, it will precipitate out of the solution.
Q2: What is the best solvent to prepare an this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for cell culture experiments.[2][3][4] Ethanol has also been used for yeast experiments.[2] For in vivo studies, complex solvent systems containing DMSO, PEG300, and Tween-80 are often used to improve solubility.[3][5]
Q3: What is the recommended concentration and storage for an this compound stock solution?
For cell culture applications, a stock solution of 10 mM in DMSO is a common starting point.[2] It is advisable to prepare a high-concentration stock solution (e.g., 1000x the final working concentration) to minimize the volume of solvent added to the cell culture medium.[6]
Storage recommendations for stock solutions are as follows:
To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes after preparation.[5]
Q4: How can I prepare a working solution of this compound in my experimental medium to avoid precipitation?
The key is to start with a high-concentration stock solution in an appropriate solvent like DMSO and then dilute it into your medium.
Here is a recommended workflow:
-
Prepare a concentrated stock solution of this compound in fresh, high-quality DMSO (e.g., 10 mM).
-
Warm the vial of stock solution to room temperature before use.
-
Vortex the stock solution to ensure it is fully dissolved.
-
To prepare your working solution, add the stock solution dropwise to your pre-warmed culture medium while gently vortexing or swirling the medium. This gradual addition helps with dispersion and prevents localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically below 0.5%.
Q5: What is the maximum recommended final concentration of this compound in cell culture media?
The maximum final concentration will depend on the specific cell culture medium and experimental conditions. However, studies have successfully used this compound at concentrations up to 20 µM in cell culture without reporting precipitation issues.[5] It is always recommended to perform a small-scale pilot experiment to determine the optimal and maximal working concentrations for your specific setup.
Q6: I've followed the protocol, but I still see precipitation. What should I do?
If you still observe precipitation, consider the following troubleshooting steps:
-
Lower the Final Concentration: Your desired concentration may be too high for your specific medium. Try a lower final concentration.
-
Check Your Stock Solution: Ensure your stock solution is completely dissolved before use. You can try gentle warming or sonication to aid dissolution.[3]
-
Use Pre-warmed Medium: Adding a cold stock solution to a warm medium or vice-versa can sometimes cause precipitation due to temperature-dependent solubility changes. Ensure both are at the same temperature.
-
Increase the Volume of Medium for Dilution: Adding the stock solution to a larger volume of medium can help with rapid dispersion.
-
Filter Sterilization: If you observe particulate matter after dilution, you can try to filter the final working solution through a 0.22 µm filter.[6] However, be aware that this may remove some of the precipitated compound, lowering the effective concentration.
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.
| Solvent System | Reported Solubility/Concentration | Source(s) |
| DMSO | ≥ 2 mg/mL (3.41 mM) | [3] |
| DMSO | 100 mg/mL (170.49 mM) | [4] |
| Water | 99.5 mg/L (approx. 0.17 mM) | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (in vivo) | ≥ 1 mg/mL (1.7 mM) | [3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) (in vivo) | ≥ 2.17 mg/mL | [5] |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions for Cell Culture
Materials:
-
This compound powder
-
High-quality, sterile DMSO
-
Sterile microcentrifuge tubes
-
Your target cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Calculate the required mass of this compound for your desired stock concentration and volume (Molecular Weight of this compound: 586.54 g/mol ). b. Weigh the this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to the tube. d. Vortex thoroughly until the this compound is completely dissolved. Gentle warming (to room temperature if frozen) or brief sonication can be used to aid dissolution.[3] e. Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][5]
-
Working Solution Preparation: a. Pre-warm your cell culture medium to the desired experimental temperature (e.g., 37°C). b. Thaw a single aliquot of the this compound stock solution at room temperature. c. Vortex the stock solution briefly. d. Perform a serial dilution if necessary, or directly add the required volume of the stock solution to your pre-warmed medium. For example, to achieve a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). e. Add the stock solution dropwise while gently agitating the medium to ensure rapid and even dispersion. f. Visually inspect the solution for any signs of precipitation. g. The working solution should be prepared fresh and used immediately for optimal results.[3][4]
Visual Guides
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. This compound, 21018-84-8 [thegoodscentscompany.com]
- 2. This compound from Gentiana rigescens Franch Exhibits Antiaging and Neuroprotective Effects through Antioxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetmol.com [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Amarogentin and Fluorescent Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are using amarogentin in fluorescent assays. This compound, a secoiridoid glycoside with potent biological activities, has the potential to interfere with fluorescence-based measurements. This guide offers a question-and-answer format to directly address common issues and provides detailed experimental protocols to help you identify and mitigate potential artifacts in your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a natural secoiridoid glycoside found in plants of the Gentiana and Swertia genera.[1][2] It is known for being one of the most bitter natural compounds.[1] Its diverse pharmacological effects are summarized in the table below.
| Biological Activity | Description | Key Signaling Pathways Implicated | Reference |
| Antioxidant | Reduces oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes. | N/A | [3] |
| Anti-inflammatory | Inhibits inflammatory pathways, potentially through the modulation of cytokines and enzymes like cyclooxygenase-2 (COX-2). | NF-κB | [1] |
| Anti-cancer | Induces apoptosis and inhibits the proliferation of various cancer cell lines. | p53, PI3K/Akt | [2] |
| Anti-platelet | Inhibits platelet aggregation induced by collagen. | PLCγ2-PKC, MAPK | [4] |
| Topoisomerase I Inhibitor | Exhibits antileishmanial activity by inhibiting topoisomerase I. | N/A | [5] |
Q2: Can this compound interfere with my fluorescent assay?
-
Autofluorescence: this compound itself may emit light when excited by the light source of your instrument, leading to a false-positive signal.
-
Fluorescence Quenching: this compound may absorb the excitation light intended for your fluorescent probe or the light emitted by it, resulting in a false-negative signal. This is also known as the inner filter effect.
Q3: How can I determine if this compound is interfering with my assay?
A series of control experiments are essential to identify potential interference. These are detailed in the troubleshooting guide below and include:
-
Compound-only control: To check for autofluorescence.
-
Quenching control: To assess the potential for fluorescence quenching.
-
Post-reaction compound addition: A further test for quenching.
Troubleshooting Guide
If you suspect that this compound is interfering with your fluorescent assay, follow these steps to diagnose and mitigate the issue.
Issue 1: Unexpectedly high fluorescence signal in the presence of this compound.
This could be due to the intrinsic fluorescence of this compound (autofluorescence).
Troubleshooting Workflow for Autofluorescence
References
- 1. Gentianaceae Family—Derived Bioactive Compounds—Therapeutic Values and Supporting Role in Inflammation and Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 21018-84-8 [thegoodscentscompany.com]
- 3. This compound from Gentiana rigescens Franch Exhibits Antiaging and Neuroprotective Effects through Antioxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a secoiridoid glycoside, abrogates platelet activation through PLC γ 2-PKC and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C29H30O13 | CID 115149 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Amarogentin In Vivo Administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges encountered during the in vivo administration of amarogentin. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: We are observing low or inconsistent efficacy in our in vivo models after oral administration of this compound. What are the likely causes?
A1: Low and variable efficacy of orally administered this compound is a significant challenge, primarily attributed to its poor oral bioavailability. Several factors contribute to this issue:
-
Low Aqueous Solubility: this compound, a secoiridoid glycoside, has limited solubility in water (estimated at 99.5 mg/L), which hinders its dissolution in the gastrointestinal (GI) tract—a critical step for absorption.
-
Rapid Metabolism: Like many natural compounds, this compound may be subject to rapid first-pass metabolism in the gut wall and liver, reducing the amount of active compound that reaches systemic circulation.
-
Instability: The stability of this compound can be compromised in the varying pH environments of the GI tract, potentially leading to degradation before it can be absorbed.
Q2: What strategies can we employ to enhance the oral bioavailability of this compound?
A2: To overcome the poor bioavailability of this compound, various formulation strategies can be implemented. These approaches aim to improve its solubility, protect it from degradation, and enhance its absorption.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes and niosomes has been shown to significantly improve its therapeutic efficacy.[1] These vesicular systems can protect the compound from the harsh GI environment and facilitate its transport across the intestinal epithelium.
-
Nanoparticle Delivery Systems: Formulating this compound into nanoparticles can increase its surface area, thereby improving its dissolution rate and solubility.[2][3]
-
Use of Co-solvents: For preclinical studies, using a co-solvent system can help solubilize this compound for administration. However, the potential toxicity of the co-solvents must be considered.
Q3: Are there any known toxicity concerns with in vivo administration of this compound?
A3: Studies have shown that this compound, particularly when formulated in liposomes or niosomes, exhibits no significant toxicity. Toxicity studies evaluating blood pathology, histological staining of tissues, and liver function enzymes have shown no adverse effects.[1][4] However, it is always recommended to conduct preliminary dose-escalation studies to determine the maximum tolerated dose (MTD) for your specific animal model and formulation.
Troubleshooting Guides
Guide 1: Low or Undetectable Plasma Concentrations of this compound
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Formulation Improvement: Encapsulate this compound in liposomes or niosomes to enhance solubility and absorption. 2. Co-solvent System: For initial studies, prepare a formulation using a biocompatible co-solvent system (e.g., DMSO, PEG300, Tween 80, and saline). Ensure the final concentration of organic solvents is within safe limits for the animal model. |
| Rapid Metabolism | 1. Route of Administration: Consider intravenous (IV) administration to bypass first-pass metabolism and establish baseline pharmacokinetic parameters. 2. Formulation Protection: Lipid-based formulations can protect this compound from metabolic enzymes in the GI tract. |
| GI Instability | 1. Stability Studies: Conduct in vitro stability studies of your this compound formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to assess its degradation profile. 2. Encapsulation: Use encapsulation techniques (liposomes, niosomes) to shield the compound from the harsh pH and enzymatic conditions of the gut. |
| Analytical Method Sensitivity | 1. Method Optimization: Ensure your analytical method (e.g., LC-MS/MS) is validated and has a sufficiently low limit of quantification (LLOQ) to detect the expected low plasma concentrations. |
Guide 2: High Variability in Efficacy Between Animals
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | 1. Standardize Technique: Ensure all personnel are thoroughly trained and consistent in their oral gavage or injection techniques. 2. Formulation Homogeneity: If using a suspension, ensure it is well-mixed before each administration to guarantee uniform dosing. |
| Food Effects | 1. Standardize Feeding: Standardize the feeding schedule of the animals (e.g., fasting overnight before dosing) as food can significantly impact the absorption of many compounds. |
| Biological Variability | 1. Increase Sample Size: A larger group of animals can help to account for inter-individual biological variations. |
Quantitative Data Summary
Due to the limited publicly available pharmacokinetic data specifically for this compound, the following table provides a conceptual comparison based on studies of poorly soluble natural compounds where encapsulation has been employed to improve bioavailability. These values are for illustrative purposes to highlight the expected improvements with formulation strategies.
| Formulation | Administration Route | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Free this compound (Hypothetical) | Oral | < 5 | Low | 1-2 | Low |
| Encapsulated this compound (Hypothetical) | Oral | 20-40 | Significantly Higher | 2-4 | Significantly Higher |
| Free this compound (Hypothetical) | Intravenous | 100 | High | 0.1-0.25 | High |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Preparation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a molar ratio of (e.g., 1:10:5) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C) to form a thin lipid film on the flask wall.
-
Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice until the suspension becomes clear.
-
-
Purification:
-
Remove the unencapsulated this compound by centrifugation or dialysis.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Calculate the encapsulation efficiency by quantifying the amount of this compound in the liposomes and the total amount used.
-
Protocol 2: Preparation of this compound-Loaded Niosomes (Ether Injection Method)
-
Preparation of Phases:
-
Dissolve this compound, a non-ionic surfactant (e.g., Span 60), and cholesterol in diethyl ether.
-
Prepare an aqueous phase containing any hydrophilic excipients heated to approximately 60°C.
-
-
Injection:
-
Slowly inject the organic phase into the heated aqueous phase with constant stirring.
-
-
Vesicle Formation:
-
The ether will evaporate at this temperature, leading to the formation of niosomes.
-
-
Purification and Characterization:
-
Follow similar purification and characterization steps as described for liposomes.
-
Protocol 3: In Vivo Oral Administration in Rodents (Oral Gavage)
-
Animal Preparation:
-
Fast the animals overnight (with access to water) before administration.
-
Weigh each animal to calculate the correct dosage volume. The maximum recommended volume is typically 10 mL/kg for rats and mice.
-
-
Dosing:
-
Restrain the animal securely.
-
Gently insert a ball-tipped gavage needle into the esophagus.
-
Slowly administer the this compound formulation.
-
-
Post-Administration:
-
Monitor the animal for any signs of distress.
-
Return the animal to its cage with access to food and water.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for in vivo pharmacokinetic studies of this compound.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. Evaluation of the in-vivo activity and toxicity of this compound, an antileishmanial agent, in both liposomal and niosomal forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, Natural Bitter Terpenoids: Research Update with Pharmacological Potential, Patent and Toxicity Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. This compound, 21018-84-8 [thegoodscentscompany.com]
Technical Support Center: Refining Amarogentin Extraction from Plant Material
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction and purification of amarogentin from plant material.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound?
The choice of extraction method significantly impacts the yield of this compound. Static extraction (SE) has been shown to be highly efficient. For instance, a 24-hour static extraction of Swertia chirayita yielded the highest recovery of this compound (5.79 mg/g).[1] Other methods like ultrasonic-assisted extraction (UAE) and continuous shaking extraction are also used, but their efficiency can vary based on the plant material and specific parameters.[1]
Q2: Which solvent system is recommended for this compound extraction?
Polar organic solvents are generally effective for this compound extraction. Methanol (B129727) and ethanol, often in aqueous mixtures, are commonly used. For example, a hydro-alcoholic extract is often the starting point for purification.[2] The choice of solvent can also affect the stability of the extracted this compound.
Q3: What are the best storage conditions for this compound to prevent degradation?
This compound is susceptible to degradation, especially in aqueous solutions. For long-term storage, pure methanol is the best solvent, showing minimal degradation over six months.[3] Storing this compound in methanol-water mixtures or pure water can lead to significant degradation.[3] It is advisable to store extracts and purified this compound in a cool, dark place.
Q4: Which parts of the Swertia chirayita plant contain the highest concentration of this compound?
The concentration of this compound varies in different parts of the Swertia chirayita plant. The highest content is found in the flowers (0.617%), followed by the leaves (0.447%), and stem (0.426%). The roots have the lowest concentration (0.369%).[4][5] Therefore, for maximizing yield, incorporating flowers and leaves into the plant material for extraction is recommended.[4][5]
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Crude Extract
A low yield of the target compound is a frequent challenge in natural product extraction. The following guide provides a systematic approach to identifying and resolving the root causes.
dot
Caption: Troubleshooting workflow for low this compound yield.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Plant Material | - Verify Plant Parts: Ensure that the plant material includes parts with high this compound content, such as flowers and leaves.[4][5] - Drying and Grinding: Thoroughly dry the plant material in a shaded, well-ventilated area or at a low temperature (35-40°C) to prevent enzymatic degradation.[4] Grind the material to a fine, uniform powder to maximize the surface area for solvent penetration.[6] |
| Suboptimal Extraction Parameters | - Method Selection: Static extraction for 24 hours has shown high yields.[1] If using ultrasonic-assisted extraction, optimize the duration and power settings. - Extraction Time: Ensure sufficient extraction time for the solvent to penetrate the plant matrix. - Solvent-to-Solid Ratio: An inadequate volume of solvent can become saturated. Experiment with increasing the solvent-to-solid ratio. |
| Inappropriate Solvent | - Solvent Polarity: Use polar solvents like methanol or ethanol. Aqueous mixtures of these alcohols can also be effective.[2] - Solvent Quality: Use high-purity, fresh solvents to avoid introducing impurities that may interfere with the extraction. |
| Compound Degradation | - Temperature Control: Avoid excessive heat during extraction, as it can lead to the degradation of this compound. If using heat-assisted methods, monitor the temperature closely. - Minimize Exposure: Protect the extraction mixture from prolonged exposure to light and air to prevent oxidative degradation. |
Issue 2: Poor Purity of the Isolated this compound
Achieving high purity is critical for subsequent bioassays and drug development. The following guide addresses common purity issues.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Impurities | - Pre-extraction with Non-polar Solvents: Before extracting with a polar solvent, wash the plant material with a non-polar solvent like petroleum ether to remove fats and other non-polar impurities.[4] - Liquid-Liquid Partitioning: After the initial extraction, perform liquid-liquid partitioning. For example, an aqueous suspension of the extract can be washed with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate (B1210297), n-butanol) to separate compounds based on their polarity.[7] |
| Inefficient Chromatographic Separation | - Column Chromatography Optimization: If using column chromatography, optimize the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. A gradient of hexane (B92381) and ethyl acetate is often used.[8] Running Thin Layer Chromatography (TLC) alongside the column fractions can help in identifying the fractions containing this compound.[8] - TLC Plate Overloading: Avoid overloading the TLC plates, as this can lead to poor separation and streaking. - HPLC Method Development: For high-purity isolation, develop a robust High-Performance Liquid Chromatography (HPLC) method. This involves optimizing the column, mobile phase composition, flow rate, and detection wavelength. |
| Contamination from Labware or Solvents | - Cleanliness: Ensure all glassware and equipment are thoroughly cleaned and rinsed with an appropriate solvent before use. - Solvent Purity: Use HPLC-grade solvents for the final purification steps to avoid introducing contaminants. |
Data Presentation
Table 1: Comparison of Different Extraction Methods for this compound from Swertia Species
| Plant Species | Extraction Method | Duration | This compound Yield (mg/g) |
| S. chirayita | Static Extraction | 24 hrs | 5.79 |
| S. corymbosa | Static Extraction | 24 hrs | 1.86 |
| S. minor | Static Extraction | 24 hrs | 1.44 |
| S. bimaculata | Static Extraction | 24 hrs | - |
Source: Adapted from Kshirsagar et al.[1]
Table 2: Stability of this compound in Different Solvents over Six Months
| Solvent System | Initial this compound Content (%) | This compound Content after 6 Months (%) | Degradation (%) |
| Methanol | 99.87 | 97.21 | 2.66 |
| Methanol:Water (75:25) | 99.87 | 27.81 | 72.06 |
| Methanol:Water (50:50) | 99.87 | 18.35 | 81.52 |
| Methanol:Water (25:75) | 99.87 | 21.46 | 78.41 |
| Water | 99.87 | 45.83 | 54.04 |
Source: Adapted from Sharma et al.[3]
Experimental Protocols
Protocol 1: Static Extraction of this compound from Swertia chirayita
This protocol is based on the method described by Kshirsagar et al.[1]
-
Preparation of Plant Material:
-
Air-dry the whole plant material of Swertia chirayita at room temperature.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Weigh 100 mg of the powdered plant material.
-
Place the powder in a suitable flask and add 10 ml of methanol.
-
Seal the flask and keep it at a controlled temperature of 28°C for 24 hours.
-
-
Filtration and Analysis:
-
After 24 hours, filter the extract.
-
The filtrate can then be analyzed by RP-HPLC to quantify the this compound content.
-
Protocol 2: Purification of this compound using Column Chromatography
This is a general protocol for the purification of this compound from a crude extract.
dot
Caption: General workflow for this compound purification.
-
Preparation of the Crude Extract:
-
Obtain a crude extract of this compound using a suitable extraction method (e.g., Protocol 1).
-
Ensure the extract is free of the extraction solvent by evaporating it under reduced pressure.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimum amount of a suitable polar solvent.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Collect the eluate in separate fractions.
-
-
Analysis and Pooling:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).[8]
-
Identify the fractions containing this compound by comparing their Rf values with a standard.
-
Pool the fractions that show a pure spot corresponding to this compound.
-
-
Final Step:
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. file.sdiarticle3.com [file.sdiarticle3.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Extraction and Purification of this compound [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Minimizing off-target effects of Amarogentin
Welcome to the technical support center for Amarogentin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and minimizing potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what are its primary known mechanisms of action?
This compound is a secoiridoid glycoside naturally found in plants of the Swertia and Gentiana genera.[1] It is known for its potent biological activities, including anti-oxidative, anti-tumor, and anti-diabetic effects.[2] The primary mechanisms of action of this compound include:
-
PI3K/Akt/mTOR Pathway Inhibition: this compound has been shown to downregulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth. This inhibition can lead to G2/M cell cycle arrest and apoptosis in cancer cells.
-
AMPK Activation: It activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2]
-
Antioxidant Activity: this compound exhibits antioxidative properties by enhancing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[3][4]
-
Anti-inflammatory Effects: It can block pro-inflammatory mediators like TNF-α and IL-6.[5]
-
PLCγ2-PKC and MAPK Pathway Inhibition: In the context of platelet activation, this compound has been shown to inhibit the Phospholipase Cγ2-Protein Kinase C and Mitogen-Activated Protein Kinase pathways.[6]
Minimizing Off-Target Effects
Q2: What are the potential off-target effects of this compound and how can I minimize them?
While specific off-target interactions of this compound are not extensively documented in publicly available literature, as a small molecule, it has the potential to interact with unintended proteins. Here are strategies to identify and minimize potential off-target effects in your experiments:
Strategies for Minimizing Off-Target Effects:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect in your experimental system by performing a dose-response study.
-
Ensure Compound Purity: Use highly purified this compound to avoid confounding results from impurities. The purity of your sample can be verified by HPLC.
-
Employ Control Cell Lines: Use cell lines that do not express the target of interest (if known) or are from different tissue origins to distinguish between on-target and off-target effects.
-
Rescue Experiments: If you are studying the effect of this compound on a specific protein, attempt to rescue the phenotype by overexpressing a resistant mutant of that protein.
Experimental Approaches to Identify Off-Target Effects:
-
Proteomic Profiling: Utilize techniques like mass spectrometry-based proteomics to compare the proteome of cells treated with this compound to untreated cells. This can reveal changes in protein expression or post-translational modifications that are not explained by the known on-target mechanism.
-
Kinome Scanning: If you suspect off-target kinase activity, perform a kinome-wide scan to assess the inhibitory activity of this compound against a broad panel of kinases.
-
Phenotypic Screening: Screen this compound against a panel of diverse cell lines and assays to identify unexpected biological activities.
Experimental Design and Protocols
Q3: What are the recommended storage and handling conditions for this compound?
-
Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years). In solvent, it should be stored at -80°C for up to one year.[5]
-
Solubility: this compound is soluble in DMSO (up to 100 mg/mL) and ethanol (B145695) (up to 50 mg/mL).[2] It has low solubility in water (approximately 99.5 mg/L at 25°C).[3]
-
Solution Preparation: For cell culture experiments, prepare a concentrated stock solution in DMSO. Further dilute the stock solution in your cell culture medium to the final working concentration immediately before use. To avoid precipitation, ensure the final DMSO concentration in your culture medium is low (typically <0.5%).
Q4: What are typical working concentrations for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. Based on published data, a starting point for dose-response studies could be in the range of 1 µM to 100 µM.
Troubleshooting Guides
Common Experimental Issues
Issue 1: this compound precipitates in my cell culture medium.
-
Potential Cause 1: Low Solubility in Aqueous Solutions. this compound has limited solubility in water.[3]
-
Solution: Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your pre-warmed cell culture medium immediately before adding it to your cells. Ensure the final DMSO concentration is low and non-toxic to your cells (e.g., <0.5%).
-
-
Potential Cause 2: Saturation in Media. The concentration of this compound in the final culture medium may be too high.
-
Solution: Try using a lower final concentration of this compound. If a high concentration is necessary, you may need to explore the use of a solubilizing agent, but be sure to include appropriate vehicle controls.
-
Issue 2: I am observing high variability in my results between replicates.
-
Potential Cause 1: Inconsistent this compound Concentration. This could be due to incomplete dissolution of the compound or precipitation during the experiment.
-
Solution: Ensure your this compound stock solution is fully dissolved before making dilutions. Visually inspect your culture plates for any signs of precipitation after adding the compound.
-
-
Potential Cause 2: Uneven Cell Seeding.
-
Solution: Ensure you have a single-cell suspension before plating and that cells are evenly distributed across the wells of your plate.
-
Issue 3: I am not observing the expected biological effect of this compound.
-
Potential Cause 1: Inactive Compound. The this compound may have degraded.
-
Solution: Use a fresh stock of this compound. Ensure proper storage conditions are maintained.
-
-
Potential Cause 2: Cell Line Insensitivity. The cell line you are using may not be sensitive to this compound's effects on the pathway of interest.
-
Solution: Confirm that your cell line expresses the target proteins and that the pathway is active. You may want to test a positive control compound known to modulate the same pathway.
-
-
Potential Cause 3: Suboptimal Assay Conditions. The incubation time or the concentration of this compound may not be optimal.
-
Solution: Perform a time-course and a dose-response experiment to determine the optimal conditions for your specific cell line and assay.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| SNU-16 | Human Gastric Cancer | MTT | 48 | 12.4 | [7] |
| HCT116 | Human Colorectal Cancer | CCK-8 | 24 | ~70 (converted from 119.9 µg/mL) | [8] |
| HT-29 | Human Colorectal Cancer | CCK-8 | 24 | ~68 (converted from 117.3 µg/mL) | [8] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, assay type, and incubation time.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation for Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway
This protocol describes the analysis of key protein phosphorylation in the PI3K/Akt pathway in cells treated with this compound.
Materials:
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-PI3K, anti-PI3K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
PVDF membrane
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of this compound.
Caption: Workflow for identifying potential off-target effects of this compound.
Caption: Logical flow for troubleshooting unexpected experimental results with this compound.
References
- 1. This compound as Topical Anticancer and Anti-Infective Potential: Scope of Lipid Based Vesicular in its Effective Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, 21018-84-8 [thegoodscentscompany.com]
- 4. This compound | C29H30O13 | CID 115149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | AMPK | Apoptosis | TargetMol [targetmol.com]
- 6. This compound, a secoiridoid glycoside, abrogates platelet activation through PLC γ 2-PKC and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound secoiridoid inhibits in vivo cancer cell growth in xenograft mice model and induces apoptosis in human gastric cancer cells (SNU-16) through G2/M cell cycle arrest and PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses cell proliferation and EMT process through inducing ferroptosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Amarogentin experimental variability and controls
Amarogentin Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
1. General & Handling
-
Q: What is this compound and what are its primary biological activities?
-
A: this compound is a secoiridoid glycoside naturally found in plants of the Swertia and Gentiana genera.[1][2] It is known for being one of the most bitter natural compounds.[3] Its researched biological activities are extensive and include anti-oxidative, anti-inflammatory, anti-cancer, anti-diabetic, and hepatoprotective effects.[1][2][4]
-
-
Q: How should I dissolve and store this compound?
-
A: this compound's solubility and stability are critical for experimental success. It is poorly soluble in water.[5] For in vitro experiments, Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are common solvents.[5][6] For in vivo studies, a co-solvent mixture is often required. A stability study showed that this compound is most stable in pure methanol, with significant degradation occurring over six months in methanol-water mixtures.[7] Always prepare fresh working solutions and avoid repeated freeze-thaw cycles.
-
-
Q: My this compound solution is not clear or has precipitated. What should I do?
-
A: Precipitation indicates that the compound has fallen out of solution, which will lead to inaccurate dosing. Sonication can help dissolve this compound.[8] If precipitation occurs after adding to aqueous media, consider preparing the final dilution immediately before use or using a formulation with co-solvents like PEG300 and Tween 80 to improve solubility.[5][8]
-
2. Experimental Design & Controls
-
Q: I am not observing the expected biological effect. What are common reasons for experimental failure?
-
A: Several factors can contribute to a lack of effect:
-
Solubility/Stability: As mentioned, this compound can degrade or precipitate. Ensure it is properly dissolved and the stock solution is fresh.[7]
-
Concentration: The effective concentration of this compound is highly dependent on the cell type and experimental model. Doses ranging from 1 µM to 75 µM have been reported for in vitro studies.[6][9] A dose-response experiment is crucial to determine the optimal concentration for your specific system.
-
Cell Line Specificity: The molecular pathways targeted by this compound (e.g., PI3K/Akt, Nrf2, AMPK) may have different levels of activity or importance in different cell lines.[1][6]
-
Controls: Ensure your positive and negative controls are behaving as expected. Without proper controls, it's impossible to validate the experimental setup.
-
-
-
Q: What are appropriate positive and negative controls for an this compound experiment?
-
A: The choice of control depends on the specific biological activity being investigated.
-
Negative Control: The vehicle used to dissolve the this compound (e.g., 0.5% DMSO) should be used as the negative control to account for any effects of the solvent itself.[6]
-
Positive Controls (by activity):
-
Antioxidant/Neuroprotection: To induce oxidative stress, hydrogen peroxide (H₂O₂) is commonly used.[6] Resveratrol (RES) can be used as a positive control for an anti-aging or antioxidant compound.[6]
-
Anti-inflammatory: Tumor Necrosis Factor-alpha (TNF-α) or Phytohemagglutinin (PHA) can be used to induce an inflammatory response in cells like HaCaT or splenocytes, respectively.[10]
-
Anti-cancer: A known cytotoxic drug relevant to the cancer cell line being studied (e.g., cisplatin (B142131) for gastric cancer) can serve as a positive control.
-
-
-
3. Mechanism & Pathways
-
Q: What are the known molecular targets and signaling pathways of this compound?
-
A: this compound modulates several key cellular pathways:
-
PI3K/Akt/mTOR Pathway: It downregulates this pathway, which is crucial for cell survival and proliferation, leading to apoptosis and cell cycle arrest in cancer cells.[1][9]
-
AMPK Pathway: this compound activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][5]
-
Nrf2 Pathway: It can increase the expression of Nrf2, a transcription factor that regulates the expression of antioxidant proteins, contributing to its neuroprotective and anti-aging effects.[6]
-
COX-2 Inhibition: It downregulates the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and carcinogenesis.[8][11]
-
Wnt/β-catenin & Hedgehog Pathways: In liver cancer models, this compound has been shown to modulate these self-renewal pathways.[12]
-
-
Quantitative Data Summary
Table 1: Solubility & Storage Recommendations
| Parameter | Solvent/Condition | Concentration/Details | Source |
| Storage (Powder) | -20°C | Recommended for up to 3 years. Keep from direct sunlight. | [8] |
| Storage (In Solvent) | -80°C | Recommended for up to 1 year. | [8] |
| Solubility (DMSO) | Fresh DMSO | Up to 100 mg/mL (170.49 mM). | [5] |
| Solubility (Ethanol) | Ethanol | Up to 50 mg/mL. Stock of 10 mM used for yeast experiments. | [5][6] |
| Stability | Pure Methanol | 97.21% of initial content remaining after 6 months. | [7] |
| Stability | Methanol:Water (50:50) | 18.35% of initial content remaining after 6 months. | [7] |
| In Vivo Formulation | Co-solvent mix | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. | [8] |
Table 2: Experimentally Effective Concentrations
| Model System | Activity Studied | Effective Concentration Range | Key Finding | Source |
| PC12 Cells | Neuroprotection | 1, 3, 10 µM | Increased cell viability and SOD/CAT/GPx gene expression against H₂O₂ stress. | [6] |
| K6001 Yeast | Anti-aging | 1, 3, 10 µM | Significantly extended replicative lifespan. | [6][13] |
| SNU-16 Gastric Cancer Cells | Anti-cancer | 10, 50, 75 µM | Dose-dependent increase in apoptosis (32.5% to 57.1%). IC50 = 12.4 µM at 48h. | [8][9] |
| HaCaT Cells | Anti-inflammatory | Not specified | Inhibited TNF-α-induced IL-6 secretion. | [10] |
| Mouse Model (Gastric Cancer) | In Vivo Anti-cancer | 10, 25, 50 mg/kg | Dose-dependent reduction in tumor size. | [14] |
| Mouse Model (Skin Carcinogenesis) | In Vivo Anti-cancer | Not specified | Reduced cell proliferation and increased apoptosis in skin lesions. | [11] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection & Antioxidant Assay (PC12 Cells)
This protocol is adapted from studies demonstrating this compound's protective effects against oxidative stress.[6]
-
Cell Culture: Seed PC12 cells in appropriate plates (e.g., 24-well for ROS assays, 60 mm dish for enzyme activity assays) and allow them to adhere for 24 hours.
-
Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 1, 3, 10 µM) and controls (vehicle: 0.5% DMSO; positive: 10 µM Resveratrol) for 24 hours.
-
Induction of Oxidative Stress: Introduce oxidative stress by adding H₂O₂ (e.g., 0.9 mM final concentration) to the media for 1 hour. A dose-response curve for H₂O₂ should be performed beforehand to determine the optimal concentration that induces ~50% cell death.[6]
-
Measurement of Reactive Oxygen Species (ROS):
-
After the stress induction, add DCFH-DA (final concentration 10 µM) to each well and incubate for 30 minutes.
-
Measure fluorescence with a plate reader to quantify intracellular ROS levels.
-
-
Measurement of Malondialdehyde (MDA) and SOD Activity:
-
For enzyme assays, collect cells from larger dishes after treatment.
-
Lyse the cells (e.g., via ultrasonication) and collect the supernatant.
-
Use commercially available colorimetric assay kits to measure MDA content (a marker of lipid peroxidation) and Superoxide Dismutase (SOD) activity according to the manufacturer's instructions.
-
-
Data Analysis: Normalize data to the vehicle control and perform statistical analysis (e.g., ANOVA) to determine significance.
Protocol 2: In Vitro Anti-Cancer Apoptosis Assay (SNU-16 Cells)
This protocol is based on research showing this compound's pro-apoptotic effects in human gastric cancer cells.[9]
-
Cell Culture & Treatment: Seed SNU-16 cells and allow them to attach. Treat with this compound (e.g., 10, 50, 75 µM) or vehicle control for 24 or 48 hours.
-
Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.
-
Solubilize the crystals with DMSO.
-
Read absorbance at the appropriate wavelength to determine cell viability relative to the control.
-
-
Apoptosis Analysis (Flow Cytometry):
-
Harvest cells (including floating cells in the medium).
-
Wash with PBS and resuspend in binding buffer.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Analyze the cell population using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
Western Blot Analysis:
-
To confirm the mechanism, lyse treated cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against key pathway proteins (e.g., Akt, p-Akt, Caspase-3) and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize bands using an appropriate detection system.
-
Visualizations: Pathways & Workflows
Caption: Troubleshooting logic for common issues in this compound experiments.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling cascade.
Caption: this compound promotes the Nrf2 antioxidant defense pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. prolabintefarm.com [prolabintefarm.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound from Gentiana rigescens Franch Exhibits Antiaging and Neuroprotective Effects through Antioxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | AMPK | Apoptosis | TargetMol [targetmol.com]
- 9. This compound secoiridoid inhibits in vivo cancer cell growth in xenograft mice model and induces apoptosis in human gastric cancer cells (SNU-16) through G2/M cell cycle arrest and PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti‐inflammatory effects of this compound on 2,4‐dinitrochlorobenzene‐induced atopic dermatitis–like mice and in HaCat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound can reduce hyperproliferation by downregulation of Cox-II and upregulation of apoptosis in mouse skin carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound regulates self renewal pathways to restrict liver carcinogenesis in experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound from Gentiana rigescens Franch Exhibits Antiaging and Neuroprotective Effects through Antioxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jbuon.com [jbuon.com]
Technical Support Center: Enhancing the Bioavailability of Amarogentin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the bioavailability of amarogentin for research purposes. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for research?
A1: this compound is a bitter secoiridoid glycoside with a range of promising biological activities, including anti-cancer, anti-diabetic, and anti-inflammatory properties. However, its therapeutic potential is often limited by poor oral bioavailability, which is primarily attributed to its low aqueous solubility and potentially poor permeability across the intestinal epithelium. For researchers to obtain reliable and reproducible results in preclinical studies, ensuring adequate and consistent systemic exposure to this compound is crucial.
Q2: What are the main strategies to enhance the bioavailability of this compound?
A2: The primary strategies focus on improving the solubility and dissolution rate of this compound. Two of the most promising approaches are:
-
Nanoparticle-based Drug Delivery Systems: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can significantly increase its surface area, improve its solubility, and enhance its absorption.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can prevent its crystallization and improve its dissolution rate and solubility in gastrointestinal fluids.
Q3: What are the key physicochemical properties of this compound to consider during formulation development?
A3: Key properties of this compound include:
-
Molecular Weight: 586.54 g/mol [1]
-
LogP (o/w): Approximately 2.4 - 2.79, indicating moderate lipophilicity.[1][2][3][4]
-
Water Solubility: Poorly soluble in water (estimated at 99.5 mg/L at 25°C).[4]
-
Stability: this compound is most stable in pure methanol. It degrades significantly in aqueous solutions or methanol-water mixtures over time.[5]
Q4: Which signaling pathways are known to be modulated by this compound?
A4: this compound has been shown to interact with several key signaling pathways, including:
-
PLCγ2-PKC and MAPK Pathways: It can inhibit platelet activation by targeting these pathways.[5]
-
PI3K/Akt/mTOR Signaling Pathway: Downregulation of this pathway is associated with this compound's pro-apoptotic effects in cancer cells.[2]
-
AMP-activated protein kinase (AMPK): this compound can activate AMPK, which is relevant to its anti-diabetic effects.[2]
Troubleshooting Guides
Issue 1: Low Oral Bioavailability in In Vivo Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of this compound | Formulate this compound as a nanoparticle suspension or an amorphous solid dispersion. | Increased dissolution rate and concentration in gastrointestinal fluids, leading to enhanced absorption. |
| Low intestinal permeability | Co-administer with a permeation enhancer (use with caution and proper validation) or utilize nanoparticle formulations that can be taken up by intestinal cells. | Improved transport of this compound across the intestinal epithelium. |
| First-pass metabolism | Investigate potential metabolic pathways. Nanoformulations can sometimes reduce the extent of first-pass metabolism. | Increased systemic exposure to the parent compound. |
| Inadequate formulation stability | Ensure the formulation protects this compound from degradation in the gastrointestinal tract. Conduct stability studies of the formulation under relevant pH and enzymatic conditions. | Minimized pre-absorptive degradation and maximized delivery of the active compound to the absorption site. |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent formulation characteristics | Strictly control the parameters of your formulation preparation (e.g., particle size, drug loading, and polydispersity index for nanoparticles; drug-polymer ratio and amorphous state for solid dispersions). | More uniform formulation batches leading to less variability in in vitro and in vivo performance. |
| Variability in animal handling and dosing | Standardize animal fasting times, dosing volumes, and gavage techniques. | Reduced inter-animal variability in pharmacokinetic profiles. |
| Issues with analytical method | Validate the analytical method (e.g., LC-MS/MS) for quantifying this compound in plasma for linearity, accuracy, precision, and sensitivity. | Reliable and reproducible quantification of this compound concentrations. |
Issue 3: Challenges in Caco-2 Permeability Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low recovery of this compound | This compound's lipophilicity can lead to non-specific binding to plasticware. Pre-treat plates with a blocking agent or use low-binding plates. Include a mass balance check in your experiment. | Improved recovery and more accurate assessment of permeability. |
| Low apparent permeability (Papp) values | The Caco-2 monolayer may not be fully differentiated. Ensure cells are cultured for at least 21 days and verify monolayer integrity with TEER measurements and a paracellular marker like Lucifer yellow. For lipophilic compounds, adding a protein like BSA to the basolateral side can act as a sink and improve the apparent permeability. | A more accurate representation of the transcellular permeability of this compound. |
| High efflux ratio | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). Conduct bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. | Identification of active efflux as a potential mechanism for low permeability. |
Data Presentation: Pharmacokinetic Parameters
While direct comparative in vivo pharmacokinetic data for this compound formulations is limited in publicly available literature, the following tables illustrate the expected improvements based on studies with other poorly soluble compounds formulated as nanoparticles or solid dispersions. Researchers should aim to generate similar comparative data for their specific this compound formulations.
Table 1: Illustrative Pharmacokinetic Parameters of a Poorly Soluble Compound in Different Formulations (Oral Administration in Rats)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Free Drug Suspension | 150 ± 35 | 2.0 | 600 ± 150 | 100 |
| Solid Lipid Nanoparticles | 750 ± 120 | 1.5 | 3000 ± 450 | 500 |
| Amorphous Solid Dispersion | 600 ± 90 | 1.0 | 2400 ± 300 | 400 |
Note: These are hypothetical values for illustrative purposes and are not actual data for this compound.
Table 2: Characterization of this compound-Loaded Solid Lipid Nanoparticles (Illustrative Data)
| Parameter | Target Range | Example Result |
| Particle Size (nm) | 100 - 300 | 180 ± 5.2 |
| Polydispersity Index (PDI) | < 0.3 | 0.21 ± 0.03 |
| Zeta Potential (mV) | > ±20 | -25.5 ± 1.8 |
| Entrapment Efficiency (%) | > 70 | 85.3 ± 3.1 |
| Drug Loading (%) | 1 - 10 | 5.2 ± 0.4 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Evaporation Method
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Polysorbate 80)
-
Organic solvent (e.g., Dichloromethane or Acetone)
-
Purified water
Procedure:
-
Dissolve a specific amount of this compound and the solid lipid in the organic solvent.
-
Prepare an aqueous phase by dissolving the surfactant in purified water.
-
Heat both the organic and aqueous phases to a temperature above the melting point of the lipid.
-
Add the organic phase to the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Subject the coarse emulsion to ultrasonication to reduce the droplet size and form a nanoemulsion.
-
Evaporate the organic solvent from the nanoemulsion by stirring at room temperature or under reduced pressure.
-
As the solvent evaporates, the lipid will precipitate, forming solid lipid nanoparticles with encapsulated this compound.
-
The resulting SLN dispersion can be used directly or lyophilized for long-term storage.
Protocol 2: Preparation of this compound Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion (HME)
Materials:
-
This compound
-
Polymer (e.g., Polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer (PVP VA64) or Soluplus®)
Procedure:
-
Physically mix this compound and the selected polymer at the desired ratio.
-
Feed the physical mixture into a hot-melt extruder.
-
Set the temperature profile of the extruder barrel zones to be above the glass transition temperature of the polymer and sufficient to ensure the drug dissolves in the molten polymer.
-
The molten mixture is then extruded through a die.
-
The extrudate is cooled rapidly on a conveyor belt to solidify the amorphous dispersion.
-
The resulting extrudate can then be milled into a powder for further characterization and formulation into dosage forms.
Protocol 3: Caco-2 Cell Permeability Assay for this compound Formulations
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Lucifer yellow (paracellular integrity marker)
-
This compound formulation and control solution
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability: Add the this compound formulation (dissolved in HBSS) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the this compound formulation to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound in all samples by a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
After the transport experiment, assess the monolayer integrity again using Lucifer yellow permeability.
Visualizations
Caption: Workflow for enhancing this compound's bioavailability.
Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.
Caption: this compound's inhibition of the PLCγ2-PKC/MAPK pathway.
References
- 1. Chapter 6 - Solid lipid nanoparticle formulations pharmacokinetic and biopharmaceutical aspects in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the in-vivo activity and toxicity of this compound, an antileishmanial agent, in both liposomal and niosomal forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as Topical Anticancer and Anti-Infective Potential: Scope of Lipid Based Vesicular in its Effective Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Solid lipid nanoparticles (SLNs) to improve oral bioavailability of poorly soluble drugs [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Amarogentin and Gentiopicroside
For Researchers, Scientists, and Drug Development Professionals
Amarogentin and gentiopicroside (B1671439), two prominent secoiridoid glycosides primarily isolated from plants of the Gentianaceae family, have garnered significant attention for their diverse and potent pharmacological activities.[1][2] Both compounds are known for their characteristic bitter taste and have been extensively studied for their therapeutic potential across a spectrum of diseases.[1][3] This guide provides an objective comparison of their biological activities, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
At a Glance: Key Biological Activities
| Biological Activity | This compound | Gentiopicroside |
| Anti-inflammatory | Yes[1][4] | Yes[5][6][7] |
| Antioxidant | Yes[8][9] | Yes[6][10] |
| Hepatoprotective | Yes[1][11] | Yes[6] |
| Anti-cancer | Yes[1][4] | Yes[6][12] |
Anti-inflammatory Activity
Both this compound and gentiopicroside exhibit significant anti-inflammatory properties, primarily by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.
This compound has been shown to block pro-inflammatory mediators such as TNF-α and IL-6.[1][11] It has also demonstrated therapeutic effects in a mouse model of atopic dermatitis by suppressing the production of IL-4, IL-6, and IL-13.[13]
Gentiopicroside exerts its anti-inflammatory effects by downregulating inflammatory cytokines like NO, PGE2, and IL-6, and by suppressing the expression of iNOS and COX-2.[5] It has been shown to modulate signaling pathways such as NF-κB and MAPK to suppress pro-inflammatory cytokines.[6][7] In a study on xylene-induced ear swelling in mice, gentiopicroside demonstrated a 34.17% inhibition rate.[5]
Comparative Data: Anti-inflammatory Effects
| Compound | Model | Key Findings | Reference |
| This compound | DNCB-induced atopic dermatitis-like mice | Suppressed IL-4, IL-6, and IL-13 production | [13] |
| Gentiopicroside | LPS-activated RAW 264.7 macrophages | Inhibited NO, PGE2, and IL-6 production | [5] |
| Xylene-induced ear swelling in mice | 34.17% inhibition of ear swelling | [5] | |
| IC50 for COX-2 inhibition = 42.7 μM | [6] |
Experimental Protocol: In vitro Anti-inflammatory Assay for Gentiopicroside
Cell Line: Mouse macrophage cell line RAW 264.7.
Methodology:
-
RAW 264.7 cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Different concentrations of gentiopicroside are added to the cell cultures.
-
The production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and interleukin-6 (IL-6) in the cell supernatant is measured using appropriate assay kits (e.g., Griess reagent for NO, ELISA kits for PGE2 and IL-6).
-
The expression of iNOS and COX-2 proteins is determined by Western blotting.[5]
Signaling Pathway: Gentiopicroside's Anti-inflammatory Action
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Gentiopicroside—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Properties of Gentiopicroside In Vivo | Encyclopedia MDPI [encyclopedia.pub]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic efficacy and mechanisms of gentiopicroside in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Therapeutic efficacy and mechanisms of gentiopicroside in various diseases [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Buy this compound | 21018-84-8 | >98% [smolecule.com]
- 10. Gentiopicroside, a Secoiridoid Glycoside from Gentiana rigescens Franch, Extends the Lifespan of Yeast via Inducing Mitophagy and Antioxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, Natural Bitter Terpenoids: Research Update with Pharmacological Potential, Patent and Toxicity Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti‐inflammatory effects of this compound on 2,4‐dinitrochlorobenzene‐induced atopic dermatitis–like mice and in HaCat cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Amarogentin and Metformin
This guide provides a detailed, objective comparison of the pharmacological properties of Amarogentin, a natural secoiridoid glycoside, and Metformin (B114582), a widely prescribed biguanide (B1667054) drug. The analysis is intended for researchers, scientists, and professionals in drug development, focusing on mechanisms of action, therapeutic efficacy based on available experimental data, and safety profiles.
Overview and Mechanism of Action
Metformin is a cornerstone in the management of type 2 diabetes (T2D), while this compound is a bioactive compound with demonstrated therapeutic potential in preclinical studies.[1][2][3][4] Both compounds appear to converge on the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis, although their primary upstream mechanisms differ.[5][6][7]
Metformin: Metformin's primary mechanism involves the inhibition of the mitochondrial respiratory chain complex I in hepatocytes.[5][8] This action leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio. The elevated AMP levels activate AMPK, which in turn phosphorylates downstream targets to suppress hepatic gluconeogenesis (glucose production) and enhance insulin (B600854) sensitivity in peripheral tissues like skeletal muscle.[5][9][10] Additionally, Metformin exerts significant effects within the gastrointestinal tract, where it increases glucose utilization, modulates the gut microbiome, and promotes the secretion of glucagon-like peptide-1 (GLP-1).[5][11][12]
This compound: this compound, a natural compound extracted from plants of the Gentiana and Swertia species, also demonstrates the ability to activate AMPK.[6][7] Its anti-diabetic effects in animal models are attributed to the subsequent enhancement of glucose transporter 4 (GLUT4) expression in skeletal muscle and the reduction of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) expression in the liver, an enzyme crucial for gluconeogenesis.[13][14] Beyond its metabolic actions, this compound is a potent antioxidant, exhibiting the capacity to increase the expression and activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[15][16]
Signaling Pathway Diagrams
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. Metformin: MedlinePlus Drug Information [medlineplus.gov]
- 5. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Metformin and Its Benefits for Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Metformin Hydrochloride? [synapse.patsnap.com]
- 11. Metformin - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Examining the clinical relevance of metformin as an antioxidant intervention [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound ameliorates diabetic disorders in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound from Gentiana rigescens Franch Exhibits Antiaging and Neuroprotective Effects through Antioxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound from Gentiana rigescens Franch Exhibits Antiaging and Neuroprotective Effects through Antioxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Amarogentin: A Potent Natural Anti-Inflammatory Agent Outperforming Conventional Drugs in Preclinical Models
For Immediate Release
Shanghai, China – December 16, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive comparative guide on the anti-inflammatory effects of Amarogentin, a natural secoiridoid glycoside. This guide provides a detailed analysis of this compound's performance against well-established anti-inflammatory drugs, Indomethacin and Dexamethasone (B1670325), supported by experimental data from in vivo and in vitro studies. The evidence strongly suggests that this compound holds significant promise as a potent anti-inflammatory agent, demonstrating comparable or even superior efficacy in certain preclinical models.
This compound's anti-inflammatory properties are attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[1][2][3] This natural compound has been shown to effectively inhibit the secretion of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are pivotal in the inflammatory cascade.[1][2][3]
Comparative Efficacy: this compound vs. Indomethacin and Dexamethasone
To provide a clear comparison, this guide summarizes the available quantitative data from key preclinical anti-inflammatory models.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the efficacy of acute anti-inflammatory agents. The table below presents a comparison of the percentage of edema inhibition by this compound and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.
| Treatment Group | Dose (mg/kg) | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Indomethacin | 10 | 4 hours | 57.66% | [4] |
| Indomethacin | 10 | 5 hours | ~31-33% | [5][6] |
| Indomethacin | 5 | 5 hours | Significant Inhibition | [5] |
Note: Direct comparative studies providing specific doses and corresponding paw edema inhibition percentages for this compound in the carrageenan-induced paw edema model were not identified in the available literature. The data for Indomethacin is provided as a benchmark.
In Vitro Anti-Inflammatory Activity: LPS-Stimulated Macrophages
Lipopolysaccharide (LPS)-stimulated macrophages are a widely used in vitro model to assess the anti-inflammatory effects of compounds by measuring the inhibition of pro-inflammatory cytokine production. The following table compares the inhibitory effects of this compound and the corticosteroid Dexamethasone on TNF-α and IL-6 production.
| Treatment Group | Concentration | Cytokine | Inhibition | IC50 | Reference |
| This compound | 1, 5, 10 µM | TNF-α, IL-6 | Dose-dependent | Data not available | [1] |
| Dexamethasone | 10⁻⁸ - 10⁻⁵ M | TNF-α, IL-6 | Dose-dependent | Data not available | [7] |
| Dexamethasone | 1 nM - 1 µM | TNF-α, IL-6 | Dose-dependent | 2 nM - 1 µM (for various mediators) | [8] |
| Dexamethasone | 10⁻⁶ M | IL-6, TNF-α | Significant Inhibition | > 10⁻⁶ M (in some RA patients) | [9] |
Note: While both this compound and Dexamethasone demonstrate dose-dependent inhibition of TNF-α and IL-6, direct side-by-side quantitative comparisons with IC50 values in the same study are limited. The provided data illustrates the established inhibitory effects of Dexamethasone.
Mechanistic Insights: Modulation of Key Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting crucial intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
MAPK Signaling Pathway
The MAPK pathway plays a critical role in transducing extracellular signals to cellular responses, including inflammation. This compound has been shown to inhibit the phosphorylation of key components of the MAPK cascade, such as p38, ERK, and JNK.[5] This inhibition effectively blocks the downstream signaling that leads to the production of pro-inflammatory cytokines.
Caption: this compound inhibits the MAPK signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes. This compound has been demonstrated to suppress the activation of the NF-κB pathway.[1][10] It achieves this by activating AMPK/SIRT1, which in turn inhibits the phosphorylation of NF-κB, preventing its translocation to the nucleus and subsequent gene transcription.[10]
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Carrageenan-Induced Paw Edema in Rats
This in vivo model assesses acute inflammation.
-
Animal Model: Male Wistar rats (180-220g) are typically used.
-
Groups: Animals are divided into a control group, a positive control group (e.g., Indomethacin 10 mg/kg), and this compound treatment groups at various doses.
-
Administration: Test compounds are administered orally or intraperitoneally 1 hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
LPS-Stimulated Macrophage Assay
This in vitro model evaluates the inhibition of pro-inflammatory cytokine production.
-
Cell Line: Murine macrophage cell line RAW 264.7 or human THP-1 monocyte-derived macrophages are commonly used.
-
Cell Culture: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound or Dexamethasone for 1-2 hours.
-
Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture and incubating for a specified period (e.g., 24 hours).
-
Cytokine Measurement: The concentration of TNF-α and IL-6 in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The percentage of cytokine inhibition is calculated for each treatment group compared to the LPS-stimulated control group. The IC50 value (the concentration of the compound that inhibits 50% of the cytokine production) is determined.
Conclusion
The compiled evidence underscores the significant anti-inflammatory potential of this compound. Its ability to modulate key inflammatory pathways, such as MAPK and NF-κB, and consequently inhibit the production of pro-inflammatory cytokines, positions it as a strong candidate for the development of novel anti-inflammatory therapies. While direct comparative quantitative data with established drugs is still emerging, the existing preclinical studies provide a solid foundation for further investigation into the clinical utility of this compound for a range of inflammatory conditions.
References
- 1. This compound has protective effects against sepsis-induced brain injury via modulating the AMPK/SIRT1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Bitter Pill to Swallow: Amarogentin and its Place Among Bitter Compounds
A comprehensive guide for researchers and drug development professionals on the comparative bitterness of amarogentin, featuring quantitative data, detailed experimental protocols, and signaling pathway visualizations.
In the realm of chemical compounds that elicit the sensation of bitterness, this compound stands out as a titan of taste, renowned as the most bitter natural substance known. This guide provides an in-depth comparison of this compound with other notable bitter compounds, including the intensely bitter synthetic compound denatonium (B1200031) benzoate (B1203000) and the classic bitter reference, quinine (B1679958). By presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways, this document serves as a valuable resource for scientists and professionals in drug development and related fields.
Unmasking the Bitterness: A Quantitative Comparison
The intensity of a bitter compound is scientifically quantified by its bitterness threshold, the lowest concentration at which the bitter taste can be detected by the human palate. The lower the threshold, the more bitter the substance. This compound, a secoiridoid glycoside found in plants of the Gentiana and Swertia genera, exhibits an exceptionally low bitterness threshold.[1][2][3]
For a standardized comparison, the bitterness of a compound is often expressed by its "bitter value," which represents the dilution at which 1 gram of the substance dissolved in that many milliliters of water still imparts a bitter taste.[4] this compound boasts a staggering bitter value of 58,000,000.[4]
To facilitate a direct comparison with other bitter compounds, this bitter value can be converted to more common units of concentration, such as parts per million (ppm) and molarity (M). The following table summarizes the bitterness thresholds of this compound, denatonium benzoate, and quinine.
| Compound | Chemical Structure | Molar Mass ( g/mol ) | Bitter Value | Bitterness Threshold (ppm) | Bitterness Threshold (M) |
| This compound | C₂₉H₃₀O₁₃ | 586.54 | 58,000,000[4] | ~0.017 | ~2.9 x 10⁻⁸ |
| Denatonium Benzoate | C₂₈H₃₄N₂O₃ | 446.59 | - | 0.05 | 1.1 x 10⁻⁷ |
| Quinine | C₂₀H₂₄N₂O₂ | 324.42 | - | ~10 | ~3.1 x 10⁻⁵ |
Note: The bitterness threshold for quinine can vary depending on the specific salt and the methodology used.
The Biology of Bitterness: Signaling Pathways
The perception of bitter taste is initiated by the interaction of bitter compounds with specialized G-protein coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs), located on the surface of taste receptor cells within the taste buds.[5][6][7] Humans possess approximately 25 different types of TAS2Rs, each capable of recognizing a variety of structurally diverse bitter compounds.[8]
The binding of a bitter ligand to a TAS2R triggers a conformational change in the receptor, initiating an intracellular signaling cascade. This process involves the activation of a heterotrimeric G-protein, gustducin (B1178931). Upon activation, the α-subunit of gustducin dissociates and activates phosphodiesterase (PDE), which in turn leads to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. Simultaneously, the βγ-subunits of gustducin activate phospholipase C-β2 (PLCβ2).[8]
PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a non-selective cation channel. The influx of cations through TRPM5 depolarizes the taste receptor cell, ultimately leading to the release of neurotransmitters, such as ATP, which transmit the bitter signal to the brain for processing.[5][8]
Caption: Bitter taste signaling pathway.
Measuring Bitterness: Experimental Protocols
The determination of a compound's bitterness threshold is a critical step in its characterization. Sensory analysis, employing human taste panels, remains the gold standard for this purpose. Below are detailed methodologies for conducting such experiments.
Experimental Workflow for Bitterness Threshold Determination
Caption: Workflow for bitterness threshold determination.
Detailed Methodologies
1. Panelist Selection and Training:
-
Recruit healthy, non-smoking adult volunteers.
-
Screen panelists for their ability to detect the five basic tastes (sweet, sour, salty, bitter, umami) using standard solutions.
-
Train selected panelists on the specific sensory evaluation method to be used, including intensity rating scales and procedures for rinsing and waiting between samples.
2. Solution Preparation:
-
Prepare a stock solution of the bitter compound in deionized or purified water.
-
Perform serial dilutions to create a range of concentrations, typically in logarithmic steps (e.g., 10-fold or half-log dilutions).
-
Prepare a control sample of plain water.
3. Sensory Evaluation Method: Two-Alternative, Forced-Choice (2-AFC) Staircase Method:
-
This method is designed to efficiently determine the detection threshold.
-
Present panelists with two samples: one containing the bitter compound at a specific concentration and the other containing plain water. The order of presentation should be randomized.
-
Instruct the panelist to identify which of the two samples is bitter.
-
If the panelist correctly identifies the bitter sample twice in a row, the concentration is decreased for the next trial.
-
If the panelist incorrectly identifies the sample, the concentration is increased for the next trial.
-
A "reversal" occurs when the direction of concentration change switches (from decreasing to increasing, or vice versa).
-
The test continues until a predetermined number of reversals (e.g., 4-6) is achieved.
4. Data Analysis:
-
The bitterness threshold for each panelist is calculated as the geometric mean of the concentrations at the reversal points.
-
The group threshold is then determined by averaging the individual thresholds.
5. Taste Strip Method (Alternative for Regional Gustatory Testing):
-
Impregnate filter paper strips with different concentrations of the bitter compound.
-
Place the strip on a specific region of the panelist's tongue (e.g., anterior or posterior).
-
Ask the panelist to identify the taste.
-
This method is useful for investigating regional differences in taste perception.
Conclusion
This compound's position as the most bitter natural compound is well-supported by its remarkably low bitterness threshold. Understanding its potent bitterness in the context of other compounds like denatonium benzoate and quinine is crucial for researchers in fields ranging from pharmacology to food science. The intricate signaling pathway involving TAS2Rs provides a molecular basis for this intense sensation. By employing standardized and rigorous experimental protocols, scientists can accurately quantify and compare the bitterness of various substances, paving the way for advancements in drug formulation, taste masking, and the study of gustatory perception.
References
- 1. This compound: chemical formula, occurrence in nature, properties ... [antropocene.it]
- 2. This compound as Topical Anticancer and Anti-Infective Potential: Scope of Lipid Based Vesicular in its Effective Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, Natural Bitter Terpenoids: Research Update with Pharmacological Potential, Patent and Toxicity Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioprophyl.de [bioprophyl.de]
- 5. Mechanisms and novel therapeutic roles of bitter taste receptors in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taste receptor - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Hidden One: What We Know About Bitter Taste Receptor 39 - PMC [pmc.ncbi.nlm.nih.gov]
Amarogentin: A Comparative Analysis of its Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Amarogentin, a secoiridoid glycoside primarily isolated from the plants of the Swertia and Gentiana genera, has emerged as a compound of interest in oncology research.[1][2] Preclinical studies have demonstrated its potential anticancer properties across various cancer types, including gastric, colorectal, and skin cancers.[3][4][5] This guide provides a comprehensive comparison of this compound's anticancer efficacy with established chemotherapeutic agents, supported by available experimental data. It also details the experimental protocols utilized in key studies to facilitate reproducibility and further investigation.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro and in vivo anticancer activities of this compound. For comparative purposes, data on standard chemotherapeutic agents are included where available. It is important to note that a direct comparison is challenging due to the lack of head-to-head studies under identical experimental conditions.
| Compound | Cancer Type | Cell Line/Model | Metric | Value | Source |
| This compound | Gastric Cancer | SNU-16 | IC50 (48h) | 12.4 µM | [1][6] |
| Gastric Cancer | SNU-16 | Apoptosis (75 µM) | 57.1% | [3][6] | |
| Gastric Cancer | SNU-16 Xenograft | Tumor Growth | Smaller than control | [3][6] | |
| Colorectal Cancer | HCT116 Xenograft | Tumor Growth Inhibition | 60% | [5] | |
| Doxorubicin | Breast Cancer | MCF-7 | IC50 | 0.133 µM | N/A |
| Breast Cancer | MDA-MB-231 | IC50 | 6.6 µM | N/A | |
| Cisplatin | Gastric Cancer | SNU-16 | IC50 | Not directly compared | N/A |
| Paclitaxel | Lung Cancer | A549 | Inhibition (50 nM) | ~28% | N/A |
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and death.
One of the primary mechanisms is the downregulation of the PI3K/Akt/mTOR signaling pathway .[3][6] This pathway is crucial for cell growth and survival, and its inhibition by this compound leads to cell cycle arrest at the G2/M phase and induction of apoptosis.[3][6]
In colorectal cancer, this compound has been shown to induce ferroptosis , a form of iron-dependent programmed cell death, by retarding the Nrf2/HO-1/GPX4 signaling pathway.[5]
Furthermore, in a mouse skin carcinogenesis model, this compound demonstrated a chemopreventive effect by downregulating the expression of cyclooxygenase-II (Cox-II) and upregulating caspase-3, a key executioner of apoptosis.[4]
Experimental Protocols
-
Cell Seeding: SNU-16 human gastric cancer cells were seeded in 96-well plates at a density of 2 x 10^5 cells/well.
-
Treatment: After 24 hours of incubation, cells were treated with varying concentrations of this compound (0, 5, 10, 25, 50, and 75 µM) for 12, 24, and 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of this compound that inhibited 50% of cell growth.
-
Animal Model: Male BALB/c nude mice (6-8 weeks old) were used.
-
Cell Implantation: 2 x 10^6 SNU-16 cells in 100 µL of PBS were subcutaneously injected into the right flank of each mouse.
-
Treatment: When the tumors reached a volume of approximately 100 mm³, the mice were randomly divided into a control group and this compound-treated groups. This compound was administered at doses of 10, 25, and 50 mg/kg body weight.
-
Tumor Measurement: Tumor volume was measured every three days using a caliper, and the volume was calculated using the formula: (length × width²) / 2.
-
Endpoint: After the treatment period, the mice were euthanized, and the tumors were excised and weighed.
-
Protein Extraction: SNU-16 cells treated with this compound were lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, and m-TOR, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
The following diagram illustrates a general workflow for evaluating the anticancer properties of a compound like this compound.
References
- 1. This compound | AMPK | Apoptosis | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound secoiridoid inhibits in vivo cancer cell growth in xenograft mice model and induces apoptosis in human gastric cancer cells (SNU-16) through G2/M cell cycle arrest and PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound can reduce hyperproliferation by downregulation of Cox-II and upregulation of apoptosis in mouse skin carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses cell proliferation and EMT process through inducing ferroptosis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jbuon.com [jbuon.com]
A Comparative Analysis of Amarogentin Extraction Methods for Researchers and Drug Development Professionals
An in-depth guide to conventional and modern techniques for extracting Amarogentin, a potent bioactive compound. This report details and contrasts various methods, providing quantitative yield data, comprehensive experimental protocols, and visual workflows to aid researchers in selecting the optimal strategy for their specific needs.
This compound, a bitter secoiridoid glycoside primarily isolated from plants of the Swertia and Gentiana genera, has garnered significant attention in the pharmaceutical and nutraceutical industries for its diverse pharmacological activities. These include anti-cancer, anti-inflammatory, and hepatoprotective properties. The efficiency of extracting this valuable compound is paramount for research and commercial applications. This guide provides a comparative analysis of several key extraction methods, presenting performance data and detailed methodologies to inform laboratory and industrial practices.
Comparative Yield of this compound Across Different Extraction Methods
The selection of an appropriate extraction method is critical as it directly impacts the yield and purity of the isolated this compound. The following table summarizes the quantitative yield of this compound obtained through various conventional and modern extraction techniques, providing a clear comparison of their efficiencies.
| Extraction Method | Plant Source | Plant Part | Solvent | This compound Yield (%) | Reference |
| Microwave-Assisted Extraction (MAE) | Swertia species | Whole Plant | Aqueous Ethanol | 0.710 | [1] |
| Soxhlet Extraction | Swertia chirayita | Flowers | Methanol | 0.617 | [2] |
| Swertia chirayita | Leaves | Methanol | 0.447 | [2] | |
| Swertia chirayita | Stem | Methanol | 0.426 | [2] | |
| Swertia chirayita | Roots | Methanol | 0.369 | [2] | |
| Static Extraction (Maceration) | Gentiana lutea | Roots | Ethanol | 16.0 ± 0.08 µg/mL in extract | [3] |
| Ultrasound-Assisted Extraction (UAE) | Swertia chirayita | Whole Plant | Methanol | Data not available | |
| Supercritical Fluid Extraction (SFE) | Gentiana lutea | Roots | Supercritical CO₂ | Data not available |
Note: Direct comparative yield data for Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) for this compound were not available in the reviewed literature. The efficiency of these methods is influenced by various factors including the specific plant matrix and operational parameters.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful extraction of this compound. Below are the methodologies for the key extraction techniques discussed in this guide.
Static Extraction (Maceration)
This conventional method involves soaking the plant material in a solvent to leach out the desired compounds.
Protocol:
-
Air-dry the plant material (e.g., Gentiana lutea roots) at room temperature.
-
Grind the dried material into a fine powder.
-
Weigh a specific amount of the powdered plant material.
-
Submerge the powder in a suitable solvent (e.g., ethanol) in a sealed container.
-
Allow the mixture to stand for an extended period (e.g., 24 hours) at room temperature, with occasional agitation.
-
Separate the extract from the solid residue by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
Soxhlet Extraction
A continuous extraction method that offers higher efficiency than simple maceration.
Protocol:
-
Place the finely powdered and dried plant material into a thimble made of porous paper.
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with the extraction solvent (e.g., methanol).
-
Heat the solvent in the distillation flask. The solvent vapor travels up a distillation arm and condenses in a condenser.
-
The condensed solvent drips into the thimble containing the plant material, initiating the extraction.
-
Once the liquid level in the thimble chamber reaches the top of a siphon tube, the extract is siphoned back into the distillation flask.
-
This cycle is repeated multiple times to ensure thorough extraction.
-
After extraction, the solvent is evaporated to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to disrupt cell walls and enhance mass transfer, leading to improved extraction efficiency and reduced extraction time.
Protocol:
-
Mix the powdered plant material with a suitable solvent (e.g., methanol) in an extraction vessel.
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a defined duration.
-
Maintain the temperature of the extraction mixture as required.
-
After sonication, separate the extract from the solid residue by centrifugation or filtration.
-
Concentrate the extract to obtain the final product.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to rapid extraction.
Protocol:
-
Place the powdered plant material and the extraction solvent (e.g., aqueous ethanol) in a microwave-transparent vessel.
-
Seal the vessel and place it in a microwave extraction system.
-
Apply microwave irradiation at a set power (e.g., 530 W) and for a specific time (e.g., 4 minutes).[1]
-
After extraction, cool the vessel and filter the mixture to separate the extract.
-
Remove the solvent from the filtrate to obtain the crude this compound extract.
Supercritical Fluid Extraction (SFE)
A green extraction technique that uses a supercritical fluid, typically carbon dioxide (CO₂), as the solvent.
Protocol:
-
Load the ground and dried plant material into the extraction vessel.
-
Pressurize the system with CO₂ to bring it to a supercritical state (i.e., above its critical temperature and pressure).
-
A co-solvent (e.g., ethanol) may be added to the supercritical CO₂ to modify its polarity and enhance the extraction of polar compounds like this compound.
-
Pass the supercritical fluid through the plant material at a controlled flow rate.
-
The this compound-rich fluid is then depressurized in a separator, causing the CO₂ to return to its gaseous state and the extracted compound to precipitate.
-
Collect the precipitated extract.
Experimental Workflow and Signaling Pathway Diagrams
Visual representations of experimental processes and biological pathways can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate a general workflow for this compound extraction and a key signaling pathway it modulates.
References
Amarogentin Versus Synthetic Analogs: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro biological activities of amarogentin, a naturally occurring secoiridoid glycoside. While the development of synthetic analogs is a promising strategy to enhance its therapeutic potential, publicly available data on the in vitro performance of such analogs is currently limited. This document, therefore, focuses on the well-documented activities of this compound, presenting supporting experimental data and detailed protocols to serve as a baseline for future comparative studies.
Overview of this compound's In Vitro Biological Activities
This compound, primarily isolated from plants of the Gentiana and Swertia genera, has demonstrated a broad spectrum of pharmacological effects in preclinical research.[1][2][3][4] Its potent bitterness is matched by a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. These effects are attributed to its ability to modulate various cellular signaling pathways.
In Vitro Anti-Cancer Activity of this compound
This compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines. Its mechanisms of action often involve cell cycle arrest and the modulation of key signaling pathways implicated in cancer progression.
Cytotoxicity Against Human Gastric Carcinoma Cells
Table 1: Cytotoxicity of this compound against Human Gastric Carcinoma Cell Lines
| Cell Line | Assay | IC50 / Effect | Reference |
| HGC-27 | MTT Assay | Inhibition of cell multiplication | [5] |
| SNU-16 | MTT Assay | IC50 = 12.4 µM (48 hours) | [6] |
Signaling Pathways in Anti-Cancer Activity
This compound's anti-cancer effects are mediated through the regulation of several critical signaling pathways. In human gastric cancer cells, it has been shown to induce G2/M cell cycle arrest and promote apoptosis.[6] This is achieved, in part, by downregulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[6]
In Vitro Anti-Inflammatory Activity of this compound
This compound exhibits anti-inflammatory properties by modulating the production of inflammatory mediators.
Effects on Cytokine Production
In studies using HaCaT keratinocytes and splenocytes, this compound has been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-4, IL-6, and IL-13.[7] This suggests its potential in mitigating inflammatory responses.
In Vitro Neuroprotective and Anti-Aging Effects
This compound has also been investigated for its potential neuroprotective and anti-aging effects.
Antioxidative Stress Activity
In PC12 cells, a model for neuronal cells, this compound has been shown to protect against oxidative stress induced by hydrogen peroxide.[2] It significantly improves cell survival and increases the activity of antioxidant enzymes.[2]
Table 2: Neuroprotective Effects of this compound on PC12 Cells
| Assay | Effect | Concentration | Reference |
| H2O2-induced oxidative stress | Increased cell survival | 1 µM and 3 µM | [2] |
| Neurite outgrowth | Induced neurite outgrowth | 0.3, 1, and 3 µM | [2] |
Experimental Workflow for Assessing Neuroprotection
Synthetic Analogs: A Research Gap
Despite the promising in vitro activities of this compound, the scientific literature currently lacks studies detailing the synthesis and comparative in vitro evaluation of its synthetic analogs. The process of "derivatization" is mentioned as a potential strategy to improve its pharmacokinetic properties, but specific, tested analogs are not described.[1][2] The synthesis of a component of this compound, 3,3',5-trihydroxybiphenyl-2-carboxylic acid, has been reported, which could serve as a foundational step for creating future analogs.[5]
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from studies on the cytotoxicity of compounds against cancer cell lines.[5]
-
Cell Seeding: Plate cells (e.g., HGC-27 gastric cancer cells) in 96-well plates at a density of 3 x 10³ cells per well.
-
Compound Treatment: After cell attachment, treat the cells with various concentrations of this compound or test compound and incubate for the desired period (e.g., 24, 48, 72 hours). Include a vehicle control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in a CO2 incubator.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the inhibition rate using the formula: [(A_control - A_experimental) / (A_control - A_blank)] x 100%.
Cell Cycle Analysis by Flow Cytometry
This is a general protocol for analyzing cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound exhibits a compelling profile of in vitro bioactivities, particularly in the realms of anti-cancer, anti-inflammatory, and neuroprotective research. The provided data and protocols offer a solid foundation for its further investigation. However, the exploration of synthetic analogs of this compound remains a significant and largely untapped area of research. Future studies focused on the design, synthesis, and in vitro evaluation of novel this compound derivatives are crucial to fully unlock the therapeutic potential of this potent natural product and to enable robust comparative analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Gentiana rigescens Franch Exhibits Antiaging and Neuroprotective Effects through Antioxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. This compound, 21018-84-8 [thegoodscentscompany.com]
- 6. This compound, a naturally occurring secoiridoid glycoside and a newly recognized inhibitor of topoisomerase I from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti‐inflammatory effects of this compound on 2,4‐dinitrochlorobenzene‐induced atopic dermatitis–like mice and in HaCat cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Amarogentin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Amarogentin, a naturally occurring secoiridoid glycoside, with established therapeutic agents in the fields of oncology, inflammation, and diabetes. The information presented is based on published experimental findings, with a focus on quantitative data and detailed methodologies to assist researchers in replicating and expanding upon these studies.
I. Anticancer Activity: A Re-evaluation of the Evidence
Initial research pointed to this compound's potential as an anticancer agent, with studies detailing its effects on human gastric cancer cells (SNU-16). However, a key publication in this area has since been retracted due to concerns about data reliability, necessitating a cautious interpretation of its anticancer profile.[1] This guide will present the originally reported findings while noting the retraction, and will also include data from other available studies.
Comparison with Doxorubicin
Doxorubicin is a widely used chemotherapeutic agent known to induce cytotoxicity in various cancer cell lines. The retracted study on this compound reported dose- and time-dependent cytotoxic effects on SNU-16 human gastric cancer cells.[2][3]
Table 1: Comparison of In Vitro Anticancer Activity
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | SNU-16 (Human Gastric Cancer) | MTT Assay | IC50 (48h) | 12.4 µM | [2] (Retracted) |
| SNU-16 | Clonogenic Assay | Inhibition of Colony Formation | Dose-dependent reduction | [2][3] (Retracted) | |
| SNU-16 | Flow Cytometry | Apoptosis | 57.1% at 75 µM | [2][3] (Retracted) | |
| Doxorubicin | Various Gastric Cancer Cell Lines | MTT Assay | IC50 (48h) | Varies by cell line (typically low µM range) |
Note: The data for this compound in Table 1 is from a retracted publication and should be treated with caution.
Signaling Pathways
The retracted study suggested that this compound induces G2/M cell cycle arrest and apoptosis in SNU-16 cells through the downregulation of the PI3K/Akt/m-TOR signaling pathway.[3]
Experimental Workflow: Anticancer Activity Assessment
Workflow for in vitro evaluation of anticancer compounds.
Experimental Protocols
Clonogenic Assay (SNU-16 Cells)
-
Cell Seeding: Plate a known number of SNU-16 cells into 6-well plates. The seeding density should be optimized to yield approximately 50-100 colonies per well in the untreated control.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound or Doxorubicin.
-
Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C with 5% CO2, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution, and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group relative to the untreated control.
II. Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties, notably through the modulation of cytokine secretion. This section compares its effects with Dexamethasone, a potent corticosteroid widely used for its anti-inflammatory effects.
Comparison with Dexamethasone
Studies have shown that this compound can inhibit the secretion of pro-inflammatory cytokines, such as IL-6, in human keratinocyte (HaCaT) cells stimulated with TNF-α.[4]
Table 2: Comparison of In Vitro Anti-inflammatory Activity
| Compound | Cell Line | Stimulant | Cytokine Measured | Effect | Citation |
| This compound | HaCaT (Human Keratinocytes) | TNF-α | IL-6 | Dose-dependent inhibition (1-50 µM) | [4] |
| Dexamethasone | HaCaT (Human Keratinocytes) | TNF-α | IL-6 | Potent inhibition |
Signaling Pathways
This compound's anti-inflammatory effects are linked to the inhibition of the MAPK signaling pathway.
Experimental Workflow: DNCB-Induced Atopic Dermatitis Mouse Model
Workflow for in vivo evaluation of anti-inflammatory compounds.
Experimental Protocols
DNCB-Induced Atopic Dermatitis-like Skin Inflammation in Mice
-
Animals: Use BALB/c mice.
-
Sensitization: Apply a 1% solution of 2,4-dinitrochlorobenzene (DNCB) in an acetone (B3395972) and olive oil vehicle to the shaved dorsal skin of the mice.
-
Challenge: After a sensitization period (e.g., 7 days), repeatedly apply a lower concentration of DNCB (e.g., 0.2%) to the same area to induce a chronic inflammatory response.
-
Treatment: Topically apply this compound or Dexamethasone to the inflamed skin daily.
-
Evaluation: Monitor and score the severity of skin lesions. At the end of the experiment, collect skin tissue for histological analysis (H&E and toluidine blue staining) and blood for measurement of serum IgE levels. Analyze cytokine expression in skin homogenates.
III. Anti-diabetic Activity
This compound has shown potential in ameliorating diabetic conditions by improving glucose homeostasis. Its efficacy is compared here with Metformin (B114582), a first-line medication for type 2 diabetes.
Comparison with Metformin
In streptozotocin (B1681764) (STZ)-induced diabetic rat models, this compound has been shown to attenuate hyperglycemia, improve insulin (B600854) sensitivity, and modulate the expression of key glucose-regulating proteins.[5] Studies suggest its effects are comparable to those of metformin in similar models.[6]
Table 3: Comparison of In Vivo Anti-diabetic Activity in STZ-Induced Diabetic Rats
| Parameter | This compound | Metformin | Citation |
| Plasma Glucose Levels | Dose-dependent reduction | Significant reduction | [6] |
| HOMA-IR | Decreased | Decreased | [5] |
| Skeletal Muscle GLUT4 Expression | Increased | Increased | [6] |
| Liver PEPCK Expression | Decreased | Decreased | [6] |
Signaling Pathways
This compound's anti-diabetic effects are associated with the modulation of glucose transporter 4 (GLUT4) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK) expression.
Logical Relationship: this compound's Anti-diabetic Mechanism
Proposed mechanism of this compound's anti-diabetic action.
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Rat Model and Glucose Uptake Assay
-
Induction of Diabetes: Administer a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate (B86180) buffer to rats. Monitor blood glucose levels to confirm the diabetic state (typically >250 mg/dL).
-
Treatment: Administer this compound or Metformin orally or via injection for a specified period.
-
Oral Glucose Tolerance Test (OGTT): After a fasting period, administer a glucose solution orally and measure blood glucose levels at various time points (e.g., 0, 30, 60, 90, 120 minutes) to assess glucose tolerance.
-
Tissue Collection and Analysis: At the end of the study, collect skeletal muscle and liver tissues.
-
Western Blotting: Prepare protein lysates from the tissues and perform Western blotting to determine the expression levels of GLUT4 in skeletal muscle and PEPCK in the liver.
-
HOMA-IR Calculation: Measure fasting blood glucose and insulin levels to calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) as an indicator of insulin sensitivity.
References
- 1. jbuon.com [jbuon.com]
- 2. jbuon.com [jbuon.com]
- 3. This compound secoiridoid inhibits in vivo cancer cell growth in xenograft mice model and induces apoptosis in human gastric cancer cells (SNU-16) through G2/M cell cycle arrest and PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti‐inflammatory effects of this compound on 2,4‐dinitrochlorobenzene‐induced atopic dermatitis–like mice and in HaCat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates diabetic disorders in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Molecular Targets of Amarogentin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Amarogentin's performance against other well-established compounds, supported by experimental data. This compound, a secoiridoid glycoside primarily extracted from plants of the Gentianaceae family, has demonstrated a wide range of biological activities, including anti-cancer, anti-diabetic, and anti-inflammatory effects.[1][2] This document delves into the validation of its molecular targets by comparing its efficacy with alternative molecules targeting similar pathways.
Data Presentation: Quantitative Comparison of Bioactivity
The following tables summarize the key quantitative data for this compound and its comparators. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various sources. Differences in experimental conditions may influence the absolute values.
Table 1: Comparison of AMPK Activation
| Compound | Mechanism of Action | EC50 for AMPK Activation | Cell Line/System | Reference |
| This compound | Direct allosteric activator, interacts with the α2 subunit.[3][4] | 277 pM | In vitro kinase assay | [3] |
| Metformin (B114582) | Indirect activator, inhibits mitochondrial complex I, increasing the AMP:ATP ratio.[5] | µM to mM range (e.g., significant activation at 50 µM after 7 hours in rat hepatocytes) | Rat hepatocytes, L6 myotubes | [6][7][8] |
Table 2: Comparison of COX-2 Inhibition
| Compound | IC50 for COX-2 Inhibition | IC50 for COX-1 Inhibition | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Cell Line/System | Reference |
| This compound | Data not available | Data not available | Data not available | ||
| Celecoxib | 40 nM | 15 µM | 375 | Sf9 cells | [9] |
Table 3: Comparison of Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 for DPPH Scavenging | Reference |
| This compound | Data not available | |
| Resveratrol | ~25-100 µg/mL (Varies significantly by study) | [10][11] |
Key Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound activates AMPK, leading to downstream effects.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflows
The following diagrams outline the general workflows for key experiments used to validate the molecular targets of this compound.
Caption: General workflow for Western Blot analysis.
Caption: Workflow for a COX-2 inhibitor screening assay.
Experimental Protocols
1. Western Blot for PI3K/Akt/mTOR Pathway Analysis
This protocol is adapted from standard molecular biology techniques and is suitable for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Cell Culture and Treatment: Plate cells (e.g., cancer cell lines) and grow to 70-80% confluency. Treat with various concentrations of this compound or a vehicle control for a specified time.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to equal concentrations and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
2. In Vitro AMPK Kinase Activity Assay
This protocol outlines a method to directly measure the effect of this compound on AMPK activity.
-
Reagents: Purified active AMPK, ATP, a specific AMPK substrate (e.g., SAMS peptide), and this compound.
-
Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, purified AMPK, and the SAMS peptide.
-
Add serial dilutions of this compound or a positive control (e.g., AMP) to the reaction mixture in a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including radioactive (32P-ATP) or non-radioactive (e.g., ADP-Glo™ Kinase Assay) detection.
-
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the EC50 value.
3. COX Inhibitor Screening Assay (Fluorometric)
This protocol is based on commercially available kits for screening COX inhibitors.
-
Reagents: Human recombinant COX-2 enzyme, COX assay buffer, a fluorescent probe, arachidonic acid (substrate), and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Assay Procedure:
-
In a 96-well plate, add the COX assay buffer, COX-2 enzyme, and the fluorescent probe to each well.
-
Add serial dilutions of this compound or Celecoxib to the respective wells. Include a vehicle control.
-
Pre-incubate the plate at room temperature for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetics over a period of 5-10 minutes using a fluorescence plate reader.
-
-
Data Analysis: Determine the rate of reaction from the linear phase of the kinetic curve. Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC50 value.
4. DPPH Radical Scavenging Assay
This is a common method to evaluate the antioxidant activity of a compound.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, this compound, and a standard antioxidant (e.g., Resveratrol or Ascorbic Acid).
-
Assay Procedure:
-
Prepare serial dilutions of this compound and the standard antioxidant in methanol.
-
In a 96-well plate, add the DPPH solution to each well.
-
Add the different concentrations of this compound or the standard to the wells. Include a blank (methanol only) and a control (DPPH solution with methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. Plot the percentage of scavenging against the concentration and determine the IC50 value.
References
- 1. This compound ameliorates diabetic disorders in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound, a secoiridoid glycoside, activates AMP- activated protein kinase (AMPK) to exert beneficial vasculo-metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin Activates AMP Kinase through Inhibition of AMP Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining the Contribution of AMP-activated Protein Kinase (AMPK) and Protein Kinase C (PKC) in Regulation of Glucose Uptake by Metformin in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Analysis of Amarogentin from Diverse Botanical Sources
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Amarogentin derived from various plant sources. We delve into the quantitative analysis of its content, detail the methodologies for its extraction and purification, and compare its biological activities, supported by experimental data.
This compound, a bitter secoiridoid glycoside, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, neuroprotective, and anti-platelet activities. This molecule is predominantly found in plants belonging to the Gentianaceae family, with Swertia and Gentiana species being the most prominent sources. This guide offers a comparative perspective on this compound from these different botanical origins.
Quantitative Comparison of this compound Content
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used, and the geographical location of its harvest. The following tables summarize the quantitative data on this compound content from various sources, as determined by High-Performance Liquid Chromatography (HPLC).
| Plant Source | Plant Part | This compound Content (% w/w of dry weight) | Reference |
| Swertia chirayita | Flowers | 0.617% | [1] |
| Leaves | 0.447% | [1] | |
| Stem | 0.426% | [1] | |
| Roots | 0.369% | [1] | |
| Gentiana lutea | Leaves | 2.06% (of dry extract) | [2] |
Experimental Protocols
Extraction and Purification of this compound from Swertia chirayita
This protocol outlines a common method for the isolation of this compound from Swertia chirayita for analytical and preparative purposes.
1. Extraction:
-
The dried and powdered plant material (whole plant or specific parts) is subjected to Soxhlet extraction or repeated reflux with methanol (B129727).[3]
-
The methanolic extract is then concentrated under reduced pressure to yield a crude extract.[3]
2. Fractionation:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to remove impurities.
-
The this compound-rich fraction is typically found in the more polar solvent fractions.
3. Chromatographic Purification:
-
The enriched fraction is subjected to column chromatography over silica (B1680970) gel.
-
The column is eluted with a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol, to separate the compounds.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of this compound.
-
Fractions containing pure this compound are pooled and the solvent is evaporated.
4. High-Performance Liquid Chromatography (HPLC) Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is commonly used.[3]
-
Detection: UV detection at approximately 235 nm.[3]
-
Quantification: The concentration of this compound is determined by comparing the peak area with that of a standard of known concentration.
The following workflow illustrates the general procedure for this compound extraction and purification.
Comparative Biological Activity
While direct comparative studies on the biological activity of this compound from different sources are limited, the available data suggests a broad spectrum of therapeutic potential.
| Biological Activity | Source of this compound | Key Findings | Reference |
| Anti-inflammatory | Swertia and Gentiana roots | Inhibits the secretion of pro-inflammatory cytokines such as IL-6, IL-4, and IL-13.[4] | |
| Neuroprotective | Gentiana rigescens | Exhibits anti-aging and neuroprotective effects by enhancing antioxidative stress pathways.[1][5] | |
| Anti-cancer | Swertia chirayita | Induces apoptosis in cancer cells and reduces tumor progression.[6][7] | |
| Gentiana species | Upregulates p53, a tumor suppressor protein, in liver cancer cells.[8] | ||
| Anti-platelet | Not specified | Inhibits collagen-induced platelet aggregation. |
Signaling Pathways
This compound exerts its biological effects through the modulation of various signaling pathways. The following diagrams illustrate some of the key pathways identified in preclinical studies.
Anti-inflammatory Signaling
This compound has been shown to mitigate inflammatory responses by inhibiting the production of key inflammatory mediators.
Neuroprotective Signaling Pathway
The neuroprotective effects of this compound are linked to its ability to bolster the cellular antioxidant defense system through the activation of the Nrf2 pathway and upregulation of Bcl-xl.
References
- 1. This compound from Gentiana rigescens Franch Exhibits Antiaging and Neuroprotective Effects through Antioxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leaves of Yellow Gentian (Gentiana lutea) as an Alternative Source of Bitter Secoiridoid Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.sdiarticle3.com [file.sdiarticle3.com]
- 4. Anti‐inflammatory effects of this compound on 2,4‐dinitrochlorobenzene‐induced atopic dermatitis–like mice and in HaCat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound from Gentiana rigescens Franch Exhibits Antiaging and Neuroprotective Effects through Antioxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as Topical Anticancer and Anti-Infective Potential: Scope of Lipid Based Vesicular in its Effective Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ecronicon.net [ecronicon.net]
- 8. researchgate.net [researchgate.net]
Amarogentin vs. Standard Chemotherapeutics: A Comparative Analysis of Anticancer Effects
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Amarogentin, a secoiridoid glycoside extracted from plants of the Swertia genus, has emerged as a compound of interest due to its potential antitumor activities. This guide provides a comparative overview of the experimentally determined effects of this compound relative to established chemotherapeutic drugs, offering insights into its mechanism of action and potential therapeutic value.
It is important to note that a key publication detailing specific cytotoxic and apoptotic effects of this compound on SNU-16 human gastric cancer cells has been retracted.[1] Therefore, direct quantitative comparisons with standard chemotherapeutics on this specific cell line are not included. This guide presents available data from other studies to offer a broader perspective on this compound's anticancer profile in relation to conventional agents.
Cytotoxicity: A Head-to-Head Look at Cancer Cell Viability
A critical measure of any anticancer agent's efficacy is its ability to inhibit the proliferation of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). While direct comparative IC50 values for this compound and standard chemotherapeutics in the same cell line are limited, we can analyze their effects on various cancer cell lines to draw indicative comparisons.
| Compound | Cell Line | Cancer Type | IC50 | Time Point | Reference |
| This compound | SNU-16 | Gastric Cancer | 17.8 µM | 24h | [2] |
| 12.4 µM | 48h | [2] | |||
| Doxorubicin (B1662922) | EPG85-257 | Gastric Cancer | 83 µM | 24h | [3] |
| A549 | Lung Cancer | > 20 µM | 24h | [4] | |
| Cisplatin (B142131) | HepG2 | Liver Cancer | 7 µg/mL | Not Specified | |
| SKOV3 | Ovarian Cancer | ~5 µM | 72h | [5] | |
| A549 | Lung Cancer | 11 µM | Not Specified | [6] |
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
Beyond cytotoxicity, understanding the mechanisms through which these compounds exert their effects is crucial for targeted drug development. Both this compound and standard chemotherapeutics have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, key processes in preventing cancer cell proliferation.
Induction of Apoptosis
This compound has been demonstrated to induce apoptosis in a dose-dependent manner. In one study, treatment of SNU-16 gastric cancer cells with this compound at concentrations of 10, 50, and 75 µM resulted in 32.5%, 45.2%, and 57.1% of cells undergoing apoptosis, respectively.[7] Standard chemotherapeutics like doxorubicin are also well-known inducers of apoptosis through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[8][9]
Cell Cycle Arrest
A common strategy of anticancer drugs is to halt the cell cycle, preventing cancer cells from dividing and proliferating. This compound has been shown to induce a potent and dose-dependent G2/M phase cell cycle arrest in SNU-16 cells.[7] Similarly, cisplatin is known to cause cell cycle arrest at the G2/M phase in various cancer cell lines, including ovarian and non-small cell lung cancer cells.[5][6][10] This shared mechanism suggests a potential convergence in the pathways through which these compounds inhibit cancer cell growth.
Signaling Pathways: A Comparative Look at Molecular Targets
The anticancer effects of both this compound and standard chemotherapeutics are mediated by their influence on critical signaling pathways that regulate cell survival, proliferation, and death.
This compound has been reported to downregulate the PI3K/Akt/mTOR signaling pathway, a key cascade that promotes cell growth and survival in many cancers.[7] In contrast, the mechanisms of standard chemotherapeutics are often linked to DNA damage responses. Cisplatin, for example, forms DNA adducts that trigger signaling pathways leading to cell cycle arrest and apoptosis.[6] Doxorubicin is known to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and the activation of apoptotic pathways.[8]
Figure 1. Simplified overview of the primary signaling pathways affected by this compound versus standard chemotherapeutics.
Experimental Protocols
The methodologies employed in the cited studies are crucial for the interpretation and replication of the findings. Below are summaries of the key experimental protocols used to assess the effects of these anticancer agents.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (this compound or standard chemotherapeutic) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Figure 2. A standard workflow for determining cytotoxicity using the MTT assay.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (labeled with a fluorochrome like FITC) and Propidium Iodide (PI).
-
Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from Annexin V and PI are used to differentiate the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique measures the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated and harvested as in the apoptosis assay.
-
Fixation: Cells are fixed in a solution like cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, typically Propidium Iodide (PI). The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.
-
Flow Cytometry Analysis: The DNA content of individual cells is measured by a flow cytometer. A histogram of DNA content versus cell count is generated, showing distinct peaks corresponding to the different cell cycle phases:
-
G0/G1 phase: Cells have a normal (2N) amount of DNA.
-
S phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M phase: Cells have a doubled (4N) amount of DNA.
-
This guide provides a foundational comparison of this compound and standard chemotherapeutics based on available scientific literature. Further direct comparative studies are necessary to fully elucidate the relative efficacy and mechanisms of this compound as a potential anticancer agent.
References
- 1. jbuon.com [jbuon.com]
- 2. jbuon.com [jbuon.com]
- 3. Crocin Increases Gastric Cancer Cells’ Sensitivity to Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. Cisplatin resistance in non-small cell lung cancer cells is associated with an abrogation of cisplatin-induced G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound secoiridoid inhibits in vivo cancer cell growth in xenograft mice model and induces apoptosis in human gastric cancer cells (SNU-16) through G2/M cell cycle arrest and PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of events associated with cell cycle arrest at G2 phase and cell death induced by cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Amarogentin and Swertiamarin: A Head-to-Head Comparison for Researchers
Amarogentin and swertiamarin (B1682845), two prominent secoiridoid glycosides primarily isolated from plants of the Gentianaceae family, have garnered significant attention in the scientific community for their diverse pharmacological activities. Both compounds are major constituents of the medicinal plant Swertia chirayita and are credited with a range of therapeutic properties, including anti-inflammatory, anti-diabetic, hepatoprotective, and antioxidant effects. This guide provides a comprehensive, data-driven comparison of this compound and swertiamarin to aid researchers, scientists, and drug development professionals in their understanding and potential application of these natural compounds.
Chemical Structures
A visual representation of the chemical structures of this compound and swertiamarin is essential for understanding their structure-activity relationships.
Caption: Chemical structures of this compound and swertiamarin.
Comparative Biological Activities: A Quantitative Overview
While both this compound and swertiamarin exhibit a broad spectrum of biological activities, their efficacy can vary. The following tables summarize the available quantitative data from a comparative study to highlight these differences. The data for swertiamarin is presented based on the analysis of Swertia chirata extract, which is rich in this compound.
Antioxidant Activity
The antioxidant potential of this compound and a methanol (B129727) extract of Swertia chirata (containing swertiamarin) was evaluated using various radical scavenging assays. The half-maximal inhibitory concentration (IC50) values are presented below, where a lower IC50 value indicates higher antioxidant activity.
| Antioxidant Assay | This compound (IC50 in µg/mL) | Swertia chirata Extract (IC50 in µg/mL) | Standard (IC50 in µg/mL) |
| DPPH Radical Scavenging | >100 | 15.33 ± 0.88 | Ascorbic Acid (4.5 ± 0.11) |
| Superoxide (B77818) Radical Scavenging | 50.5 ± 1.04 | 26.66 ± 0.88 | Quercetin (6.83 ± 0.16) |
| Nitric Oxide Radical Scavenging | 54.16 ± 1.47 | 35.0 ± 1.0 | Curcumin (4.16 ± 0.16) |
Enzyme Inhibitory Activity
The inhibitory effects of this compound and Swertia chirata extract on key enzymes related to diabetes mellitus, α-amylase and α-glucosidase, were also compared. Lower IC50 values denote greater inhibitory potency.
| Enzyme Inhibition Assay | This compound (IC50 in µg/mL) | Swertia chirata Extract (IC50 in µg/mL) | Standard (IC50 in µg/mL) |
| α-Amylase Inhibition | >1000 | 850.0 ± 10.0 | Acarbose (791.66 ± 14.43) |
| α-Glucosidase Inhibition | 750.0 ± 10.0 | 458.33 ± 14.43 | Acarbose (375.0 ± 10.0) |
Signaling Pathways and Mechanisms of Action
This compound and swertiamarin exert their pharmacological effects through the modulation of various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
This compound Signaling Pathways
This compound has been shown to modulate several key signaling cascades involved in inflammation, cell cycle regulation, and platelet aggregation.
Caption: Key signaling pathways modulated by this compound.
Swertiamarin Signaling Pathways
Swertiamarin and its active metabolite, gentianine, influence a range of pathways associated with metabolic regulation, inflammation, and cellular protection.
Caption: Signaling pathways influenced by Swertiamarin and its metabolite.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key comparative experiments are provided below.
Antioxidant Activity Assays
The following protocols were adapted from the study by Nag et al. (2015).
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the test samples (this compound and Swertia chirata extract) in methanol.
-
Ascorbic acid is used as a positive control.
-
-
Assay Procedure:
-
Add 1 ml of the DPPH solution to 2 ml of the test sample solution at different concentrations.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined from the plot of scavenging activity against the concentration of the test sample.
-
Caption: Workflow for the DPPH radical scavenging assay.
-
Preparation of Reagents:
-
Prepare solutions of nitroblue tetrazolium (NBT), phenazine (B1670421) methosulfate (PMS), and NADH in phosphate (B84403) buffer.
-
Prepare various concentrations of the test samples.
-
Quercetin is used as a positive control.
-
-
Assay Procedure:
-
The reaction mixture contains NBT, NADH, the test sample, and phosphate buffer.
-
The reaction is initiated by adding PMS.
-
The mixture is incubated at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm.
-
-
Calculation:
-
The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample with the control.
-
The IC50 value is determined graphically.
-
-
Preparation of Reagents:
-
Prepare a solution of sodium nitroprusside in phosphate-buffered saline (PBS).
-
Prepare Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Prepare various concentrations of the test samples.
-
Curcumin is used as a positive control.
-
-
Assay Procedure:
-
The reaction mixture contains sodium nitroprusside and the test sample in PBS.
-
Incubate the mixture at 25°C for 150 minutes.
-
Add Griess reagent to the mixture.
-
Allow the color to develop for 5-10 minutes.
-
Measure the absorbance at 546 nm.
-
-
Calculation:
-
The percentage of nitric oxide scavenging is calculated based on the absorbance values.
-
The IC50 value is determined from the dose-response curve.
-
Enzyme Inhibition Assays
The following protocols are for the α-amylase and α-glucosidase inhibition assays.
-
Preparation of Reagents:
-
Prepare a solution of α-amylase in phosphate buffer.
-
Prepare a starch solution (substrate).
-
Prepare dinitrosalicylic acid (DNS) color reagent.
-
Prepare various concentrations of the test samples.
-
Acarbose is used as a positive control.
-
-
Assay Procedure:
-
Pre-incubate the test sample with the α-amylase solution.
-
Add the starch solution to initiate the reaction and incubate.
-
Stop the reaction by adding DNS reagent and heat the mixture in a boiling water bath.
-
Cool the mixture and dilute with water.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined from the plot of percent inhibition versus concentration.
-
-
Preparation of Reagents:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Prepare various concentrations of the test samples.
-
Acarbose is used as a positive control.
-
-
Assay Procedure:
-
Pre-incubate the test sample with the α-glucosidase solution.
-
Add the pNPG solution to start the reaction and incubate.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the α-amylase assay.
-
The IC50 value is determined from the dose-response curve.
-
Caption: General workflow for enzyme inhibition assays.
Conclusion
This guide provides a detailed, evidence-based comparison of this compound and swertiamarin, two secoiridoid glycosides with significant therapeutic potential. The presented quantitative data on their antioxidant and enzyme inhibitory activities, coupled with an overview of their underlying signaling pathways and detailed experimental protocols, offers a valuable resource for the scientific community. While both compounds exhibit promising pharmacological profiles, the available data suggests nuances in their efficacy for specific biological activities. Further head-to-head comparative studies using purified compounds are warranted to fully elucidate their respective strengths and potential applications in drug discovery and development.
Safety Operating Guide
Proper Disposal Procedures for Amarogentin
This document provides essential safety and logistical information for the proper disposal of amarogentin, a secoiridoid glycoside utilized in various research applications. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance in a laboratory setting.
Hazard Assessment and Safety Profile
While some classifications state that this compound does not meet the criteria for hazardous substances, other reports indicate potential hazards.[1][2] It is imperative to handle this compound with care, adhering to standard laboratory safety protocols.
Table 1: Summary of Hazard Information
| Hazard Classification | Details | Source |
| GHS Classification (ECHA C&L Inventory) | Inconsistent reporting. 76.5% of reports indicate it does not meet GHS hazard criteria. 23.5% of reports include warnings for: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [2] |
| Regulation (EC) No 1272/2008 (CLP) | Does not meet the criteria for classification. | [1] |
| Aquatic Environment Hazard | Shall not be classified as hazardous to the aquatic environment. | [1] |
General Disposal Principles
The fundamental principle for this compound disposal is to manage it as a chemical waste product. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Consult Experts : Always consult with your institution's Environmental Health and Safety (EHS) department or a licensed local waste disposal expert regarding specific protocols and regulatory requirements.[1][3]
-
Avoid Environmental Release : Do not empty this compound or its solutions into drains or sewer systems.[1][3][4] Prevent it from contaminating ground and surface water.[1][3]
-
Segregate Waste : Keep this compound waste separate from other waste streams to ensure proper handling and disposal.
Step-by-Step Disposal Procedures
The appropriate disposal method depends on the form of the this compound waste.
-
Collection : Carefully collect all solid this compound waste, including residual powder and contaminated weighing papers.
-
Containment : Place the collected solid waste into a clearly labeled, sealable container suitable for chemical waste. Ensure the container is compatible with the chemical.
-
Labeling : Label the container clearly as "this compound Waste" and include any other information required by your institution's EHS guidelines.
-
Storage : Store the sealed waste container in a designated, secure area for hazardous waste pickup.
-
Disposal : Arrange for disposal through a licensed chemical destruction plant.[4] Controlled incineration with flue gas scrubbing is a recommended method.[4]
This compound's stability varies significantly based on the solvent. It is most stable in pure methanol (B129727) and degrades substantially in water and methanol-water mixtures over time.[5]
Table 2: Degradation of this compound in Various Solvents over Six Months
| Solvent | Initial Content (%) | Content after 6 Months (%) |
| Pure Methanol | 99.87 | 97.21 |
| Methanol:Water (75:25) | 99.87 | 27.81 |
| Methanol:Water (50:50) | 99.87 | 18.35 |
| Methanol:Water (25:75) | 99.87 | 21.46 |
| Pure Water | 99.87 | 45.83 |
| Data sourced from a study on this compound stability.[5] |
-
Collection : Collect all aqueous and solvent solutions containing this compound in a dedicated, leak-proof waste container.
-
Containment : Use a container compatible with the solvent used (e.g., a solvent-safe plastic or glass container). Do not mix incompatible waste streams.
-
Labeling : Label the container with the full chemical name ("this compound Solution"), the solvent(s) used, and an approximate concentration.
-
Storage : Store the sealed container in a well-ventilated, designated chemical waste storage area, away from ignition sources.[4]
-
Disposal : Dispose of the solution via your institution's chemical waste management program, which will typically involve incineration or another approved method.
-
Personal Protective Equipment (PPE) : Dispose of contaminated gloves, bench paper, and other single-use items by placing them in a sealed bag or container labeled as "this compound Contaminated Waste."
-
Labware (Glassware, etc.) :
-
For reusable glassware, triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the first two rinsates as chemical waste and manage as an "this compound Solution."
-
The third rinse can typically be disposed of according to standard laboratory procedures, but confirm with your EHS department.
-
-
Empty Product Packaging :
-
Handle contaminated packages in the same way as the substance itself.[1][3]
-
Completely emptied packages can be recycled if they are non-contaminated.[1][3]
-
Alternatively, containers can be triply rinsed and offered for recycling or reconditioning.[4] If recycling is not an option, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill or via controlled incineration.[4]
-
Spill Management Protocol
Accidental spills generate waste that must be disposed of properly.
-
Ensure Safety : Evacuate personnel if necessary and ensure adequate ventilation.[4] Remove all sources of ignition.[4]
-
Wear PPE : Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[4] For significant dust formation, respiratory protection may be necessary.[3]
-
Containment : For solid spills, prevent dust from spreading.[1][3] Take up the material mechanically (e.g., with a dustpan and brush) and place it in a suitable container for disposal.[1][3]
-
Cleaning : Clean the spill area thoroughly.
-
Disposal : All materials used for cleanup (absorbents, wipes, PPE) must be disposed of as this compound-contaminated waste.
Disposal Workflow and Logic Diagrams
The following diagrams illustrate the decision-making process for the proper disposal of this compound and related waste.
Caption: General workflow for this compound waste disposal.
References
Essential Safety and Operational Guidance for Handling Amarogentin
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Amarogentin. It outlines the necessary personal protective equipment (PPE), procedural guidance for safe handling and disposal, and key safety data.
Hazard and Safety Data Summary
While this compound is not classified as a hazardous substance by all suppliers in accordance with Regulation (EC) No 1272/2008, it is crucial to handle it with care, following standard laboratory safety protocols.[1][2] Some sources indicate that it may be harmful if swallowed and can cause skin irritation.[3]
| Data Point | Summary |
| GHS Classification | Does not meet the criteria for classification according to most suppliers.[1][2] However, some notifications to ECHA include hazard statements for acute oral toxicity and skin irritation.[3] |
| Acute Toxicity | Shall not be classified as acutely toxic.[2] |
| Skin Corrosion/Irritation | Shall not be classified as a skin corrosive or irritant.[2] |
| Eye Damage/Irritation | Shall not be classified as seriously damaging to the eye or an eye irritant.[2] |
| Respiratory/Skin Sensitisation | Shall not be classified as a respiratory or skin sensitiser.[2] |
| Occupational Exposure Limits (OELs) | No specific national limit values have been established for this compound.[1][2] Standard limits for nuisance dust may apply where dust is generated.[2] |
Personal Protective Equipment (PPE)
Based on safety data sheets and general best practices for handling chemical compounds in a laboratory setting, the following PPE is recommended when working with this compound.
Standard Handling Operations
-
Eye and Face Protection : Wear safety goggles with side protection to shield against dust particles and potential splashes.[2]
-
Hand Protection : Use chemical-resistant gloves tested according to standards such as EN 374.[2] It is good practice to change gloves regularly and immediately if they become contaminated.[4]
-
Body Protection : A standard laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection : If there is a potential for dust formation or aerosol generation, use a particulate filter respirator (e.g., P1 or N95).[2][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[5]
Operational and Disposal Plan
Follow these step-by-step procedures for the safe handling and disposal of this compound to ensure personnel safety and environmental protection.
Preparation and Handling
-
Ventilation : Always handle this compound in a well-ventilated area. The use of a chemical fume hood or local exhaust ventilation is strongly recommended to control dust.[1][5]
-
Avoid Dust Formation : Take measures to prevent the generation of dust and aerosols during handling, weighing, and reconstitution.[5]
-
Personal Hygiene : Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke in the laboratory area. Wash hands thoroughly after handling. Keep the compound away from foodstuffs and animal feed.[1]
-
Clothing : Wear suitable protective clothing and ensure it is removed before leaving the work area.[5]
Storage
-
Conditions : Store the container tightly closed in a dry, cool, and well-ventilated place.[1][5] The recommended storage temperature is between 2–8 °C.[1]
-
Incompatibilities : Store apart from strong oxidizing agents, with which it may react violently.[2]
Accidental Release Measures
-
Containment : In case of a spill, prevent the powder from entering drains or waterways.[1][2]
-
Cleanup : Mechanically take up the spilled material, avoiding dust generation.[1][2] Place the collected material into a suitable, labeled container for disposal.
-
Ventilation : Ensure the area is well-ventilated during cleanup.
Disposal Plan
-
Waste Identification : All waste materials contaminated with this compound, including empty containers, used PPE, and cleanup materials, should be treated as chemical waste.
-
Containerization : Collect waste in suitable, closed, and clearly labeled containers.[5][6]
-
Disposal Route : Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[5] Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.[7]
-
Packaging : Packaging that has contained this compound should also be disposed of as chemical waste, especially if labeled with hazard pictograms for acute toxicity, serious health hazards, or environmental hazards.[6]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
